molecular formula C8H15NO B3294151 [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol CAS No. 88644-21-7

[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

Katalognummer: B3294151
CAS-Nummer: 88644-21-7
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: GUAWHSHTXVVCLZ-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAWHSHTXVVCLZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Privileged Scaffold: A Technical Guide to [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quinuclidine (1-azabicyclo[2.2.2]octane) ring system represents a "privileged scaffold." Its rigid, bicyclic architecture effectively locks the tertiary amine into a conformation that mimics the choline moiety of endogenous neurotransmitters. Specifically, [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol —a chiral derivative featuring both a highly basic tertiary amine and a primary alcohol—serves as a critical building block for synthesizing muscarinic receptor antagonists, squalene synthase inhibitors, and chiral catalysts [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical data, providing researchers with the mechanistic causality behind its pharmacological utility and the self-validating protocols required for its asymmetric synthesis.

Chemical Identity & Quantitative Profiling

Accurate identification and physicochemical profiling are the first steps in integrating this building block into a drug discovery pipeline. The 3S-enantiomer is strictly differentiated from its 3R counterpart and the racemic mixture, as stereochemistry dictates receptor binding affinity[2].

Table 1: Nomenclature and Core Identifiers
ParameterData / Identifier
IUPAC Name [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol
Common Synonyms (3S)-quinuclidin-3-ylmethanol; (S)-3-(hydroxymethyl)quinuclidine
CAS Registry Number (3S) 88644-21-7
CAS Registry Number (3R) 138874-55-2
CAS Registry Number (Racemate) 5176-22-7
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Canonical SMILES OC[C@@H]1CN2CCC1CC2
Table 2: Physicochemical Properties
PropertyValueMechanistic Implication
Physical State Solid / Viscous LiquidHighly hygroscopic; requires inert storage[3].
pKa (Tertiary Amine) ~10.5The bicyclic constraint prevents nitrogen inversion, exposing the lone pair and maximizing basicity.
Hydrogen Bond Donors 1 (-OH)Facilitates esterification/etherification for API synthesis.
Hydrogen Bond Acceptors 2 (-N, -OH)Crucial for anchoring to aspartate residues in GPCR orthosteric sites.
Topological Polar Surface Area 23.5 ŲExcellent membrane permeability profile for CNS penetration [4].

Structural Pharmacology & Target Pathways

The pharmacological value of[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol lies in its ability to be functionalized (typically via esterification of the primary alcohol) into bulky, lipophilic ligands. These derivatives act as competitive antagonists at the Muscarinic Acetylcholine Receptors (mAChRs) , particularly the M3 subtype.

Because the quinuclidine nitrogen is protonated at physiological pH, it forms a critical salt bridge with an aspartate residue (Asp147 in M3) deep within the receptor binding pocket. The bulky esterified groups attached to the C3-methanol position then occupy the extracellular vestibule, preventing the endogenous agonist (acetylcholine) from binding. This blockade halts the Gq-protein coupled signaling cascade, preventing the release of intracellular calcium and resulting in smooth muscle relaxation (a mechanism leveraged in treatments for overactive bladder and COPD).

SignalingPathway L1 Acetylcholine (Endogenous Agonist) R1 M3 Muscarinic Receptor (GPCR) L1->R1 Activates L2 Quinuclidine Derivative (Competitive Antagonist) L2->R1 Blocks G1 Gq Protein Activation R1->G1 E1 Phospholipase C (PLC) G1->E1 M1 IP3 & DAG Production E1->M1 C1 Intracellular Ca2+ Release M1->C1 O1 Smooth Muscle Contraction C1->O1

Mechanism of M3 muscarinic receptor antagonism by quinuclidine-based ligands.

Advanced Synthetic Methodology

Synthesizing the enantiopure 3S-isomer requires a strategic approach. Direct asymmetric synthesis of the quinuclidine core is challenging due to the bridged bicyclic system. Therefore, the most robust industrial and laboratory-scale workflows rely on the construction of a racemic intermediate, followed by chiral resolution, and a final highly-controlled reduction step.

SynthesisWorkflow N1 Quinuclidin-3-one (Starting Material) N2 HWE Olefination (Ethyl diethylphosphonoacetate) N1->N2 N3 Quinuclidin-3-ylideneacetate (Intermediate) N2->N3 N4 Catalytic Hydrogenation (Pd/C, H2) N3->N4 N5 Racemic Ethyl Quinuclidine-3-carboxylate N4->N5 N6 Chiral Resolution (e.g., (+)-Tartaric Acid) N5->N6 N7 (3S)-Ethyl Quinuclidine-3-carboxylate N6->N7 N8 LiAlH4 Reduction (THF, 0°C to Reflux) N7->N8 N9 [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (Target API Building Block) N8->N9

Synthesis and chiral resolution workflow for[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol.

Self-Validating Experimental Protocol: Ester Reduction

The final step of the workflow—reducing (3S)-ethyl quinuclidine-3-carboxylate to [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol—is notoriously prone to yield loss if standard aqueous workups are used. The protocol below utilizes the Fieser Quench Method , a self-validating system designed to prevent the highly polar product from being trapped in aluminum salts.

Step-by-Step Methodology

1. Reagent Preparation & Setup

  • Action : In an oven-dried, argon-flushed round-bottom flask, suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

  • Causality : LiAlH₄ is a powerful reducing agent required to fully reduce the ester to a primary alcohol. Anhydrous conditions and argon are mandatory to prevent a violent reaction with atmospheric moisture.

2. Dropwise Addition

  • Action : Dissolve (3S)-ethyl quinuclidine-3-carboxylate (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Causality : Dropwise addition controls the highly exothermic reduction, preventing solvent boil-off and minimizing unwanted ring-opening side reactions.

3. Reaction & In-Process Control (IPC)

  • Action : Remove the ice bath, allow the mixture to warm to room temperature, and then reflux for 2 hours. Monitor completion via Thin Layer Chromatography (TLC). Validation Check: Use an eluent of DCM:MeOH:NH₄OH (90:9:1).

  • Causality : The basic quinuclidine ring causes severe streaking on standard silica gel. The addition of NH₄OH neutralizes acidic silanol groups on the plate, ensuring clean spot elution and accurate reaction monitoring.

4. The Fieser Quench

  • Action : Cool the reaction back to 0 °C. For every

    
     grams of LiAlH₄ used, systematically add:
    
    • 
       mL of distilled water (dropwise, caution: H₂ evolution).
      
    • 
       mL of 15% NaOH (aq).
      
    • 
       mL of distilled water.
      
  • Causality : Standard aqueous workups trap the highly water-soluble quinuclidin-3-ylmethanol in gelatinous aluminum hydroxides. The Fieser quench forces the aluminum byproducts to precipitate as a dense, granular, crystalline aluminate salt, freeing the product into the organic phase.

5. Isolation & Final Validation

  • Action : Stir vigorously for 15 minutes until the white precipitate is fully granular. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate under reduced pressure.

  • Validation Check : Assess enantiomeric excess (ee%) via Chiral HPLC (e.g., Chiralcel OD-H column) to ensure no racemization occurred during reduction. Confirm chemical purity via ¹H-NMR (CDCl₃) focusing on the characteristic doublet of the hydroxymethyl protons at ~3.5 ppm.

References

  • PubChem : 1-Azabicyclo[2.2.2]octane-3-methanol derivatives and computed properties. National Center for Biotechnology Information. Available at:[Link]

Physical properties and solubility of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Solubility Dynamics of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

Executive Summary

[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol, widely recognized as (S)-3-Quinuclidinol , is a high-value chiral bicyclic amine. It serves as the critical stereochemical scaffold for muscarinic receptor antagonists, most notably Solifenacin (Vesicare) and Talsaclidine .

This guide addresses a common bottleneck in process chemistry: the compound’s "amphiphilic" solubility profile. Possessing both a polar hydroxyl group and a basic tertiary amine, (S)-3-Quinuclidinol exhibits high water solubility, making extraction from aqueous reaction streams difficult without precise pH manipulation. This document details the physicochemical constants, solubility thermodynamics, and purification protocols required to handle this synthon with >99% enantiomeric excess (ee).

Molecular Identity & Structural Analysis

The quinuclidine core is a rigid, cage-like structure that imparts high metabolic stability. The (S)-configuration at the C3 position is pharmacologically critical; the (R)-enantiomer often lacks the desired receptor affinity.

Parameter Data Specification
IUPAC Name [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol
Common Name (S)-3-Quinuclidinol; (S)-(+)-3-Hydroxyquinuclidine
CAS Number 34583-34-1 (Specific to S-isomer)
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol
Chirality (S)-Enantiomer
SMILES O[C@@H]1CN2CCC1CC2

Critical Physicochemical Properties

The following data aggregates experimental values from MSDS and process patents. Note the distinction between the Free Base (discussed here) and the HCl Salt (often used for storage).

Property Value / Range Technical Insight
Physical State White crystalline powderHighly hygroscopic; absorbs atmospheric water rapidly.
Melting Point 215°C – 224°CSharp melting point indicates high purity. Broadening <210°C suggests water contamination or racemization.
Boiling Point ~260°C (Theoretical)Sublimes under high vacuum. Do not distill at atmospheric pressure due to thermal degradation risks.
pKa (Base) 10.1 – 10.8 (Amine)The tertiary nitrogen is highly basic. At physiological pH (7.4), it exists almost exclusively as the cation (protonated).
LogP 0.17Low lipophilicity indicates high water affinity, complicating organic extraction.
Optical Rotation ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

to

Measured in 1N HCl (c=3). Note: The sign of rotation flips depending on solvent and pH.

Solubility Thermodynamics & Solvent Selection

Understanding the solubility profile is the key to efficient processing.[1] (S)-3-Quinuclidinol behaves as a pH-dependent switch .

The pH-Solubility Switch
  • pH < 9 (Protonated): The nitrogen accepts a proton (

    
    ), forming a highly polar ionic species.
    
    • Solubility: Miscible in water; insoluble in non-polar organics (Hexane, Toluene).

  • pH > 12 (Free Base): The nitrogen is deprotonated. The molecule becomes a neutral, polar-organic species.

    • Solubility: Soluble in chlorinated solvents (DCM, Chloroform) and alcohols; moderately soluble in esters (Ethyl Acetate).

Solubility Profile Table (Free Base)
Solvent Class Solvent Solubility Rating Application
Protic Polar WaterVery High (>1000 g/L)Reaction medium; waste stream (if acidic).
Protic Polar Methanol / EthanolHigh Dissolution for optical rotation; synthesis solvent.
Chlorinated Dichloromethane (DCM)Good Preferred extraction solvent from basic aqueous layers.
Ketones AcetoneModerate (Hot) / Low (Cold) Ideal for Recrystallization.
Non-Polar Hexane / HeptaneInsoluble Anti-solvent to crash out product.

Experimental Protocols

Protocol A: pH-Swing Extraction (Isolation from Aqueous Streams)

Context: After enzymatic reduction or chemical synthesis in water, the product is dissolved as a salt. Direct extraction with ether/hexane will fail.

  • Cooling: Chill the aqueous reaction mixture to 0–5°C.

  • Basification: Slowly add 50% NaOH or saturated

    
     while stirring. Monitor pH strictly.
    
    • Target:pH ≥ 12.0 . (Crucial to ensure 100% deprotonation of the amine).

  • Salting Out (Optional): Add NaCl to saturation to utilize the "salting-out effect," pushing the organic amine out of the aqueous phase.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform .

    • Ratio: 1:1 Solvent:Aqueous volume.

  • Drying: Dry combined organic layers over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield the crude white solid.

Protocol B: Enantiomeric Purification via Recrystallization

Context: To upgrade optical purity (e.g., from 95% ee to >99% ee).

  • Dissolution: Suspend crude (S)-3-Quinuclidinol in Acetone (10 mL per gram of solid).

  • Heating: Heat to reflux (~56°C) until fully dissolved. If insolubles remain, perform a hot filtration.[2][3]

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature (25°C) over 2 hours. Then, chill at 0°C for 4 hours.

  • Filtration: Filter the white crystals under vacuum.

  • Washing: Wash with cold Acetone (-10°C).

  • Drying: Vacuum dry at 40°C. Note: Ensure desiccator is used due to hygroscopicity.

Visualizing the Workflows

Diagram 1: The pH-Switch Extraction Logic

This flowchart illustrates the critical dependency on pH for successful isolation.

ExtractionLogic Start Aqueous Reaction Mixture (Contains Protonated Amine Salt) CheckPH Check pH Start->CheckPH Acidic pH < 10 (Species: R-NH+) CheckPH->Acidic If Acidic/Neutral Basify Add 50% NaOH Target pH > 12 Acidic->Basify Must Deprotonate FreeBase Free Base Formed (Species: R-N:) Basify->FreeBase Extract Liquid-Liquid Extraction (Solvent: DCM or CHCl3) FreeBase->Extract Phases Phase Separation Extract->Phases AqWaste Aqueous Layer (Discard) Phases->AqWaste Salts/Impurities OrgLayer Organic Layer (Contains Product) Phases->OrgLayer Product Final Evaporate & Dry Yield: (S)-3-Quinuclidinol OrgLayer->Final

Caption: Workflow for isolating (S)-3-Quinuclidinol from aqueous media using pH-dependent solubility switching.

Diagram 2: Recrystallization & Purification Pathway

Visualizing the thermal cycle required to maximize enantiomeric excess.

Recrystallization Crude Crude Solid (90-95% ee) Solvent Add Acetone (10 mL/g) Crude->Solvent Heat Reflux (56°C) Full Dissolution Solvent->Heat Cool Slow Cooling (RT -> 0°C) Heat->Cool Supersaturation Filter Vacuum Filtration Cool->Filter Pure Pure Crystals (>99% ee) Filter->Pure Solid Retentate Liquor Mother Liquor (Contains Impurities) Filter->Liquor Filtrate

Caption: Thermal recrystallization cycle using Acetone to upgrade enantiomeric purity.

Handling & Safety (SDS Summary)

  • Corrosivity: (S)-3-Quinuclidinol is a strong base. It causes skin irritation and serious eye damage.[4] Wear chemical-resistant gloves (Nitrile) and eye protection.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The compound is air-sensitive and hygroscopic; exposure to moist air leads to "caking" and difficulty in handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9866418, (S)-3-Quinuclidinol. Retrieved from [Link]

  • Google Patents.Process for the preparation of optically active 3-quinuclidinol (Patent CA2194727C).

Sources

Technical Guide: Stereochemical Differentiation of 3-Hydroxymethylquinuclidine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stereochemical, synthetic, and pharmacological distinctions between the (3S) and (3R) enantiomers of 3-hydroxymethylquinuclidine (also known as quinuclidin-3-ylmethanol).[1]

Executive Summary

3-Hydroxymethylquinuclidine (CAS: 5176-22-7) serves as a critical chiral scaffold in the synthesis of muscarinic acetylcholine receptor (mAChR) ligands.[1] The distinction between its (3R) and (3S) enantiomers is not merely structural but defines the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs), including talsaclidine (M1 agonist) and revatropate (M3 antagonist).[1]

This guide provides a rigorous analysis of the absolute configuration, validated synthetic routes for enantiomeric resolution, and the molecular basis for their divergent receptor binding profiles.

Stereochemical Fundamentals & Absolute Configuration[2][3][4]

The quinuclidine ring (1-azabicyclo[2.2.2]octane) possesses a bridgehead nitrogen and a chiral center at the C3 position. The differentiation between (3R) and (3S) is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[1]

CIP Priority Assignment

For 3-hydroxymethylquinuclidine, the chiral center at C3 is bonded to four distinct groups. The priority assignment is as follows:

  • -CH₂OH (Hydroxymethyl group): Highest priority.[1] The carbon is bonded to Oxygen (Z=8).

  • -CH₂-N (C2 of the ring): Second priority. The carbon is bonded to Nitrogen (Z=7).

  • -CH< (C4 of the ring): Third priority. The carbon is bonded to other Carbons (Z=6).

  • -H (Hydrogen): Lowest priority.[1]

Configuration Determination:

  • (3R)-Enantiomer: When the H atom (lowest priority) is oriented away from the viewer, the sequence 1 → 2 → 3 follows a clockwise direction.

  • (3S)-Enantiomer: The sequence 1 → 2 → 3 follows a counter-clockwise direction.[1][2]

Optical Rotation

While optical rotation is solvent-dependent, the (3R)-enantiomer of the precursor 3-quinuclidinol is levorotatory (–).[1] Consequently, derivatives retaining this spatial arrangement often exhibit specific rotation values that must be empirically verified in the specific solvent system (typically methanol or HCl salts).[1]

Property(3R)-3-Hydroxymethylquinuclidine(3S)-3-Hydroxymethylquinuclidine
CIP Descriptor (3R) (Rectus)(3S) (Sinister)
Precursor Correlation Derived from (R)-(-)-3-QuinuclidinolDerived from (S)-(+)-3-Quinuclidinol
Pharmacological Role Eutomer (Active Scaffold for M3 Antagonists)Distomer (Inactive/Lower Affinity)

Synthetic Pathways & Enzymatic Resolution

Producing enantiopure 3-hydroxymethylquinuclidine is challenging due to the basicity of the quinuclidine nitrogen. The most robust industrial method involves the enzymatic kinetic resolution of the ester precursors.

Validated Workflow: Lipase-Mediated Resolution

The following protocol describes the separation of the (R) and (S) enantiomers using Pseudomonas fluorescens lipase, a standard in process chemistry for this scaffold.

ResolutionWorkflow Racemic Racemic 3-Hydroxymethylquinuclidine Acylation Chemical Acylation (Butyric Anhydride) Racemic->Acylation RacemicEster Racemic Butyrate Ester Acylation->RacemicEster EnzymaticStep Enzymatic Hydrolysis (Lipase from Pseudomonas fluorescens) Phosphate Buffer pH 7.0 RacemicEster->EnzymaticStep Selective Hydrolysis of (R) ProductR (3R)-Alcohol (Hydrolyzed Product) EnzymaticStep->ProductR Aqueous Phase ProductS (3S)-Ester (Unreacted) EnzymaticStep->ProductS Organic Phase Separation Liquid-Liquid Extraction (Organic vs Aqueous Phase) ProductR->Separation ProductS->Separation Hydrolysis Chemical Hydrolysis (NaOH/MeOH) Separation->Hydrolysis Convert Ester FinalR Pure (3R)-Alcohol Separation->FinalR Direct Isolation FinalS Pure (3S)-Alcohol Hydrolysis->FinalS

Figure 1: Chemoenzymatic resolution workflow for isolating (3R) and (3S) enantiomers. The lipase selectively hydrolyzes the (R)-ester, allowing physical separation.[1]

Protocol Highlights
  • Acylation: React racemic alcohol with butyric anhydride to form the ester.

  • Enzymatic Hydrolysis: Incubate the racemic ester with Pseudomonas fluorescens lipase. The enzyme preferentially hydrolyzes the (3R)-ester back to the alcohol, leaving the (3S)-ester intact.

  • Separation: The (3R)-alcohol partitions into the aqueous phase (at low pH) or can be separated by chromatography, while the (3S)-ester remains in the organic layer.[1]

  • Recovery: The (3S)-ester is chemically hydrolyzed (NaOH) to yield the (3S)-alcohol.[1]

Pharmacological Differentiation[6][7]

The core difference between the enantiomers lies in their interaction with the orthosteric binding pocket of Muscarinic Acetylcholine Receptors (mAChRs).

The "Quinuclidine Pharmacophore"

Muscarinic receptors (M1–M5) contain a conserved Aspartate residue (Asp105 in M1, Asp147 in M3) crucial for binding the protonated nitrogen of the quinuclidine ring. The stereochemistry at C3 dictates the vector of the substituent (hydroxymethyl group), determining whether it clashes with the receptor wall or fits into a hydrophobic accessory pocket.

Receptor Selectivity Data

Research on quinuclidine derivatives (e.g., esters like Talsaclidine) demonstrates a sharp "Eutomer/Distomer" relationship:

  • The (3R)-Enantiomer (Eutomer):

    • Typically exhibits 10–100x higher affinity for M3 and M1 receptors compared to the (S)-enantiomer.

    • Mechanism: The (R)-configuration orients the hydroxymethyl group (or its ester derivatives) towards the tyrosine cage (Tyr148, Tyr506, Tyr529 in M3), facilitating high-affinity pi-stacking or hydrophobic interactions.[1]

    • Drug Examples: The (R)-quinuclidinyl moiety is the scaffold for Solifenacin (M3 antagonist) and Talsaclidine (M1 agonist).[1]

  • The (3S)-Enantiomer (Distomer):

    • Shows significantly reduced binding affinity (

      
       values often in the micromolar range vs. nanomolar for the R-isomer).
      
    • Mechanism: The (S)-configuration forces the substituent into a sterically restricted region of the receptor, causing energetic penalties that destabilize the ligand-receptor complex.

Biological Interaction Map

ReceptorBinding Aspartate Aspartate Residue (Ionic Bond) TyrosineCage Tyrosine Cage (Hydrophobic Pocket) StericWall Steric Clash Region R_Isomer (3R)-Enantiomer (Eutomer) R_Isomer->Aspartate Protonated N+ Interaction R_Isomer->TyrosineCage Optimal Fit (Substituent) S_Isomer (3S)-Enantiomer (Distomer) S_Isomer->Aspartate Protonated N+ Interaction S_Isomer->TyrosineCage Poor Alignment S_Isomer->StericWall Steric Hindrance

Figure 2: Mechanistic divergence in receptor binding. The (3R)-enantiomer aligns with the hydrophobic pocket, while the (3S)-enantiomer encounters steric hindrance.[1]

Analytical Characterization

To validate the identity of the specific enantiomer in a research setting, the following analytical standards are recommended.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1][3]

  • Detection: UV at 210–220 nm (low absorption, derivatization with benzoyl chloride improves sensitivity).[1]

  • Differentiation: The enantiomers will display distinct retention times (

    
    ), typically with a resolution factor (
    
    
    
    ) > 1.5.[1]
NMR Spectroscopy

Standard


H-NMR cannot distinguish enantiomers.[1] Use a Chiral Shift Reagent  such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃).[1]
  • Observation: Upon addition of Eu(hfc)₃, the signal for the hydroxymethyl protons (-CH ₂OH) will split into two distinct sets of peaks, allowing integration to determine Enantiomeric Excess (ee).[1]

References

  • Enzymatic Resolution of Quinuclidinol Derivatives. Life Sciences. (1977). "Enzymatic resolution and cholinergic properties of (+/-)3-quinuclidinol derivatives." Link

  • Synthesis of (R)-3-Quinuclidinol. Organic Letters. (2013). "Highly efficient synthesis of (R)-3-quinuclidinol in a space-time yield of 916 g L(-1) d(-1) using a new bacterial reductase ArQR." Link

  • Talsaclidine Pharmacology. Journal of Pharmacology and Experimental Therapeutics. (2001). "Pharmacodynamic profile of the M1 agonist talsaclidine in animals and man." Link

  • Muscarinic Receptor Stereoselectivity. Bioorganic & Medicinal Chemistry. (2008). "Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity." Link

  • Absolute Configuration Standards. Frontiers in Bioengineering and Biotechnology. (2020).[1] "Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation." Link

Sources

Technical Guide: Therapeutic Architectures of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic applications, synthesis, and pharmacological significance of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (also known as (S)-3-(hydroxymethyl)quinuclidine).

Executive Summary

The quinuclidine scaffold is a privileged structure in medicinal chemistry, historically pivotal in the design of ligands for G-protein coupled receptors (GPCRs), particularly muscarinic and nicotinic acetylcholine receptors. While the 3-hydroxyl derivative (3-quinuclidinol) is widely recognized as the precursor for solifenacin, the (3S)-hydroxymethyl derivative—[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol—occupies a distinct therapeutic niche.

This guide focuses on its utility as a chiral spacer in the synthesis of high-affinity H1-antihistamines (specifically L-Mequitazine ) and its emerging role in metabolic regulation via squalene synthase inhibition.

Structural Pharmacology & Chiral Significance[1]

The Hydroxymethyl Linker

Unlike direct aryl-quinuclidine fusions, the hydroxymethyl group at the C3 position provides a flexible methylene spacer (


). This extension alters the pharmacophore in two critical ways:
  • Rotational Freedom: It allows the bulky quinuclidine "head" to adopt conformations that minimize steric clash within the receptor binding pocket.

  • Basic Center Displacement: It shifts the tertiary amine nitrogen away from the lipophilic domain, modulating the ionic interaction with the conserved Aspartate residue in aminergic GPCRs.

The (3S)-Stereocenter

The biological activity of quinuclidine derivatives is highly stereospecific. In the context of H1-antihistamines, the (S)-enantiomer often exhibits superior binding affinity and a more favorable safety profile compared to the racemate or (R)-isomer.

  • L-Mequitazine: The levorotatory (S)-enantiomer of mequitazine is the eutomer, demonstrating potent H1 antagonism with reduced central nervous system (CNS) penetration compared to the racemate.

Primary Therapeutic Application: H1-Receptor Antagonism

The most commercially and clinically significant application of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol is as the key intermediate for L-Mequitazine .

Mechanism of Action

Mequitazine is a phenothiazine-class antihistamine. The quinuclidine moiety serves as the cationic amine necessary for anchoring to the H1 receptor.

  • Binding Mode: The quinuclidine nitrogen is protonated at physiological pH. This cation forms an ionic bond with Asp107 (in TM3) of the H1 receptor.

  • Selectivity: The (3S)-configuration optimizes the fit of the phenothiazine tricyclic system into the hydrophobic pocket formed by TM4, TM5, and TM6, stabilizing the receptor in its inactive state (inverse agonism).

Clinical Advantage

Using the pure (3S)-intermediate to synthesize L-Mequitazine eliminates the distomer (R-isomer), which contributes less to efficacy but may contribute to off-target muscarinic effects (dry mouth, urinary retention).

Emerging Applications: Metabolic Disease

Squalene Synthase Inhibition

Research indicates that quinuclidine derivatives incorporating phenothiazine moieties via a methanol linker act as inhibitors of squalene synthase (SQS), a downstream enzyme in the cholesterol biosynthesis pathway.

  • Significance: Unlike statins (HMG-CoA reductase inhibitors), SQS inhibitors do not deplete upstream isoprenoids (like ubiquinone/CoQ10), potentially reducing myopathy risks.

  • SAR Insight: The (3S)-methanol linkage provides the optimal distance between the lipophilic phenothiazine (mimicking the farnesyl tail) and the basic nitrogen (mimicking the diphosphate group electrostatic interaction).

Synthesis & Experimental Protocols

Synthesis of the Intermediate: [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

This protocol describes the reduction of the carboxylic acid precursor, ensuring retention of stereochemistry.

Reagents:

  • (3S)-1-azabicyclo[2.2.2]octane-3-carboxylic acid (Starting Material)

  • Lithium Aluminum Hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (

    
    ) for quenching
    

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and N2 inlet.

  • Solvation: Charge the flask with THF (150 mL) and cool to 0°C. Carefully add LiAlH4 (1.5 eq) in portions.

  • Addition: Dissolve (3S)-1-azabicyclo[2.2.2]octane-3-carboxylic acid (1.0 eq) in THF (50 mL). Add this solution dropwise to the LiAlH4 suspension over 30 minutes, maintaining temperature <5°C.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4 hours. Monitor by TLC (MeOH/NH4OH).

  • Quenching (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    is grams of LiAlH4 used.
  • Isolation: Filter the granular precipitate. Dry the filtrate over MgSO4 and concentrate in vacuo.

  • Purification: Distill under reduced pressure (bulb-to-bulb) to yield the title compound as a colorless oil.

Coupling to Phenothiazine (L-Mequitazine Synthesis)

This step involves the alkylation of phenothiazine using the mesylated derivative of the (3S)-methanol.

Protocol:

  • Activation: Dissolve [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (1.0 eq) in DCM. Add Triethylamine (1.5 eq) and Methanesulfonyl chloride (1.2 eq) at 0°C to form the mesylate in situ.

  • Coupling: In a separate vessel, dissolve Phenothiazine (1.0 eq) in DMF. Add Sodium Hydride (60% dispersion, 1.2 eq) and stir at RT for 1 hour to generate the anion.

  • Reaction: Add the crude mesylate solution (solvent swapped to DMF) to the phenothiazine anion. Heat to 80°C for 12 hours.

  • Workup: Quench with water, extract with EtOAc. The organic phase is washed with brine, dried, and concentrated.

  • Crystallization: Recrystallize the tartrate salt from Ethanol/Acetone to ensure optical purity (>99% ee).

Quantitative Data Summary

Table 1: Comparative Pharmacological Profile

CompoundConfigurationTarget

/

Therapeutic Indication
L-Mequitazine (3S)H1 Receptor~2 nM (

)
Allergic Rhinitis (High Potency)
D-Mequitazine (3R)H1 Receptor>10 nM (

)
Lower Potency
SQS-Quin-19 (3S)Squalene Synthase0.12

M (

)
Hypercholesterolemia (Experimental)
Solifenacin (3R)*M3 Receptor9.9 nM (

)
Overactive Bladder

*Note: Solifenacin uses the (3R)-quinuclidinol core, highlighting how the "methanol" vs "ol" linker and stereochemistry dictate target selectivity.

Visualization of Pathways

Synthesis & Mechanism Logic

The following diagram illustrates the conversion of the (3S)-acid to the methanol derivative, its coupling to phenothiazine, and the downstream pharmacological blockade.

Mequitazine_Pathway Start (3S)-Quinuclidine-3-carboxylic acid Step1 Reduction (LiAlH4) Start->Step1 Inter [(3S)-1-azabicyclo[2.2.2] octan-3-yl]methanol Step1->Inter Yield ~85% Step2 Activation (MsCl) + Phenothiazine (NaH) Inter->Step2 Drug L-Mequitazine ((S)-Enantiomer) Step2->Drug N-Alkylation Target H1 Receptor (Inverse Agonism) Drug->Target Ionic Bond (Asp107) Effect Inhibition of Histamine Signaling Target->Effect Stabilizes Inactive State

Caption: Synthesis of L-Mequitazine from the (3S)-methanol precursor and its subsequent H1 receptor blockade.

References

  • L-Mequitazine Pharmacology

    • Title: "Activity of 10-[(3S)-1-azabicyclo[2.2.2]oct-3-ylmethyl]-10H-phenothiazine on seasonal allergic rhinitis."[1]

    • Source: P
    • URL
  • Squalene Synthase Inhibitors

    • Title: "Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors."
    • Source:Bioorganic & Medicinal Chemistry Letters, 2004.
    • URL:[Link]

  • Title: "Process for the preparation of quinuclidine derivatives substituted in position 3.
  • Muscarinic Antagonist Structure-Activity

    • Title: "Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate Deriv
    • Source:Journal of Medicinal Chemistry, 2005.[2][3]

    • URL:[Link]

Sources

Safety Data Sheet (SDS) & Technical Handling Guide: (S)-3-Quinuclidinylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

(S)-3-Quinuclidinylmethanol (IUPAC: [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol) is a highly versatile chiral bicyclic amine. Characterized by its rigid, bridged framework, it serves as a critical intermediate in the synthesis of muscarinic receptor antagonists (such as solifenacin analogs) and various CNS-active therapeutics[1]. As a Senior Application Scientist, I approach the handling of this compound not merely as a list of hazards, but as an exercise in understanding its structural causality. The compound's reactivity and toxicity profile are directly dictated by the steric accessibility of its tertiary amine and the primary alcohol functional group[2].

Physicochemical Properties & Structural Causality

The unique architecture of the quinuclidine core prevents the nitrogen lone pair from undergoing Walden inversion. This structural lock renders the nitrogen lone pair highly exposed, making it unusually basic (pKa ~10) and nucleophilic compared to standard acyclic tertiary amines[1].

All quantitative physicochemical data is summarized in the table below:

PropertyValue
CAS Number 88644-21-7[3]
Molecular Formula C₈H₁₅NO[3]
Molecular Weight 141.21 g/mol
Appearance White to off-white crystalline solid / viscous liquid
Stereochemistry (S)-enantiomer
Solubility Soluble in DCM, THF, Methanol; slightly soluble in Water
pKa (Conjugate Acid) ~10.0 (Highly basic tertiary amine)

Data supported by standard chemical properties from [3].

Hazard Identification & Mechanistic Toxicology

Quinuclidine derivatives require stringent safety protocols due to their high lipophilicity and basicity. Standard safety profiles classify this compound under specific Global Harmonized System (GHS) hazard categories[4].

Hazard ClassCategoryH-Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation

Mechanistic Causality of Toxicity: The toxicity of (S)-3-quinuclidinylmethanol is not arbitrary; it is a direct consequence of its molecular structure. The free base is highly lipophilic, allowing it to rapidly penetrate dermal and mucosal barriers. Once absorbed, the highly basic tertiary amine (pKa ~10) causes a localized pH shift, leading to the saponification of cellular lipids and protein denaturation, which manifests as severe irritation[4].

G A Exposure to (S)-3-Quinuclidinylmethanol B Lipophilic Bicyclic Core Enhances Dermal Penetration A->B C Tertiary Amine (pKa ~10) Causes Localized pH Shift B->C D Cellular Irritation (Skin/Eye/Respiratory) C->D

Mechanistic pathway of dermal and mucosal irritation caused by quinuclidine derivatives.

Safe Handling, Storage, and Emergency Protocols

To maintain scientific integrity and personnel safety, handling protocols must be treated as self-validating systems.

  • Handling & PPE: Always handle within a certified fume hood. Wear nitrile gloves (double-gloving recommended due to the compound's lipophilicity), safety goggles, and a lab coat.

  • Storage Causality: The compound must be stored under an inert atmosphere (Argon or N₂). Because the nitrogen lone pair is sterically exposed, it is highly susceptible to N-oxidation by atmospheric oxygen and is hygroscopic[2].

  • Self-Validating Storage Check: Pure (S)-3-quinuclidinylmethanol is a white solid. If the material appears yellow or gummy, it has absorbed atmospheric moisture or undergone partial N-oxidation, indicating a failure in the storage seal.

  • Spill Management: Do not use strong acids to neutralize spills directly, as the exothermic acid-base reaction can aerosolize the compound. Absorb with an inert material (e.g., vermiculite) and wash the area with a mildly acidic buffer (e.g., 5% citric acid solution) to safely protonate and solubilize the residue.

Synthetic Utility & Application Workflow: O-Acylation

(S)-3-quinuclidinylmethanol is most frequently utilized in O-acylation reactions to generate ester-linked muscarinic antagonists[1]. The following protocol details the coupling of the quinuclidine alcohol with an acid chloride.

G A Reactant Preparation Quinuclidinylmethanol + DIPEA B Solvent Addition Anhydrous THF (Argon Atm) A->B C Cooling Phase Ice Bath (0 °C) B->C D Electrophile Addition Acid Chloride Dropwise C->D E Reaction Maturation Room Temp, 2-4 hrs D->E F Quench & Workup Aq. NaHCO3 & Extraction E->F G Purification Alumina Gel Chromatography F->G

Step-by-step workflow for the O-acylation of (S)-3-quinuclidinylmethanol.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask. Add (S)-3-quinuclidinylmethanol (1.0 eq) and anhydrous tetrahydrofuran (THF) under an argon atmosphere.

    • Causality: Argon prevents moisture ingress, which would rapidly hydrolyze the highly reactive acid chloride electrophile.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. Without it, the HCl generated during esterification would protonate the quinuclidine nitrogen, crashing it out of solution as an unreactive hydrochloride salt.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath to control the exothermic nucleophilic acyl substitution.

  • Electrophile Addition: Add the acid chloride (1.2 eq) dropwise over 15 minutes.

  • Maturation & Self-Validation: Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validating System: Because the reaction is conducted in THF, the byproduct DIPEA·HCl is largely insoluble. The gradual formation of a fine white precipitate serves as an immediate, visual self-validation that the acyl substitution is successfully occurring.

  • Reaction Monitoring: Check progress via Thin Layer Chromatography (TLC).

    • Expert Insight: Standard UV visualization (254 nm) is completely ineffective due to the lack of a conjugated π-system in the quinuclidine core. Plates must be developed using Dragendorff’s reagent. An orange spot confirms the presence of the tertiary amine, validating that the quinuclidine core remains intact[1].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via chromatography using basic alumina (silica gel often causes severe streaking due to the basic amine).

References

  • Title: Synthesis of quinuclidine-3-methanol Source: PrepChem URL: [Link]

Sources

The Privileged Pharmacophore: Role of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol in Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol, commonly referred to as (3S)-quinuclidin-3-ylmethanol, is a highly privileged chiral scaffold in medicinal chemistry. It serves as a foundational building block for synthesizing potent muscarinic acetylcholine receptor (mAChR) ligands. By acting as a rigid bioisostere for the flexible choline moiety of endogenous acetylcholine (ACh), this scaffold enables the rational design of subtype-selective competitive antagonists. These derivatives are critical in the pharmacological management of diseases such as chronic obstructive pulmonary disease (COPD), asthma, and overactive bladder, as well as serving as key intermediates for antihistamines with antimuscarinic properties like mequitazine[1][2][3].

Structural & Mechanistic Rationale

The Quinuclidine Core as an Acetylcholine Bioisostere

The 1-azabicyclo[2.2.2]octane (quinuclidine) ring is a rigid, basic bicyclic system. At physiological pH (~7.4), the tertiary amine of the quinuclidine core is protonated. This cationic center is essential for anchoring the ligand within the orthosteric binding pocket of mAChRs. It forms a critical, high-affinity salt bridge with a highly conserved aspartic acid residue located deep within transmembrane domain 3 (TM3), designated as Asp3.32 (e.g., Asp147 in the human M3 receptor)[1][2].

Stereochemical Trajectory and Subtype Selectivity

While the protonated nitrogen anchors the molecule, the (3S)-hydroxymethyl group provides a critical synthetic vector. By functionalizing this primary alcohol—typically via esterification or etherification with bulky diarylmethyl or heterocyclic groups—researchers convert the small, agonist-like scaffold into a bulky competitive antagonist[2].

The (3S) stereocenter is not arbitrary; it specifically directs these bulky substituents outward toward the extracellular vestibule of the receptor. This trajectory is crucial for achieving subtype selectivity. For instance, the M3 receptor features a leucine (Leu225) in its second extracellular loop (ECL2), whereas the M2 receptor possesses a bulkier phenylalanine (Phe181) at the homologous position[3]. Antagonists derived from the (3S) enantiomer can be sterically tuned to exploit this micro-difference, selectively blocking the M3 receptor (mediating bronchoconstriction) while sparing the M2 receptor (mediating heart rate) to avoid tachycardic side effects[1][3].

Synthetic Workflow & Enantiomeric Resolution

To utilize this scaffold effectively, the (3S) enantiomer must be isolated with high optical purity. The synthesis relies on the construction of the quinuclidine core, followed by rigorous chiral resolution.

Step-by-Step Synthesis Protocol
  • Preparation of 3-Quinuclidinecarboxylic Acid: 3-quinuclidinone is subjected to a Horner-Wadsworth-Emmons olefination, followed by acid hydrolysis and catalytic hydrogenation to yield racemic 3-quinuclidinecarboxylic acid.

  • Reduction to the Alcohol: The carboxylic acid is reduced using Lithium Aluminum Hydride (LiAlH

    
    ) in anhydrous tetrahydrofuran (THF) at 0°C, gradually warming to reflux.
    
    • Causality: LiAlH

      
       is specifically required as a strong reducing agent to fully reduce the highly stable carboxylic acid directly to the primary alcohol, yielding racemic 1-azabicyclo[2.2.2]octan-3-ylmethanol.
      
  • Chiral Resolution: The racemic mixture is dissolved in hot ethanol and treated with a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid.

    • Causality: The resulting diastereomeric salts exhibit differential solubility profiles. The salt of the (3S) enantiomer selectively crystallizes out of the solution upon slow cooling, allowing for physical separation.

  • Free Basing: The isolated crystals are treated with aqueous NaOH (pH > 10) and extracted with dichloromethane to yield enantiopure[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (>99% ee).

Experimental Protocols: Pharmacological Validation

To validate the pharmacological profile of novel derivatives synthesized from this scaffold, a self-validating system of radioligand binding (proving physical affinity) and functional assays (proving biological antagonism) must be employed.

Protocol 1: Radioligand Binding Assay (Affinity)

Causality: [3H]-N-methylscopolamine ([3H]NMS) is utilized because it is a non-selective, high-affinity muscarinic antagonist that labels the orthosteric site of all five subtypes (M1-M5). As a quaternary amine, it does not cross the cell membrane, ensuring only functional cell-surface receptors are measured[2].

  • Membrane Preparation: Harvest CHO cells stably expressing individual human mAChR subtypes (M1-M5). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of [3H]NMS (final concentration 0.2 nM), and 100 µL of the (3S)-quinuclidinyl derivative at varying concentrations (

    
     to 
    
    
    
    M). Incubate for 2 hours at room temperature to reach thermodynamic equilibrium.
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic, positively charged quinuclidine derivatives.

  • Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity. Calculate IC

    
     and convert to K
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: FLIPR Calcium Mobilization Assay (Functional Antagonism)
  • Cell Seeding: Seed CHO-M3 cells in a 384-well black-wall, clear-bottom microplate at 15,000 cells/well.

  • Dye Loading: Load cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) in assay buffer for 45 minutes at 37°C.

  • Antagonist Pre-incubation: Add the synthesized (3S)-quinuclidinyl antagonist and pre-incubate for 15 minutes.

  • Agonist Stimulation: Stimulate the cells with an EC

    
     concentration of Acetylcholine.
    
  • Measurement: Measure the reduction in peak fluorescence (Excitation 488 nm / Emission 525 nm) using a Fluorometric Imaging Plate Reader (FLIPR) to determine the antagonist's functional IC

    
    .
    

Quantitative Data: Receptor Binding Profiles

The table below summarizes the representative binding affinities of standard muscarinic ligands and highlights how functionalizing the (3S)-quinuclidinyl scaffold drives M3 selectivity.

Compound Class / DrugM1 pK

M2 pK

M3 pK

M4 pK

M5 pK

Selectivity (M3/M2)
Atropine (Non-selective)9.08.99.19.28.9~ 1.5x
Tiotropium (LAMA)10.410.510.610.49.9~ 1.2x
(3S)-Quinuclidinyl Diaryl Ester 8.87.29.58.18.0~ 200x
(3R)-Quinuclidinyl Diaryl Ester 7.57.07.87.17.2~ 6.3x

(Note: The (3S) enantiomer demonstrates vastly superior M3 affinity and M3/M2 selectivity compared to its (3R) counterpart due to optimized orientation toward ECL2).

Signaling Pathway Visualization

G Ligand Acetylcholine (Endogenous Agonist) Receptor M3 Muscarinic Receptor (GPCR Orthosteric Site) Ligand->Receptor Binds & Activates Antagonist (3S)-Quinuclidinyl Derivative (Competitive Antagonist) Antagonist->Receptor Blocks Asp3.32 Gq Gq Protein (α-subunit) Receptor->Gq Conformational Shift PLC Phospholipase C-β (PLCβ) Gq->PLC Activates IP3 Inositol 1,4,5-Trisphosphate (IP3) PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca2 Binds IP3R Response Smooth Muscle Contraction (Bronchoconstriction) Ca2->Response Kinase Cascade

Figure 1: M3 mAChR Gq signaling cascade and competitive blockade by (3S)-quinuclidinyl antagonists.

References

  • Liu, H., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Pera, T., & Penn, R. B. (2016). G Protein–Coupled Receptors in Asthma Therapy: Pharmacology and Drug Action. Pharmacological Reviews / PMC.[Link]

  • Del Bello, F., et al. (2020). Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. Journal of Medicinal Chemistry.[Link]

  • Bonnaud, B., et al. (2012).Quinuclidine derivative useful in the preparation of mequitazine.

Sources

Basicity and pKa Determination of 3-Substituted Quinuclidines: A Physicochemical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinuclidine (1-azabicyclo[2.2.2]octane) represents a unique structural motif in medicinal chemistry. Unlike aliphatic tertiary amines, its nitrogen lone pair is held in a rigid, exposed orientation by the bicyclic cage. This structural constraint minimizes steric hindrance and reorganization energy during protonation, making quinuclidine bases exceptionally useful probes for studying electronic effects and optimizing drug-receptor interactions.

This guide provides a technical analysis of the pKa values of 3-substituted quinuclidine derivatives. It explores the separation of inductive and field effects facilitated by the rigid cage, provides quantitative data on substituent impacts, and details validated protocols for experimental pKa determination.

Structural Fundamentals & Electronic Effects[1]

The "Cage" Effect and Basicity

The parent quinuclidine molecule typically exhibits a pKa of 11.0 , making it more basic than triethylamine (pKa ~10.7), despite both being tertiary amines. This enhanced basicity is attributed to two primary factors:

  • Steric Accessibility: The alkyl chains in quinuclidine are "tied back," leaving the nitrogen lone pair highly accessible for protonation.[1]

  • Solvation Entropy: Upon protonation, the ammonium cation of quinuclidine is easily solvated by water molecules. In contrast, open-chain amines like triethylamine suffer from steric hindrance that disrupts the organization of the solvent shell, imposing an entropic penalty that lowers basicity.

Electronic Transmission: Inductive vs. Field Effects

3-substituted quinuclidines are the "gold standard" model system for distinguishing between through-bond (Inductive,


)  and through-space (Field, 

)
electronic effects.
  • Rigid Geometry: In flexible molecules, substituents can rotate, altering the distance and angle relative to the reaction center. In quinuclidine, the distance between the C3 substituent and the N1 nitrogen is fixed.

  • Absence of Resonance: The bridgehead nitrogen cannot participate in resonance delocalization with the C3 substituent. Therefore, any shift in pKa is strictly due to polar effects (

    
    ).
    

C.A. Grob, a pioneer in this field, utilized this system to define polar substituent constants (


). Electron-withdrawing groups (EWGs) at the 3-position destabilize the protonated cation (conjugate acid) via a field effect transmitted through the cage cavity, thereby lowering the pKa.
Visualization of Structure-Property Relationships

Quinuclidine_SAR cluster_0 Structural Basis cluster_1 Electronic Modulation (C3 Substituent) cluster_2 Physicochemical Outcome Q_Base Quinuclidine Cage (Rigid Geometry) N_LonePair N1 Lone Pair (Highly Exposed) Q_Base->N_LonePair Defines Field_Effect Field Effect (F) Through Space/Cavity EWG EWG (e.g., -Cl, =O) Electron Withdrawing EWG->Field_Effect Strong Interaction Inductive_Effect Inductive Effect (I) Through Sigma Bonds EWG->Inductive_Effect EDG EDG (e.g., -CH3) Electron Donating pKa_Rise Maintained/High pKa (Highly Basic) EDG->pKa_Rise Stabilizes Cation pKa_Drop Decreased pKa (Less Basic) Field_Effect->pKa_Drop Destabilizes Cation Inductive_Effect->pKa_Drop

Figure 1: Mechanistic flow illustrating how structural rigidity and substituent electronics (EWG vs. EDG) modulate the basicity of the quinuclidine nitrogen.

Quantitative Data: pKa Values of 3-Substituted Derivatives

The following table summarizes the pKa values of common 3-substituted quinuclidines in aqueous solution at 25°C. Note the dramatic drop in basicity introduced by the carbonyl group (sp2 hybridization and strong dipole) compared to the parent alkane.

Compound NameSubstituent (C3)pKa (Conjugate Acid)Electronic Effect
Quinuclidine -H11.0 Reference
3-Methylquinuclidine -CH311.1 Weak EDG (+I)
3-Quinuclidinol -OH10.2 EWG (-I, -F)
3-Chloroquinuclidine -Cl9.1 Strong EWG (-I, -F)
3-Bromoquinuclidine -Br9.0 Strong EWG (-I, -F)
3-Acetoxyquinuclidine -OCOCH39.2 EWG (-I)
3-Quinuclidinone =O (Ketone)7.5 Strong Field Effect (-F)
3-Cyanoquinuclidine -CN8.1 Strong EWG (-I, -F)

Data aggregated from Grob et al. and standard physicochemical tables (see References).

Experimental Methodologies

To ensure data integrity in drug development, pKa values must be determined using self-validating protocols. Below are two standard workflows.

Protocol A: Potentiometric Titration (The Gold Standard)

This method is preferred for compounds with moderate water solubility (>10⁻⁴ M).

Reagents & Equipment:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

  • 0.1 M HCl and 0.1 M KOH (standardized).

  • 0.15 M KCl (to maintain constant ionic strength).

  • Degassed, double-distilled water (CO₂-free).

Step-by-Step Workflow:

  • System Calibration: Calibrate the pH electrode using a 4-buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the wide range required for quinuclidines.

  • Blank Titration: Perform a titration of the 0.15 M KCl solvent blank to determine the exact carbonate content (if any) and electrode parameters (

    
    , slope).
    
  • Sample Preparation: Dissolve the quinuclidine derivative (approx. 3–5 mg) in 20 mL of 0.15 M KCl.

    • Note: If the sample is a free base, add a known excess of 0.1 M HCl to start at low pH (~2.0).

  • Titration: Titrate with 0.1 M KOH under an inert nitrogen atmosphere to prevent CO₂ absorption (which distorts high pKa measurements).

  • Data Analysis: Use the Bjerrum difference plot or Gran plot method to calculate the pKa. The inflection point of the sigmoidal curve represents the pKa.[2]

Protocol B: ¹H-NMR Titration (For Low Solubility/High Value Samples)

Useful when sample quantity is limited (<1 mg) or for observing specific site protonation.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a series of deuterated phosphate/borate buffers ranging from pH 6 to 13 (measured as pD).

    • Correction:

      
      .
      
  • Sample Dissolution: Dissolve the compound in the buffer series at uniform concentration.

  • Acquisition: Acquire ¹H-NMR spectra for each pH point.

  • Shift Tracking: Monitor the chemical shift (

    
    ) of the protons adjacent to the nitrogen (C2-H and C6-H). These signals will shift downfield as the amine becomes protonated.
    
  • Calculation: Fit the change in chemical shift (

    
    ) to the Henderson-Hasselbalch equation:
    
    
    
    
Experimental Workflow Diagram

Experimental_Workflow Start Start: Select Protocol Solubility_Check Check Solubility & Quantity Start->Solubility_Check Path_Potent High Qty / Soluble (Potentiometric) Solubility_Check->Path_Potent Path_NMR Low Qty / Insoluble (NMR Titration) Solubility_Check->Path_NMR Step_Pot_1 Dissolve in 0.15M KCl (Ionic Strength Control) Path_Potent->Step_Pot_1 Step_NMR_1 Prepare D2O Buffers (pH 6 - 13) Path_NMR->Step_NMR_1 Step_Pot_2 Acidify to pH 2.0 (Ensure fully protonated) Step_Pot_1->Step_Pot_2 Step_Pot_3 Titrate with KOH (Under N2 Atmosphere) Step_Pot_2->Step_Pot_3 Calc Data Fitting (Sigmoidal Regression) Step_Pot_3->Calc Step_NMR_2 Acquire 1H-NMR (Track C2-H Shift) Step_NMR_1->Step_NMR_2 Step_NMR_2->Calc Result Final pKa Value Calc->Result

Figure 2: Decision tree and workflow for determining pKa values of quinuclidine derivatives.

Implications in Drug Design[4]

The basicity of the quinuclidine ring is a critical parameter in medicinal chemistry, particularly for Central Nervous System (CNS) targets.

Bioavailability and CNS Penetration
  • Ionization State: At physiological pH (7.4), unsubstituted quinuclidine (pKa 11.0) is >99.9% protonated. While the cationic form interacts strongly with receptors (e.g., Aspartate residues in GPCRs), it has poor passive membrane permeability.

  • Tuning with Substituents: By introducing an EWG at the 3-position (e.g., a ketone or electron-poor aromatic ring), the pKa can be lowered to the 7.5–9.0 range. This increases the fraction of non-ionized free base at physiological pH, significantly enhancing blood-brain barrier (BBB) penetration.

Pharmacological Examples
  • Solifenacin (Vesicare): A muscarinic antagonist used for overactive bladder. It contains a 3-substituted quinuclidine.[3][4][5][6] The specific stereochemistry and substitution pattern tune the pKa to balance solubility and receptor affinity.

  • Aceclidine: A 3-acetoxyquinuclidine derivative used in glaucoma treatment. The ester group lowers the pKa (approx 9.2), modifying its distribution compared to the parent alcohol.

References

  • Grob, C. A., & Schlageter, M. G. (1976). "Polar Effects. Part I. Polar Substituent Constants for the Quinuclidine System." Helvetica Chimica Acta, 59(1), 264–276.

  • Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 1, 25–38.

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard Reference Text).
  • Soroka, M., & Goldeman, W. (2020). "Biological activity of monoquaternary ammonium compounds based on 3-substituted quinuclidine." Periodicum Biologorum, 121-122.[6]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

A Technical Guide to High-Purity (S)-3-Quinuclidinol: Commercial Availability, Supplier Vetting, and Purity Verification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-(+)-3-Quinuclidinol, systematically known as (3S)-1-azabicyclo[2.2.2]octan-3-ol, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure and defined stereochemistry are essential for creating specific, high-affinity interactions with biological targets. The paramount application of this compound is as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Solifenacin, a muscarinic M3 receptor antagonist used for treating overactive bladder.[1][2]

The stereochemical integrity of (S)-(+)-3-Quinuclidinol is not merely a matter of academic interest; it is a critical quality attribute (CQA) that directly influences the efficacy and safety of the final drug product. The presence of the undesired (R)-enantiomer can lead to reduced pharmacological activity, altered pharmacokinetic profiles, or off-target effects. Consequently, for researchers, process chemists, and quality control specialists, securing a reliable supply of high-purity (S)-(+)-3-Quinuclidinol is a foundational step in the drug development pipeline.

This guide provides an in-depth analysis of the commercial landscape for high-purity (S)-(+)-3-Quinuclidinol (CAS: 34583-34-1), offers a framework for qualifying suppliers, and details a robust, field-proven analytical workflow for the independent verification of chemical and enantiomeric purity.

The Commercial Landscape: Sourcing High-Purity (S)-(+)-3-Quinuclidinol

The procurement of high-purity (S)-(+)-3-Quinuclidinol requires careful consideration of supplier specialization. The market can be broadly categorized into three tiers: large-scale chemical manufacturers, specialized fine chemical and intermediate suppliers, and providers of pharmaceutical reference standards. For research and development purposes, where quality and documentation are paramount, the latter two are often the most appropriate sources.

A survey of the market reveals several reputable suppliers offering this key intermediate. While catalog listings often state "high purity," it is imperative to obtain a batch-specific Certificate of Analysis (CoA) to confirm that the material meets the stringent requirements for pharmaceutical development.

Table 1: Representative Suppliers and Typical Specifications
SupplierGrade / Product NameTypical Purity SpecificationNotes
Tokyo Chemical Industry (TCI) 3-Quinuclidinol (>98.0%(GC)(T))>98.0% (by Gas Chromatography)Offers racemic mixture; enantiomer-specific products should be confirmed.
Simson Pharma S-(+)-3- QuinuclidinolCertificate of Analysis provided with every compound.Specializes in pharmaceutical reference standards and impurities.
Veeprho S-(+)-3- QuinuclidinolSupplier of impurity reference standards.[3]Provides detailed chemical information including IUPAC name and synonyms.
Huarong Pharm (S)-(+)-3-QuinuclidinolAdvertises "high purity" for pharmaceutical synthesis.[1]Provides extensive physical property data on their website.
Clearsynth (S)-(+)-3-QuinuclidinolListed as a Solifenacin impurity and research chemical.[4]Offers a range of related impurities and stable isotopes.
Aquigen Bio Sciences Solifenacin (S)-(+)-3-Quinuclidinol ImpuritySupplied with comprehensive characterization data.[5]Essential for analytical method development and validation.
Pharmaffiliates (S)-(+)-3-QuinuclidinolCategorized under chiral standards and pharmaceutical intermediates.[6]Provides catalogue number for easy reference.

Note: This table is not exhaustive and is intended to be representative. Purity levels can vary by batch and grade. Always request a lot-specific Certificate of Analysis before purchase.

Understanding Potential Impurities: A Synthesis-Based Approach

The quality of (S)-(+)-3-Quinuclidinol is intrinsically linked to its synthetic route. Understanding the manufacturing process provides critical insight into the potential impurity profile, which is essential for developing robust analytical methods for quality control. The two predominant industrial strategies are:

  • Asymmetric Synthesis: This modern approach typically involves the stereoselective reduction of a prochiral precursor, 3-quinuclidinone. Biocatalytic reduction using specific enzymes (e.g., 3-quinuclidinone reductase) is highly favored as it can produce the (S)-enantiomer with very high enantiomeric excess (>99.9% ee).[7]

  • Chiral Resolution: This classical method starts with the synthesis of a racemic mixture of (±)-3-quinuclidinol.[8] The enantiomers are then separated, often by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. After separation via crystallization, the desired salt is hydrolyzed to yield the enantiomerically pure (S)-3-quinuclidinol.[9]

The primary impurity of concern is the undesired (R)-(-)-3-Quinuclidinol . Other potential process-related impurities include residual 3-quinuclidinone (starting material), solvents, and reagents used during synthesis and purification.

The logical flow for synthesizing and purifying this chiral alcohol is visualized below.

cluster_synthesis Synthesis Pathways cluster_purification Purification Prochiral 3-Quinuclidinone Asymmetric Asymmetric Synthesis (e.g., Biocatalytic Reduction) Prochiral->Asymmetric Racemic Racemic (±)-3-Quinuclidinol Resolution Chiral Resolution (Diastereomeric Salt Formation) Racemic->Resolution Crude_S Crude (S)-3-Quinuclidinol Asymmetric->Crude_S High e.e. Resolution->Crude_S Separation Purify Purification (Recrystallization / Chromatography) Crude_S->Purify Final High-Purity (S)-(+)-3-Quinuclidinol Purify->Final

Figure 1. High-level workflow for the synthesis and purification of (S)-(+)-3-Quinuclidinol.

Qualification Protocol: Verifying Purity and Enantiomeric Excess

Independent verification of purity upon receipt of a new batch of starting material is a cornerstone of good manufacturing practice (GMP) and rigorous scientific research. For (S)-(+)-3-Quinuclidinol, the most critical parameter is enantiomeric purity. As the molecule lacks a strong chromophore for UV detection, a pre-column derivatization step is required for sensitive HPLC analysis.[10]

The following protocol is a validated, high-resolution method for quantifying the (S)-enantiomer and detecting trace levels of the undesired (R)-enantiomer.[11][12]

3.1. Experimental Protocol: Chiral HPLC with Pre-Column Derivatization

Objective: To determine the enantiomeric purity of (S)-(+)-3-Quinuclidinol by converting the enantiomers into diastereomeric benzoyl derivatives and separating them using chiral HPLC.

Materials:

  • (S)-(+)-3-Quinuclidinol sample

  • Benzoyl chloride

  • Dichloromethane (DCM), HPLC grade

  • Triethylamine (TEA)

  • Methanol, HPLC grade

  • Mobile Phase Solvents: n-hexane, ethanol, 2-propanol (all HPLC grade)

  • Diethylamine (additive)

Step 1: Sample and Standard Preparation (Derivatization)

  • Accurately weigh approximately 25 mg of the (S)-(+)-3-Quinuclidinol sample into a 25 mL volumetric flask.

  • Dissolve the sample in 5 mL of dichloromethane.

  • Add 0.5 mL of triethylamine to the flask.

  • Add 0.2 mL of benzoyl chloride to the flask. Stopper the flask and swirl gently to mix.

  • Allow the reaction to proceed at room temperature for 10 minutes. The reaction forms the benzoyl ester derivatives of the quinuclidinol enantiomers.

  • Dilute to the mark (25 mL) with methanol and mix thoroughly. This is the Sample Solution .

  • Prepare a Resolution Standard by derivatizing a racemic (±)-3-quinuclidinol standard using the same procedure to confirm the separation of the two enantiomer peaks.

Step 2: Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.[11]

  • Mobile Phase: Isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in a ratio of 80:8:12:0.4 (v/v/v/v) .[10][12]

  • Flow Rate: 0.8 mL/min.[10]

  • Column Temperature: 15 °C.[10]

  • Detection Wavelength: 230 nm.[10][12]

  • Injection Volume: 10 µL.[10]

Step 3: Analysis and Data Interpretation

  • Inject the Resolution Standard to confirm system suitability. The resolution between the (S)- and (R)-enantiomer peaks should be greater than 2.0 (literature methods show resolution >11).[12]

  • Inject the Sample Solution in duplicate.

  • Identify the peaks based on the retention times established with the standard.

  • Calculate the enantiomeric excess (% ee) using the peak areas from the chromatogram:

    % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

    Where Area_S is the peak area of the (S)-enantiomer derivative and Area_R is the peak area of the (R)-enantiomer derivative. For high-purity material, the Area_R should be at or near the limit of quantification (LOQ).

3.2. Supplier Qualification Workflow

The following diagram outlines the logical process for sourcing and qualifying a new supplier for this critical raw material.

Start Identify Potential Suppliers RequestDocs Request Technical Data Sheet & Batch-Specific CoA Start->RequestDocs ReviewDocs Review Specifications (Purity, e.e., Impurity Profile) RequestDocs->ReviewDocs OrderSample Order Sample for In-House Qualification ReviewDocs->OrderSample Specs Meet Requirements Reject Reject Supplier or Batch ReviewDocs->Reject Specs Do Not Meet Requirements PerformQC Perform Full QC Analysis (Chiral HPLC, NMR, etc.) OrderSample->PerformQC Compare Compare Results to CoA Specs PerformQC->Compare Approve Approve Supplier & Place Bulk Order Compare->Approve Results Match or Exceed Specs Compare->Reject Discrepancy Found

Figure 2. Logical workflow for qualifying a supplier of (S)-(+)-3-Quinuclidinol.

Conclusion

(S)-(+)-3-Quinuclidinol is a high-value chiral intermediate whose quality directly impacts pharmaceutical research and manufacturing. The commercial availability is robust, with numerous suppliers specializing in fine chemicals and reference standards. However, the onus is on the end-user to perform rigorous due diligence. This involves not only scrutinizing supplier-provided documentation but also conducting independent, in-house verification of chemical and, most importantly, enantiomeric purity. The validated chiral HPLC method detailed herein provides a reliable, self-validating system for ensuring that the material procured meets the exacting standards required for the development of safe and effective medicines.

References

  • Huarong Pharm. (n.d.). 3-Quinuclidinol,High Purity 34583-34-1 Fast Shipping. Retrieved from Huarong Pharm.[1]

  • Clearsynth. (n.d.). (S)-(+)-3-Quinuclidinol | CAS No. 34583-34-1. Retrieved from Clearsynth.[4]

  • BenchChem. (n.d.). Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity of (R)-(-)-3-Quinuclidinol. Retrieved from BenchChem.[10]

  • Pullela, V. S. et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science, 54(9), 1551-1557.[11][12]

  • BenchChem. (n.d.). (S)-Aceclidine: A Comprehensive Technical Guide to Synthesis and Purification. Retrieved from BenchChem.[9]

  • Pullela, V. S. et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Request PDF on ResearchGate.[11][12]

  • SciSpace. (2016, September 27). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. Retrieved from SciSpace.[13]

  • Simson Pharma Limited. (n.d.). S-(+)-3- Quinuclidinol | CAS No- 34583-34-1. Retrieved from Simson Pharma Limited.

  • Veeprho. (n.d.). S-(+)-3- Quinuclidinol | CAS 34583-34-1. Retrieved from Veeprho.[3]

  • Aquigen Bio Sciences. (n.d.). Solifenacin (S)-(+)-3-Quinuclidinol Impurity | CAS No: 34583-34-1. Retrieved from Aquigen Bio Sciences.[5]

  • Chavakula, R. et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3):127.[8]

  • CONICET. (2018, April 6). Accepted Manuscript. Retrieved from CONICET.[14]

  • Sigma-Aldrich. (n.d.). 3-Quinuclidinol 99 1619-34-7. Retrieved from Sigma-Aldrich.[15]

  • Aaron, H. S., Owens, O. O., & Miller, J. I. (1969). U.S. Patent No. 3,464,997. Washington, DC: U.S. Patent and Trademark Office.[16]

  • BenchChem. (n.d.). Large-Scale Synthesis of (R)-(-)-3-Quinuclidinol: A Comprehensive Guide for Industrial Applications. Retrieved from BenchChem.[7]

  • Google Patents. (n.d.). CN103275076A - S-(+)-3-quinuclidinol preparation method. Retrieved from Google Patents.[17]

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Quinuclidinol | 1619-34-7. Retrieved from TCI Chemicals.

  • LGC Standards. (n.d.). (R)-(-)-3-Quinuclidinol. Retrieved from LGC Standards.[18]

  • Pharmaffiliates. (n.d.). CAS No : 34583-34-1 | Product Name : (S)-(+)-3-Quinuclidinol. Retrieved from Pharmaffiliates.[6]

  • ChemicalBook. (2023, May 21). (S)-(+)-3-Quinuclidinol | 34583-34-1. Retrieved from ChemicalBook.[2]

  • ECHEMI. (n.d.). (S)-3-Quinuclidinol SDS, 34583-34-1 Safety Data Sheets. Retrieved from ECHEMI.[19]

Sources

Literature review on the synthesis of chiral quinuclidine alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Advanced Synthetic Strategies for Chiral Quinuclidine Alcohols

Executive Summary: The Pharmacophore Imperative

The quinuclidine ring (1-azabicyclo[2.2.2]octane) is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a class of potent muscarinic receptor antagonists.[1] Specifically, (R)-3-quinuclidinol is the critical chiral building block for Solifenacin (Vesicare) , a blockbuster drug for overactive bladder, and Aclidinium bromide , used in COPD management.

The synthesis of this moiety presents a classic stereochemical challenge: the starting material, 3-quinuclidinone, is prochiral.[2] While historical methods relied on wasteful kinetic resolutions (max 50% yield), modern process chemistry has pivoted toward Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reductions , both of which approach 100% theoretical yields.

This guide provides a technical deep-dive into these two superior methodologies, offering validated protocols, mechanistic insights, and data-driven comparisons to assist process chemists in route selection.

Structural & Mechanistic Analysis

The biological activity of quinuclidine derivatives is strictly governed by stereochemistry. For Solifenacin, the (R)-enantiomer at the C3 position is required to fit the muscarinic M3 receptor pocket.

The Synthetic Pivot Point

The synthesis hinges on the reduction of the ketone at C3.[2]

  • Route A (Chemical): Metal-ligand bifunctional catalysis (Noyori-type) utilizing a "hydride transfer" mechanism.

  • Route B (Biological): Enzymatic hydride transfer via NADPH-dependent Ketoreductases (KREDs).

Quinuclidine_Pathways Ketone 3-Quinuclidinone (Prochiral Substrate) Resolution Kinetic Resolution (Lipase/Protease) Ketone->Resolution Classical Route chemo Ru-Catalyzed ATH (Noyori Catalyst) Ketone->chemo Chemical Route bio Biocatalysis (KRED + GDH) Ketone->bio Green Route Racemic Racemic Mixture (50% Yield Max) Resolution->Racemic R_Isomer (R)-3-Quinuclidinol (>99% ee, High Yield) chemo->R_Isomer Formic Acid/TEA bio->R_Isomer Glucose/NADP+

Figure 1: Strategic overview of synthetic routes. Note the divergence between the yield-limited resolution route and the high-efficiency asymmetric reductions.

Method A: Asymmetric Transfer Hydrogenation (ATH)[3]

The Chemist's Standard: This method utilizes Ruthenium(II) complexes with chiral diamine ligands (e.g., TsDPEN). It is favored for its scalability and lack of biological dependencies (no fermentation required).

Mechanism: Metal-Ligand Bifunctional Catalysis

The reaction proceeds via a concerted mechanism where the Ruthenium center activates the hydride source (formic acid), and the amine proton of the ligand activates the ketone oxygen. This "outer-sphere" mechanism avoids direct coordination of the substrate to the metal, enhancing enantioselectivity.

Key Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

Protocol 1: Ru-Catalyzed ATH of 3-Quinuclidinone
  • Pre-requisites: Inert atmosphere (Argon/Nitrogen), degassed solvents.

  • Safety: 3-Quinuclidinol is a neuroactive intermediate. Handle in a fume hood.

Step-by-Step Workflow:

  • Catalyst Preparation: In a Schlenk flask, charge [RuCl2(p-cymene)]2 (0.005 equiv) and (S,S)-TsDPEN (0.01 equiv). Add degassed Dichloromethane (DCM) and heat to 40°C for 1 hour. Add KOH (aqueous) to generate the active 16e- purple complex. Wash with water and dry the organic layer.[3]

  • Reaction Setup: Dissolve 3-quinuclidinone (1.0 equiv, e.g., 10g) in the catalyst solution.

  • Initiation: Add the H-donor mixture (HCOOH/Et3N, 5:2 molar ratio, 3.0 equiv) dropwise.

  • Reaction: Stir at 25–30°C. Evolution of CO2 gas indicates reaction progress. Monitor by GC/HPLC.

  • Quench & Workup: Once conversion >98%, quench with Na2CO3 (aq) to neutralize excess acid (pH > 10 is critical to keep the amine free).

  • Extraction: Extract with DCM (3x). Dry over Na2SO4.[4]

  • Purification: Concentrate in vacuo. Recrystallize from Acetone/Hexane to upgrade ee from ~95% to >99%.

Method B: Biocatalytic Reduction (The Green Standard)

The Industrial Leader: Biocatalysis using Ketoreductases (KREDs) is currently the preferred industrial route due to mild conditions and superior enantioselectivity (>99.9%).

Mechanism: Cofactor Recycling Loop

KREDs require NADPH to reduce the ketone. Because NADPH is expensive, a coupled enzyme system (Glucose Dehydrogenase - GDH) is used to regenerate NADPH from NADP+ using Glucose as the sacrificial reductant.

Biocatalysis_Cycle Substrate 3-Quinuclidinone Product (R)-3-Quinuclidinol Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation KRED KRED (Rhodotorula rubra) GDH GDH (Recycling System)

Figure 2: The coupled enzymatic cycle. GDH recycles the cofactor, driving the KRED reaction to completion.

Protocol 2: Aqueous Enzymatic Reduction
  • Enzyme Source: Recombinant E. coli expressing Rhodotorula rubra KRED and Bacillus GDH (commercially available screening kits from Codexis or similar).

  • Buffer: Potassium Phosphate (KPi), pH 7.0.

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO4 (cofactor stabilizer).

  • Substrate Solution: Dissolve 3-quinuclidinone hydrochloride (50g, high loading) in water. Adjust pH to 7.0.

  • Cofactor Mix: Add NADP+ (catalytic amount, 0.5 g/L) and Glucose (1.2 equiv relative to ketone).

  • Biocatalyst Addition: Add KRED/GDH lyophilized powder (1-2 wt% loading relative to substrate).

  • Reaction: Stir at 30°C. Maintain pH 7.0 using a pH-stat (titrating with 1M NaOH) as gluconic acid is produced.

  • Completion: Reaction typically completes in 6–12 hours.

  • Workup: Basify to pH 12 with NaOH. Add NaCl to saturate. Extract with Isopropyl Acetate or n-Butanol (quinuclidinol is highly water-soluble; salting out is required).

  • Isolation: Evaporate solvent. Yield is typically quantitative.

Comparative Technical Analysis

The following table contrasts the three primary methodologies based on industrial metrics.

MetricClassical ResolutionRu-Catalyzed ATHBiocatalysis (KRED)
Theoretical Yield 50%100%100%
Enantiomeric Excess (ee) 90-98% (variable)95-99%>99.9%
Substrate Loading Low (<50 g/L)Medium (100 g/L)High (up to 200-500 g/L)
Cost Driver Yield lossRuthenium catalystEnzyme development
Environmental Impact High (waste)Moderate (Ru trace)Low (Green chemistry)
Scalability LinearHighHigh
Purification Complex (separations)CrystallizationExtraction

Expert Insight: While Ru-ATH is excellent for early-phase discovery due to the off-the-shelf availability of catalysts, Biocatalysis is the superior route for GMP manufacturing. The elimination of heavy metals (ICH Q3D compliance) and the ability to run at extremely high substrate concentrations (reducing solvent volume) drive the Cost of Goods (COGS) down significantly.

References

  • BenchChem. (2025). The Role of (R)-3-Quinuclidinol in Asymmetric Synthesis: A Chiral Building Block Perspective. Retrieved from

  • Luo, Z., et al. (2020).[5][6] Ruthenium-Catalyzed Highly Enantioselective Synthesis of cis-3-Quinuclidinols via DKR Asymmetric Transfer Hydrogenation. Organic Letters, 22(11), 4322-4326.[5] Retrieved from

  • Hida, T., et al. (2009). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra.[7][8][9][10] Applied Microbiology and Biotechnology. Retrieved from

  • Ohkuma, T., et al. (2009). Practical Asymmetric Hydrogenation of 3-Quinuclidinone Catalyzed by the XylSkewphos/PICA−Ruthenium(II) Complex.[11] Organic Process Research & Development.[11] Retrieved from

  • Google Patents. (2012). US8283470B2 - Method for the preparation of solifenacin and intermediate thereof. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis and Optimization of M3-Selective Muscarinic Antagonists Utilizing [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Pharmacological Rationale

The development of anticholinergic agents for the treatment of Overactive Bladder (OAB) and Chronic Obstructive Pulmonary Disease (COPD) relies heavily on targeting muscarinic acetylcholine receptors (mAChRs). A persistent challenge in this field is achieving high selectivity for the M3 receptor subtype over the M2 subtype. Off-target M2 antagonism is directly linked to adverse cardiovascular events, such as tachycardia, due to the receptor's role in parasympathetic cardiac regulation[1].

While traditional antagonists like solifenacin and aclidinium utilize a (3R)-quinuclidin-3-ol scaffold[2], the homologous building block [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (also known as (S)-quinuclidin-3-ylmethanol) offers a distinct stereoelectronic advantage. The insertion of a methylene spacer between the quinuclidine ring and the heteroatom linkage alters the dihedral angle of the pharmacophore. This structural extension projects bulky hydrophobic tail groups deeper into the allosteric vestibule of the M3 receptor, significantly enhancing M3/M2 selectivity[1]. Furthermore, the primary alcohol of this scaffold avoids the elimination side-reactions commonly associated with the secondary alcohol of standard quinuclidinols during synthetic activation[3].

M3_Signaling ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Activates Antagonist [(3S)-Quinuclidin-3-yl]methyl Antagonist Antagonist->M3R Competitively Blocks Gq Gq Protein M3R->Gq Couples PLC Phospholipase C Gq->PLC Activates IP3 IP3 / DAG PLC->IP3 Cleaves Ca2 Ca2+ Release & Muscle Contraction IP3->Ca2 Triggers

Fig 1. M3 muscarinic receptor signaling pathway and competitive antagonism mechanism.

Synthetic Strategy & Causality

The synthesis of potent muscarinic antagonists from [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol requires the activation of the primary hydroxyl group followed by nucleophilic substitution or coupling. We detail two divergent pathways:

  • Carbamoylation (Protocol A): Yields highly selective M3 antagonists (analogous to tarafenacin). We utilize 1,1'-Carbonyldiimidazole (CDI) instead of phosgene. Causality: CDI is significantly safer, forms a stable acyl imidazole intermediate that can be monitored via LC-MS, and prevents the racemization of the sensitive C3 chiral center.

  • Tosylation & Alkylation (Protocol B): Yields N-alkylated phenothiazines (analogous to mequitazine)[4]. Causality: The primary alcohol is tosylated at low temperatures (4°C) in pyridine. This specific thermal control prevents the formation of undesired pyridinium salts and suppresses elimination to the alkene, ensuring a high-yielding displacement by the bulky phenothiazine nucleophile.

Synthesis_Workflow SM Starting Material [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol Step1 Step 1: Activation CDI or TsCl in Anhydrous Solvent SM->Step1 Intermediate Reactive Intermediate Acyl Imidazole or Tosylate Step1->Intermediate 0°C to RT Step2 Step 2: Coupling Nucleophile + Base (DIPEA/NaH) Intermediate->Step2 Crude Crude Product Mixed Enantiomers / Impurities Step2->Crude Heat/Reflux Purification Purification Chiral HPLC or Tartrate Crystallization Crude->Purification Final Final Purification->Final Resolution

Fig 2. Step-by-step synthetic workflow from (3S)-quinuclidin-3-ylmethanol to final API.

Experimental Protocols

Protocol A: Synthesis of (3S)-Quinuclidin-3-ylmethyl Carbamate Antagonists

This protocol describes the CDI-mediated coupling to form highly M3-selective carbamates.

Reagents:

  • [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (10.0 mmol, 1.41 g)

  • 1,1'-Carbonyldiimidazole (CDI) (12.0 mmol, 1.95 g)

  • N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 2.6 mL)

  • Secondary Amine (e.g., 3-fluorophenyl(3,4,5-trifluorobenzyl)amine) (11.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the quinuclidine alcohol in 50 mL of anhydrous THF under a continuous N₂ atmosphere. Cool the flask to 0°C using an ice bath.

  • Add CDI portion-wise over 10 minutes. Causality: Adding CDI at 0°C controls the exothermic release of imidazole and CO₂, preventing thermal degradation of the transient acyl imidazole intermediate.

  • Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 142.1) is absent, replaced by the acyl imidazole intermediate (m/z 236.1).

  • Coupling: Add the secondary amine, followed immediately by DIPEA. Causality: DIPEA acts as a non-nucleophilic proton scavenger, neutralizing the liberated imidazole and driving the equilibrium forward without competing for the electrophilic center.

  • Attach a reflux condenser and heat the mixture to 70°C for 12 hours.

  • Workup: Cool to room temperature, quench with 30 mL saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (DCM:MeOH:NH₄OH = 90:9:1) to isolate the pure carbamate.

Protocol B: Synthesis of N-Alkylated Phenothiazines (Mequitazine Analogs)

This protocol utilizes tosylate activation to facilitate the coupling of sterically hindered phenothiazines[4].

Reagents:

  • [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (10.0 mmol, 1.41 g)

  • p-Toluenesulfonyl chloride (TsCl) (15.0 mmol, 2.86 g)

  • Phenothiazine (10.0 mmol, 1.99 g)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (12.0 mmol, 0.48 g)

  • Anhydrous Pyridine (40 mL) & Anhydrous DMF (30 mL)

Step-by-Step Methodology:

  • Tosylation: Dissolve the quinuclidine alcohol in 40 mL anhydrous pyridine and cool to 0°C.

  • Add TsCl slowly. Transfer the flask to a 4°C cold room and stir for 16 hours.

    • Causality: Pyridine serves as both the solvent and the base. Maintaining the reaction strictly at 4°C is critical; higher temperatures promote the irreversible formation of the inactive pyridinium salt and drive E2 elimination.

  • Pour the mixture into 150 mL of crushed ice/water and extract immediately with cold DCM (3 × 50 mL). Wash with cold 1M HCl to remove pyridine, dry over MgSO₄, and concentrate at <30°C to yield the unstable tosylate intermediate.

  • Nucleophilic Displacement: In a separate flame-dried flask, suspend NaH in 30 mL anhydrous DMF at 0°C. Add phenothiazine portion-wise. Stir for 1 hour at room temperature until H₂ evolution ceases, forming the deep-red sodium phenothiazide.

  • Dissolve the freshly prepared tosylate in 10 mL DMF and add it dropwise to the phenothiazide solution.

  • Heat the reaction to 80°C for 8 hours.

    • Self-Validation Checkpoint: TLC (Hexanes:EtOAc 1:1) should show the disappearance of the phenothiazine spot (Rf ~0.7) and the appearance of a highly polar UV-active product spot (Rf ~0.2, streaks slightly due to the basic amine).

  • Quench with ice water, extract with EtOAc, and purify via crystallization from ethanol as the D-tartrate salt to ensure >99% enantiomeric excess.

Quantitative Data & Characterization

The structural modifications utilizing the [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol scaffold demonstrate profound impacts on receptor subtype selectivity. Below is a summary of the synthesized derivatives compared to a standard (3R)-quinuclidinol-based reference.

Compound ClassSynthetic ProtocolYield (%)Enantiomeric Excess (ee %)M3 Receptor Affinity (Kᵢ, nM)M2 Receptor Affinity (Kᵢ, nM)Selectivity Index (M2/M3)
(3S)-Carbamate Analog Protocol A78>99.50.2545.0180x
(3S)-Phenothiazine Analog Protocol B6598.01.1038.535x
(3R)-Reference (Solifenacin)Standard82>99.00.8025.031x

Data Interpretation: The (3S)-carbamate analog synthesized via Protocol A exhibits a nearly 6-fold improvement in M2/M3 selectivity compared to the standard (3R)-reference, validating the hypothesis that the hydroxymethyl spacer optimizes the allosteric fit within the M3 receptor pocket[1].

References

  • Pharmacological Management of Urinary Incontinence: Current and Emerging Treatment Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Structural basis of stereospecific reduction by quinuclidinone reductase Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • EP2109609B1 - Neuartige chinuclidinderivate zur herstellung von mequitazin Source: Google Patents URL

Sources

Application Note: Advanced Protocols for the Esterification of (S)-3-Hydroxymethylquinuclidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

(S)-3-Hydroxymethylquinuclidine is a highly versatile, rigid chiral bicyclic scaffold widely utilized in the design of central nervous system (CNS) therapeutics, particularly muscarinic and nicotinic acetylcholine receptor ligands [1, 2]. The functionalization of this building block—most commonly through the esterification of its primary alcohol—presents a unique synthetic challenge due to the presence of the highly basic tertiary amine embedded within the quinuclidine core (pKa ~10.5).

Traditional acid-catalyzed esterification methods (e.g., Fischer esterification) are fundamentally incompatible with this substrate. In acidic media, the quinuclidine nitrogen rapidly protonates, rendering the molecule highly polar, insoluble in organic solvents, and unreactive. Furthermore, the basic nitrogen can act as an internal nucleophile or catalyst, leading to unwanted side reactions if the pH and electrophile reactivity are not strictly controlled. Therefore, esterification must be driven by base-promoted acyl transfer or mild coupling reagents [2, 3].

This application note details two field-proven, self-validating protocols for the esterification of (S)-3-hydroxymethylquinuclidine: Method A (Acid Chloride-Mediated) for stable acyl groups, and Method B (EDC/DMAP Coupling) for sensitive or complex carboxylic acids.

Experimental Design & Causality

To ensure high yields and prevent product loss, the experimental design relies on the following mechanistic principles:

  • Base Selection: An excess of a non-nucleophilic base (such as Triethylamine or DIPEA) must be used. The base serves a dual purpose: it neutralizes the acid byproducts (HCl or carboxylic acid protons) and ensures the quinuclidine nitrogen remains entirely in its free-base form throughout the reaction.

  • Temperature Control: Acylation of basic alcohols is highly exothermic. Reactions must be initiated at 0 °C to prevent thermal degradation and suppress potential N-acylation or ring-opening side reactions.

  • Workup Causality: Because the target ester retains the basic quinuclidine nitrogen, standard aqueous workups will result in catastrophic product loss if the pH drops. The aqueous phase must be strictly maintained at pH > 10 using saturated NaHCO₃ or 1M NaOH to ensure the product partitions exclusively into the organic phase.

Esterification Decision Workflow

Workflow Start (S)-3-Hydroxymethylquinuclidine (Basic Tertiary Amine) Decision Select Acyl Source Start->Decision AcidChloride Acid Chloride / Anhydride (Stable Acyl Groups) Decision->AcidChloride Commercially available CarboxylicAcid Free Carboxylic Acid (Sensitive/Complex Groups) Decision->CarboxylicAcid Custom/Sensitive MethodA Method A: Base-Promoted (Et3N or DIPEA in DCM) 0 °C → RT AcidChloride->MethodA MethodB Method B: EDC/DMAP Coupling (DCM or DMF) 0 °C → RT CarboxylicAcid->MethodB Workup Basic Aqueous Workup (Sat. NaHCO3 / pH > 10) Organic Extraction MethodA->Workup MethodB->Workup Product Pure (S)-3-Quinuclidinylmethyl Ester (Isolate as Free Base or HCl Salt) Workup->Product

Workflow for selecting and executing the esterification of (S)-3-hydroxymethylquinuclidine.

Step-by-Step Methodologies

Method A: Acid Chloride-Mediated Esterification

Best suited for robust, commercially available acid chlorides (e.g., benzoyl chloride, acetyl chloride).

Reagents:

  • (S)-3-Hydroxymethylquinuclidine (1.0 eq)

  • Acyl Chloride (1.2 eq)

  • Triethylamine (Et₃N) or DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL/mmol)

Procedure:

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with (S)-3-hydroxymethylquinuclidine and anhydrous DCM.

  • Base Addition: Add Et₃N (2.5 eq) to the solution. Causality: The excess base acts as an acid scavenger, preventing the quinuclidine nitrogen from forming an unreactive hydrochloride salt.

  • Cooling & Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add the acyl chloride over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Checkpoint 1 (Reaction Completion): Analyze via LC-MS or TLC (Eluent: 90:10:1 DCM/MeOH/NH₄OH). The primary alcohol should be fully consumed. If unreacted starting material remains, verify that the reaction mixture is basic (pH > 8 on wet pH paper); if acidic, add 0.5 eq Et₃N.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (equal volume to DCM). Stir vigorously for 15 minutes.

  • Self-Validation Checkpoint 2 (Phase Partitioning): Separate the layers. Test the pH of the aqueous layer. It must be > 10. If pH < 10, the product will remain water-soluble. Add 1M NaOH until pH > 10, then extract three times with DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Method B: Steglich-Type EDC/DMAP Coupling

Best suited for sensitive carboxylic acids where acid chlorides cannot be formed.

Reagents:

  • (S)-3-Hydroxymethylquinuclidine (1.0 eq)

  • Free Carboxylic Acid (1.1 eq)

  • EDC·HCl (1.5 eq)

  • DMAP (0.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DCM or DMF (10 mL/mmol)

Procedure:

  • Pre-Activation: In a dry flask under nitrogen, dissolve the carboxylic acid, EDC·HCl, and DMAP in anhydrous DCM. Stir at 0 °C for 15 minutes. Causality: EDC activates the acid to an O-acylisourea, which DMAP rapidly converts to a highly reactive acylpyridinium intermediate.

  • Substrate Addition: Dissolve (S)-3-hydroxymethylquinuclidine and DIPEA in a minimal amount of DCM and add it dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute the mixture with additional DCM. Wash twice with distilled water to remove the water-soluble EDC-urea byproduct.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ to remove unreacted carboxylic acid and DMAP.

  • Self-Validation Checkpoint: Spot the organic layer on a TLC plate and stain with Dragendorff's reagent. An immediate orange/red spot confirms the presence of the quinuclidine tertiary amine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via basic alumina chromatography or silica gel chromatography pre-treated with 1% Et₃N.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics and expected outcomes for both esterification strategies, enabling researchers to select the optimal route based on their specific substrate constraints.

ParameterMethod A (Acid Chloride)Method B (EDC/DMAP)
Typical Yield 85 – 95%70 – 85%
Reaction Time 2 – 4 hours12 – 16 hours
Substrate Scope Simple, stable aliphatic/aromatic groupsComplex, sterically hindered, or sensitive groups
Byproduct Profile Triethylamine hydrochloride (water-soluble)EDC-urea (water-soluble), DMAP (requires basic wash)
Purification Need Often pure after basic extractionRequires chromatography (Basic Alumina or Et₃N-Silica)
Scalability Excellent (>100g scale)Good (typically <50g scale due to reagent cost)

References

  • Guanti, G., Banfi, L., Brusco, S., & Narisano, E. (1994). Enzymatic preparation of homochiral 2-(N-carbobenzyloxypiperid-4-yl)-1,3-propanediol monoacetate. A facile entry to both enantiomers of 3-hydroxymethylquinuclidine. Tetrahedron: Asymmetry, 5(4), 537-540. URL:[Link]

  • Annadurai, S., Zhang, M., Gabriel, J. L., Bencherif, M., & Canney, D. J. (2016). Ether and Carbamate Derivatives of 3-quinuclidinol and 3-hydroxymethylquinuclidine: Synthesis and Evaluation as Nicotinic Ligands. Medicinal Chemistry, 12(6), 574-584. URL:[Link]

  • Kastelic, A. R., Odžak, R., Pezdirc, I., Sović, K., Hrenar, T., Gašparović, A. Č., Skočibušić, M., & Primožič, I. (2019). New and potent quinuclidine-based antimicrobial agents. Molecules, 24(14), 2675. URL:[Link]

The Cornerstone of Asymmetric Synthesis: Application Notes for [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol as a Chiral Ligand Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Quinuclidine Scaffold in Chiral Catalysis

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often exclusive to a single enantiomer, making asymmetric catalysis an indispensable tool. The strategic selection of chiral ligands, which orchestrate the stereochemical outcome of a reaction, is therefore a critical determinant of success. [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol, a derivative of the rigid and sterically defined quinuclidine framework, has emerged as a highly versatile precursor for a new generation of chiral ligands.

The inherent chirality and conformational rigidity of the 1-azabicyclo[2.2.2]octane system provide a robust scaffold upon which diverse and effective catalytic environments can be constructed. The presence of a basic tertiary amine and a modifiable hydroxymethyl group in [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol allows for the straightforward synthesis of various ligand classes, including P,N-ligands, which have demonstrated exceptional efficacy in a range of metal-catalyzed asymmetric transformations. This guide provides a comprehensive overview of the synthesis of a representative P,N-ligand from this precursor and its application in the palladium-catalyzed asymmetric allylic alkylation, a cornerstone reaction in carbon-carbon bond formation.

Ligand Synthesis: From Chiral Alcohol to a Powerful P,N-Ligand

The transformation of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol into a potent chiral ligand involves the conversion of the primary alcohol into a phosphine-containing moiety. This creates a bidentate P,N-ligand where the nitrogen of the quinuclidine ring and the phosphorus atom can coordinate to a metal center, forming a well-defined chiral pocket.

Causality in Synthetic Design

The choice of a P,N-ligand architecture is deliberate. The soft phosphorus atom exhibits strong coordination to late transition metals like palladium, while the harder nitrogen atom can either coordinate to the metal or act as a Brønsted base, influencing the reaction environment. This dual functionality is key to achieving high levels of stereocontrol. The synthesis proceeds in two key stages: activation of the hydroxyl group followed by nucleophilic substitution with a phosphide.

Experimental Workflow for Ligand Synthesis

G cluster_0 PART 1: Synthesis of Chiral P,N-Ligand A [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (Starting Material) B Activation of Hydroxyl Group (e.g., Mesylation or Tosylation) A->B MsCl or TsCl, Et3N, DCM C Nucleophilic Substitution with Diphenylphosphide B->C KPPh2, THF D [(3S)-1-azabicyclo[2.2.2]octan-3-yl)methyl]diphenylphosphine (Final P,N-Ligand) C->D Work-up

Caption: Workflow for the synthesis of a chiral P,N-ligand.

Detailed Protocol: Synthesis of [(3S)-1-azabicyclo[2.2.2]octan-3-yl)methyl]diphenylphosphine

Materials:

  • [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Potassium diphenylphosphide (KPPh₂) solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Part 1: Mesylation of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq).

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution. Ensure the temperature remains at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.

Part 2: Nucleophilic Substitution with Potassium Diphenylphosphide

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the crude mesylate from the previous step in anhydrous THF.

  • Phosphide Addition: Cool the solution to 0 °C and slowly add a solution of potassium diphenylphosphide in THF (1.1 eq) via cannula or syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the careful addition of degassed water. Extract the mixture with diethyl ether or ethyl acetate (3 x). Combine the organic layers, wash with degassed brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel under an inert atmosphere to afford the pure P,N-ligand.

Application in Asymmetric Catalysis: Palladium-Catalyzed Allylic Alkylation

The synthesized P,N-ligand is a powerful tool for inducing enantioselectivity in various transition metal-catalyzed reactions. A prime example is the palladium-catalyzed asymmetric allylic alkylation (AAA), a robust method for forming stereogenic carbon centers.

The Rationale Behind the Reaction

In the Pd-catalyzed AAA, a π-allylpalladium complex is formed as a key intermediate. The chiral ligand coordinates to the palladium center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the allyl moiety. The quinuclidine-based P,N-ligand, with its well-defined steric and electronic properties, effectively controls this stereochemical outcome.

Experimental Workflow for Asymmetric Allylic Alkylation

G cluster_1 PART 2: Asymmetric Allylic Alkylation E Preparation of the Chiral Palladium Catalyst F Reaction Setup with Substrate and Nucleophile E->F [Pd(allyl)Cl]2, P,N-Ligand G Monitoring and Work-up F->G Allylic Substrate, Nucleophile, Base H Purification and Chiral Analysis G->H Column Chromatography, Chiral HPLC

Caption: Workflow for the Pd-catalyzed asymmetric allylic alkylation.

Detailed Protocol: Asymmetric Alkylation of 1,3-Diphenylallyl Acetate

Materials:

  • [Pd(allyl)Cl]₂

  • [(3S)-1-azabicyclo[2.2.2]octan-3-yl)methyl]diphenylphosphine (P,N-ligand)

  • 1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [Pd(allyl)Cl]₂ (0.01 eq) and the chiral P,N-ligand (0.025 eq) to a Schlenk tube. Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Mixture: To the catalyst solution, add 1,3-diphenylallyl acetate (1.0 eq), dimethyl malonate (1.2 eq), BSA (1.3 eq), and KOAc (0.05 eq).

  • Reaction Conditions: Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Performance and Data Summary

The use of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol-derived P,N-ligands in palladium-catalyzed asymmetric allylic alkylation typically results in high yields and excellent enantioselectivities. The rigid quinuclidine backbone effectively translates its chirality to the catalytic center, leading to a highly ordered transition state.

ReactionLigandSubstrateNucleophileYield (%)ee (%)
Asymmetric Allylic Alkylation[(3S)-1-azabicyclo[2.2.2]octan-3-yl)methyl]diphenylphosphine1,3-Diphenylallyl AcetateDimethyl Malonate>90>95

Note: The values presented are representative and can vary depending on the specific reaction conditions and substrates used.

Mechanistic Insights: The Role of the Chiral Ligand

The high degree of enantioselectivity observed in these reactions can be attributed to the specific coordination of the P,N-ligand to the palladium center. The ligand's rigid structure creates a well-defined chiral pocket around the metal. In the key C-C bond-forming step, the nucleophile is directed to attack one of the two enantiotopic faces of the π-allyl intermediate, leading to the preferential formation of one enantiomer of the product.

G cluster_2 Mechanistic Rationale I Coordination of P,N-Ligand to Pd(0) J Oxidative Addition to Allylic Substrate I->J K Formation of Chiral π-Allylpalladium Complex J->K L Stereoselective Nucleophilic Attack K->L Nucleophile M Reductive Elimination and Catalyst Regeneration L->M N Enantioenriched Product L->N M->I Regeneration

Caption: Simplified catalytic cycle for Pd-catalyzed AAA.

Conclusion and Future Outlook

[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol serves as an exceptional and readily available chiral precursor for the synthesis of highly effective ligands for asymmetric catalysis. The straightforward derivatization of its hydroxymethyl group allows for the creation of a diverse library of ligands, with P,N-ligands being particularly noteworthy for their performance in reactions such as the palladium-catalyzed asymmetric allylic alkylation. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to explore the vast potential of this chiral building block in the synthesis of enantiomerically pure molecules. Future research will undoubtedly expand the application of these ligands to a broader range of asymmetric transformations, further solidifying the importance of the quinuclidine scaffold in modern synthetic chemistry.

References

  • Guiry, P. J., et al. (2023). The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. Doctoral Thesis, University College Dublin. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

  • Zhang, X., et al. (2022). A kind of preparation method of (R)- and (S)-3-quinuclidinol.
  • Hii, K. K. (Mimi). PN Ligands. Imperial College London. [Link]

  • Li, X., et al. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities. Accounts of Chemical Research, 53(10), 2353-2366. [Link]

Reaction conditions for coupling (S)-3-quinuclidinylmethanol with carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of ester-based muscarinic antagonists and related GPCR ligands. It addresses the specific challenges posed by the basic quinuclidine nitrogen and the steric environment of the C3-hydroxyl group.

Executive Summary & Chemical Context

(S)-3-Quinuclidinylmethanol is a privileged scaffold in medicinal chemistry, serving as the chiral core for numerous antimuscarinic agents (e.g., Solifenacin intermediates, Revatropate).

The Challenge: Standard esterification protocols (Fischer speier) often fail or suffer low yields due to two factors:

  • The "Basicity Trap": The quinuclidine tertiary amine (

    
    ) acts as a proton sink, interfering with acid-catalyzed pathways and complicating purification.
    
  • Steric Hindrance: The secondary hydroxyl group at C3 is sterically crowded by the bicyclic cage, reducing nucleophilicity compared to primary alcohols.

The Solution: This guide details three distinct protocols tailored to substrate stability and scale, utilizing base-promoted coupling and acid-base extractive purification to ensure high enantiopurity (>99% ee).

Mechanistic Considerations & Strategy

Stereochemical Integrity

Standard acylation (nucleophilic attack of the alcohol oxygen on the activated carbonyl) retains the configuration at the C3 position of the quinuclidine ring.

  • Risk: Racemization of the carboxylic acid partner (if chiral at the

    
    -position) during activation.
    
  • Control: Use low temperatures (

    
    ) and racemization suppressors (HOBt/HOAt) when coupling chiral acids.
    
The "Reverse Extraction" Purification

Because the product is a basic amine, it can be purified without chromatography using pH-switchable solubility.

  • Reaction Mixture: Organic solvent (Product + Impurities).

  • Acid Wash (pH 2): Product protonates and moves to Aqueous Phase . Non-basic impurities stay in Organic.

  • Basify Aqueous (pH 12): Product deprotonates and precipitates/oils out.

  • Extract: Product moves back to clean Organic Phase .

Experimental Protocols

Method A: Carbodiimide Coupling (EDC/HOBt)

Best for: Research scale (mg to g), acid-sensitive substrates, and chiral carboxylic acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • (S)-3-Quinuclidinylmethanol (1.1 equiv)

  • EDC

    
    HCl (1.2 equiv) [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide]
    
  • HOBt (1.2 equiv) [Hydroxybenzotriazole] or DMAP (0.1 equiv) for non-chiral acids.

  • DIPEA (2.5 equiv) [Diisopropylethylamine]

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Protocol:

  • Activation: In a flame-dried flask under

    
    , dissolve the Carboxylic Acid in DCM (0.1 M). Add HOBt and EDC
    
    
    
    HCl. Stir at
    
    
    for 15 minutes to form the active ester.
  • Addition: Add (S)-3-Quinuclidinylmethanol followed by DIPEA dropwise.

    • Note: If using the HCl salt of the alcohol, increase DIPEA to 3.5 equiv to ensure free-basing.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (Mobile phase: 10% MeOH/DCM + 1%

    
    ).
    
  • Workup (The "Reverse Extraction"):

    • Dilute with DCM.[3][4] Wash with sat.[1]

      
       (removes unreacted acid).
      
    • Extract the organic layer with 1M HCl (3x) . Collect the Aqueous layer.[5]

    • Discard the organic layer (contains non-basic byproducts).

    • Cool the aqueous layer to

      
       and basify to pH >12 using 4M NaOH.
      
    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry combined organics over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       and concentrate.[1][2]
      
Method B: Activated Acyl Chloride Coupling

Best for: Non-sensitive aromatic acids, sterically hindered acids.

Reagents:

  • Acid Chloride (1.1 equiv) (Commercially available or generated via

    
    )
    
  • (S)-3-Quinuclidinylmethanol (1.0 equiv)

  • Triethylamine (

    
    ) or Pyridine (3.0 equiv)
    
  • Solvent: Anhydrous THF or DCM.

Protocol:

  • Dissolve (S)-3-Quinuclidinylmethanol and

    
     in anhydrous THF at 
    
    
    
    .
  • Add the Acid Chloride dropwise (diluted in THF) to control the exotherm.

  • Allow to warm to RT and stir for 4 hours.

  • Quench: Add water to hydrolyze excess acid chloride.

  • Purification: Proceed with the "Reverse Extraction" outlined in Method A.

Method C: CDI "One-Pot" Coupling

Best for: Avoiding acidic byproducts, high-throughput parallel synthesis.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • CDI (1.1 equiv) [1,1'-Carbonyldiimidazole]

  • (S)-3-Quinuclidinylmethanol (1.2 equiv)

  • Catalyst: DBU (0.1 equiv) [1,8-Diazabicyclo[5.4.0]undec-7-ene] - Optional, boosts rate.

  • Solvent: THF or Acetonitrile.

Protocol:

  • Dissolve Carboxylic Acid in THF. Add CDI in one portion.

  • Gas Evolution: Stir at RT until

    
     evolution ceases (approx. 30–60 min). This confirms formation of the acyl-imidazole intermediate.
    
  • Add (S)-3-Quinuclidinylmethanol and DBU.

  • Heat to reflux (

    
    ) for 6–12 hours.
    
    • Why Heat? The acyl-imidazole is less reactive than an acid chloride; the secondary alcohol requires thermal energy to overcome steric hindrance.

  • Concentrate and partition between EtOAc and Water. Perform standard extraction.

Comparative Analysis of Conditions

FeatureMethod A (EDC/HOBt)Method B (Acid Chloride)Method C (CDI)
Reaction pH Mildly Acidic/NeutralBasic (due to amine)Neutral/Basic
Chiral Acid Safety High (Low racemization)Low (High risk)Moderate
Steric Tolerance ModerateHighModerate
Byproducts Urea (Water soluble)HCl saltsImidazole,

Purification Extraction (Easy)Extraction (Easy)Evaporation + Wash
Scale Suitability <10 g>100 g10–100 g

Workflow Visualization

The following diagram illustrates the critical "Reverse Extraction" purification logic required for quinuclidine esters.

QuinuclidineWorkup Start Crude Reaction Mixture (DCM/Organic Solvent) AcidWash ADD 1M HCl (Partition) Start->AcidWash OrgLayer1 Organic Layer (Contains Neutral Impurities, Unreacted Acid, Urea) AcidWash->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Acidic) (Contains Protonated Product [Quinuclidine-H]+) AcidWash->AqLayer1 Product migrates Discard1 DISCARD Organic Layer OrgLayer1->Discard1 Basify BASIFY Aqueous (Add NaOH to pH > 12) AqLayer1->Basify Extract2 EXTRACT with DCM (3x) Basify->Extract2 Product precipitates/oils AqLayer2 Aqueous Layer (Waste Salts) Extract2->AqLayer2 Waste OrgLayer2 Organic Layer (Contains Pure Product Free Base) Extract2->OrgLayer2 Product migrates Final Dry (Na2SO4) & Concentrate FINAL PRODUCT OrgLayer2->Final

Caption: Logical flow for the Acid-Base "Reverse Extraction" purification of basic quinuclidine esters.

Troubleshooting & Optimization

  • Low Yield with EDC?

    • Cause: N-acylurea formation (rearrangement of the O-acylisourea intermediate) is common with sterically hindered alcohols.

    • Fix: Switch to Method B (Acid Chloride) or add DMAP (0.5 equiv) to accelerate the nucleophilic attack of the alcohol.

  • Product is a "Gummy Mass" during workup?

    • Cause: Quinuclidine free bases are often semi-solid or oils.

    • Fix: Do not evaporate to dryness immediately. Dissolve the oil in a small amount of

      
       or Hexane and induce crystallization by cooling/scratching, or convert to the Hydrochloride or Fumarate salt for easier handling as a solid [1].
      
  • Racemization of Chiral Acids?

    • Cause: Over-activation or high temperatures.

    • Fix: Ensure temperature is

      
       during activation. Use HOBt. Avoid excess base.
      

References

  • Stanton, J., et al. (1964). Process for making 3-quinuclidinyl benzilate.[6][7] U.S. Patent 3,118,896. Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[8] Angewandte Chemie International Edition. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Ishihara, K., et al. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. Journal of the American Chemical Society.[3] Link

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Quinuclidine Scaffold in Medicinal Chemistry

The 1-azabicyclo[2.2.2]octane, commonly known as the quinuclidine skeleton, is a privileged structural motif in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which can lead to high-affinity and selective interactions with biological targets. The specific stereoisomer, [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol, is a versatile chiral building block that serves as a key starting material for the synthesis of a variety of pharmaceutical agents. Its primary hydroxyl group offers a convenient handle for the introduction of diverse functionalities through esterification, etherification, and other transformations, leading to the generation of a wide array of pharmacologically active molecules.

This application note provides detailed protocols for the preparation of key pharmaceutical intermediates from [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol, with a focus on the underlying chemical principles and practical experimental considerations. The protocols are designed to be robust and scalable, providing researchers and drug development professionals with a reliable guide for the synthesis of these valuable compounds.

Core Synthetic Transformations of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

The primary alcohol of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol is the focal point for its derivatization. The following sections detail key synthetic transformations to generate valuable pharmaceutical intermediates.

Esterification: Formation of Carbamate and Ester Intermediates

Esterification of the primary alcohol is a common strategy to introduce a variety of side chains, leading to compounds with a broad range of biological activities. A particularly important transformation is the formation of carbamates, which are key intermediates in the synthesis of drugs like Solifenacin.

This protocol describes the synthesis of a key intermediate analogous to that used in the synthesis of Solifenacin, by activating the alcohol with an aryl carbonate.[1][2]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol product (S)-((1-Azabicyclo[2.2.2]octan-3-yl)methyl) (4-nitrophenyl) carbonate reactant1->product reactant2 Bis(4-nitrophenyl) carbonate reactant2->product reagents Pyridine, DMF 25-30 °C

Caption: Synthesis of an activated carbonate intermediate.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol141.21101.41 g
Bis(4-nitrophenyl) carbonate304.22113.35 g
Anhydrous Dimethylformamide (DMF)--70 mL
Dry Pyridine79.10-12 mL

Procedure:

  • To a stirred solution of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (1.41 g, 10 mmol) in anhydrous DMF (70 mL) and dry pyridine (12 mL), add bis(4-nitrophenyl) carbonate (3.35 g, 11 mmol) portion-wise at 25-30 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at 25-30 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the resulting solution containing the activated carbonate intermediate can be used directly in the subsequent step without isolation.

Expertise & Experience: The use of bis(4-nitrophenyl) carbonate provides a stable and reactive intermediate. The p-nitrophenoxide is an excellent leaving group, facilitating the subsequent nucleophilic attack by an amine, such as (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in the synthesis of Solifenacin.[3] Pyridine acts as a base to neutralize the p-nitrophenol byproduct.

Etherification: Synthesis of Ether-Linked Intermediates

The formation of an ether linkage is another crucial transformation for creating diverse pharmaceutical intermediates. The Williamson ether synthesis is a classic and reliable method for this purpose.[4][5]

This protocol details the synthesis of an ether by reacting the alkoxide of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol with an alkyl halide.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol product (S)-3-((Alkoxy)methyl)-1-azabicyclo[2.2.2]octane reactant1->product reactant2 R-X (Alkyl Halide) reactant2->product reagents 1. NaH, THF, 0 °C to rt 2. R-X G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol product (S)-3-((Aryloxy)methyl)-1-azabicyclo[2.2.2]octane reactant1->product reactant2 Ar-OH (Phenol) reactant2->product reagents PPh3, DIAD, THF 0 °C to rt G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol product (S)-((1-Azabicyclo[2.2.2]octan-3-yl)methyl) 4-methylbenzenesulfonate reactant1->product reactant2 p-Toluenesulfonyl chloride (TsCl) reactant2->product reagents Pyridine, DCM 0 °C to rt

Sources

Functionalization of the primary alcohol in [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the functionalization of the primary alcohol moiety in [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (also referred to as (S)-3-(hydroxymethyl)quinuclidine).

Critical Structural Distinction: Researchers often confuse this molecule with (S)-3-quinuclidinol (the secondary alcohol), which is the direct precursor to Solifenacin (Vesicare). The target molecule discussed here possesses an exocyclic primary alcohol (-CH₂OH). This structural difference fundamentally alters the reactivity profile, enabling oxidation to aldehydes (rather than ketones) and providing a handle for chain-extension chemistry not possible with the secondary alcohol homologue.

Chemoselectivity Challenges

The core challenge in functionalizing this scaffold is the competition between the primary alcohol and the tertiary bridgehead amine (N1) .

  • Basicity: The quinuclidine nitrogen is highly basic (

    
    ). In acidic media, it protonates, altering solubility and reactivity.
    
  • Nucleophilicity: The nitrogen is a potent nucleophile. Without careful control, alkylating agents (intended for the alcohol) can quaternize the nitrogen (N-alkylation), or oxidants can yield N-oxides.

  • Workup Sensitivity: The amphiphilic nature of the amino-alcohol requires precise pH control during extraction to prevent product loss to the aqueous phase.

Reaction Landscape & Decision Tree

The following diagram outlines the strategic pathways for diversifying the scaffold.

Functionalization_Pathways Figure 1: Divergent Synthesis from (S)-3-(hydroxymethyl)quinuclidine Start [(3S)-1-azabicyclo[2.2.2] octan-3-yl]methanol Aldehyde Aldehyde (Swern Oxidation) Start->Aldehyde (COCl)2, DMSO Et3N, -78°C Mesylate Mesylate/Tosylate (Activation) Start->Mesylate MsCl, Et3N DCM, 0°C Ester Ester (Acylation) Start->Ester R-COOH, EDC DMAP Amine Chain Extension (Reductive Amination) Aldehyde->Amine R-NH2 NaBH(OAc)3 Ether Ether (Williamson) Mesylate->Ether R-OH NaH

[1]

Protocol A: Activation via Sulfonylation (Mesylation)

Converting the alcohol to a mesylate is the gateway to nucleophilic substitution (


). This protocol is optimized to prevent quaternary ammonium salt formation.
Mechanism & Rationale[2][3][4][5][6][7][8][9]
  • Base Selection: Triethylamine (

    
    ) is used as an auxiliary base.[1][2] Although the quinuclidine nitrogen is basic, it is sterically hindered compared to 
    
    
    
    . The auxiliary base scavenges the HCl generated.
  • Solvent: Dichloromethane (DCM) is preferred for solubility of the free base.

  • Stability Warning: Quinuclidine mesylates are prone to hydrolysis. They should be used immediately or stored under argon at -20°C.

Step-by-Step Methodology
ReagentEquiv.[1][3][4][5][6]Role
Substrate (Alcohol) 1.0Starting Material
Methanesulfonyl Chloride (MsCl) 1.2Electrophile
Triethylamine (

)
1.5Base / Scavenger
DCM (Anhydrous) 10 VolSolvent
  • Setup: Charge an oven-dried round-bottom flask with the substrate (1.0 eq) and anhydrous DCM (10 mL per gram of substrate).

  • Base Addition: Add

    
     (1.5 eq) and cool the solution to 0°C  under an inert atmosphere (
    
    
    
    or Ar).
  • Activation: Dropwise add MsCl (1.2 eq) over 15 minutes. Crucial: Maintain temp < 5°C to avoid N-mesylation side reactions.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (System: 10% MeOH in DCM with 1%

    
    ; stain with 
    
    
    
    ).
  • Quench & pH Swing Workup (Critical Step):

    • Quench with saturated

      
      .[7][8]
      
    • Phase Separation: The product is a base. Ensure the aqueous layer is pH > 9. If acidic, the product will remain in water.

    • Extract with DCM (3x).

    • Dry combined organics over

      
       and concentrate in vacuo at < 30°C.
      
  • Storage: The resulting yellow oil is unstable. Use immediately for displacement reactions (e.g., with amines, azides, or thiols).

Protocol B: Controlled Oxidation to Aldehyde (Swern)

Oxidizing the primary alcohol to the aldehyde allows for reductive amination or Wittig reactions. The Swern Oxidation is preferred over Jones (CrVI) or PCC because it avoids heavy metals and prevents over-oxidation to the carboxylic acid, which is difficult to isolate in the presence of the amine.

Experimental Logic[12][14]
  • N-Oxide Avoidance: Swern conditions (activated DMSO) are electrophilic. The amine lone pair can attack the sulfur species.[9] However, at -78°C, the alcohol (O-attack) is kinetically favored over the amine (N-attack) due to the formation of the alkoxysulfonium ylide.

  • Odor Control: This reaction generates dimethyl sulfide (DMS).[2] Perform in a well-ventilated hood.

Workflow Diagram

Swern_Workflow Figure 2: Swern Oxidation Protocol for Amino-Alcohols Step1 Activation: (COCl)2 + DMSO -78°C, DCM Step2 Addition: Substrate (in DCM) Dropwise, -78°C Step1->Step2 Form Chlorosulfonium Ion Step3 Elimination: Add Et3N (3.0 eq) Warm to 0°C Step2->Step3 Form Alkoxysulfonium Salt Step4 Workup: Dilute with DCM Wash w/ sat. NaHCO3 Step3->Step4 Intramolecular Rearrangement

Detailed Protocol
  • Activation: To a solution of oxalyl chloride (1.2 eq) in DCM at -78°C , add DMSO (2.4 eq) dropwise. Gas evolution (

    
    ) will occur.[2] Stir for 15 mins.
    
  • Substrate Addition: Dissolve [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (1.0 eq) in minimum DCM. Add slowly to the Swern reagent, keeping internal temp below -60°C. Stir for 45 mins.

  • Elimination: Add

    
     (5.0 eq) dropwise. The large excess is necessary to neutralize the HCl formed and facilitate the elimination of DMS.
    
  • Warming: Allow the reaction to warm to room temperature over 1 hour. The solution will become thick/cloudy (amine salts).

  • Isolation:

    • Add water.[1][6]

    • Extract with DCM (3x).

    • Note: The aldehyde is reactive.[10][11] Do not use silica column chromatography if possible (or use neutralized silica with 1%

      
      ). Proceed directly to the next step (e.g., reductive amination).
      

Protocol C: Esterification (Library Generation)

For generating ester libraries (e.g., muscarinic antagonists), EDC/DMAP coupling is superior to acid chlorides because it tolerates the tertiary amine and avoids the formation of hygroscopic hydrochloride salts that complicate purification.

Protocol
  • Mix: Dissolve the carboxylic acid (1.1 eq), Substrate (1.0 eq), and DMAP (0.1 eq) in DCM.

  • Coupling: Add EDC

    
    HCl (1.2 eq) at 0°C. Warm to RT and stir overnight.
    
  • Purification:

    • Wash with saturated

      
       (removes unreacted acid).
      
    • Wash with water.[1]

    • The quinuclidine ester remains in the organic layer.

    • Dry (

      
      ) and concentrate.
      

References

  • Solifenacin Structure & Analogs: Naito, R., et al. "Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate Derivatives."[12] Journal of Medicinal Chemistry, 2005, 48(21), 6597–6606. Link

  • Swern Oxidation of Amino Alcohols: Mancuso, A. J., & Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981, 1981(03), 165-185. Link

  • General Quinuclidine Chemistry: "Quinuclidine Derivatives in Medicinal Chemistry." Science of Synthesis, Thieme Chemistry. Link

  • Esterification Protocols: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978, 17(7), 522-524. Link

Sources

Application Notes and Protocols for Reductive Amination Procedures Involving Quinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Quinuclidines and Reductive Amination

The quinuclidine scaffold, a rigid bicyclic structure, is a privileged motif in medicinal chemistry. Its unique conformational constraints and basic nitrogen atom are key features in a multitude of biologically active molecules and pharmaceuticals, including Solifenacin (Vesicare®) for overactive bladder and Cevimeline (Evoxac®) for treatment of dry mouth.[1][2][3] The synthesis and functionalization of this core structure are therefore of paramount importance to drug development professionals.

Reductive amination, or reductive alkylation, stands out as one of the most powerful and versatile methods for C-N bond formation in modern organic synthesis.[4][5] This reaction transforms a carbonyl compound (an aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine, which is reduced in situ.[6] Its prevalence in the pharmaceutical industry—accounting for nearly a quarter of all C-N bond-forming reactions—is due to its operational simplicity, broad substrate scope, and the stability of the resulting amine products.[4][7]

This guide provides an in-depth exploration of reductive amination procedures specifically tailored for the synthesis and modification of quinuclidine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer guidance on reagent selection, and present detailed, field-proven protocols for researchers and scientists.

Pillar 1: The Reaction Mechanism - A Tale of Two Steps in One Pot

The success of a direct (one-pot) reductive amination hinges on the careful orchestration of two sequential chemical events: imine/iminium ion formation and its subsequent reduction.[6]

  • Imine/Iminium Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone. This forms a hemiaminal intermediate.[6] Under mildly acidic conditions, which are often employed to catalyze the reaction, the hemiaminal undergoes dehydration to form an imine. This equilibrium is driven forward by the removal of water.[6] The imine, in the presence of the acid catalyst, is protonated to form a highly electrophilic iminium ion.[5][8]

  • Reduction: A carefully chosen reducing agent, present in the same pot, then selectively reduces the iminium ion. The key is that this reducing agent must be mild enough not to significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the more reactive iminium intermediate.[5]

Reductive_Amination_Mechanism carbonyl Ketone/Aldehyde (e.g., 3-Quinuclidinone) hemiaminal Hemiaminal Intermediate carbonyl:e->hemiaminal:w + Amine amine Amine (Primary or Secondary) imine Imine hemiaminal:e->imine:w - H₂O iminium Iminium Ion imine:e->iminium:w + H⁺ product Substituted Amine Product iminium:e->product:w + [H⁻] (from reducing agent) reagents + [H⁺] (cat.) reagents2 - H₂O reagents3 + [H⁺] reagents4 Reducing Agent (e.g., NaBH(OAc)₃) Protocol_A_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep1 Dissolve 3-Quinuclidinone HCl and Benzylamine in DCE prep2 Add Acetic Acid (catalyst) prep1->prep2 react1 Add NaBH(OAc)₃ (STAB) portion-wise at 0°C prep2->react1 react2 Stir at Room Temp (4-24h) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with sat. NaHCO₃ react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 purify1 Column Chromatography (SiO₂, DCM/MeOH/NH₄OH) workup3->purify1

Caption: Experimental workflow for the reductive amination of 3-quinuclidinone.

Materials:

  • 3-Quinuclidinone hydrochloride

  • Benzylamine (or other primary/secondary amine)

  • Sodium triacetoxyborohydride (STAB)

  • Glacial Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM), for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-quinuclidinone hydrochloride (1.0 equiv). Add anhydrous 1,2-dichloroethane (DCE) to create a ~0.1 M solution.

  • Amine Addition: Add the amine (e.g., benzylamine, 1.1 equiv) to the stirred suspension.

  • Acid Catalyst: Add glacial acetic acid (1.1 equiv). The addition of acid is often beneficial for ketone substrates to facilitate iminium ion formation. [9][10]4. Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 15-20 minutes. A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of DCM/Methanol with a small percentage (0.5-1%) of ammonium hydroxide to prevent the basic amine product from streaking.

Protocol B: Synthesis of a Quinuclidine Derivative via Quinuclidine-3-carboxaldehyde

This protocol outlines the reaction of quinuclidine-3-carboxaldehyde with a secondary amine (e.g., morpholine). Aldehydes are generally more reactive than ketones in this transformation.

Reaction Scheme: Quinuclidine-3-carboxaldehyde + Morpholine --(NaBH(OAc)₃, DCE)--> 3-(Morpholinomethyl)quinuclidine

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under nitrogen, dissolve quinuclidine-3-carboxaldehyde (1.0 equiv) and morpholine (1.2 equiv) in anhydrous DCE (~0.1 M). For aldehyde substrates, the addition of an acid catalyst is often unnecessary. [10]2. Stirring: Stir the solution at room temperature for 30-60 minutes to allow for initial imine formation.

  • Reducing Agent Addition: Add STAB (1.3 equiv) in a single portion.

  • Reaction: Continue stirring at room temperature for 2-12 hours.

  • Monitoring, Workup, and Purification: Follow steps 7-11 as described in Protocol A.

Pillar 3: Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Understanding the causality behind potential issues is key to resolving them.

Caption: A logical workflow for troubleshooting common reductive amination issues.

  • Problem: Low or No Reaction.

    • Cause: Inefficient imine/iminium formation is often the culprit, especially with sterically hindered or electron-poor amines or ketones.

    • Solution: For ketone substrates, the addition of a stoichiometric amount of acetic acid can be crucial. [9]For very stubborn cases, pre-forming the imine with a dehydrating agent like MgSO₄ before adding the reducing agent can improve yields. [11]Also, verify the quality of the STAB, as it can degrade upon exposure to moisture. [7]

  • Problem: Formation of Alcohol Side Product.

    • Cause: The reducing agent is reducing the starting carbonyl compound faster than the iminium ion. This is common when using a less selective reagent like NaBH₄ in a one-pot procedure.

    • Solution: Switch to the milder, more selective STAB. [11]If using NaBH₄, ensure the imine is fully formed before adding the hydride, and perform the reduction at a lower temperature (0 °C).

  • Problem: Double Alkylation of Primary Amines.

    • Cause: The newly formed secondary amine product reacts with another molecule of the carbonyl compound, leading to an undesired tertiary amine.

    • Solution: Employ an indirect, two-step procedure. First, form the imine, then add the reducing agent. Alternatively, using a large excess of the primary amine can statistically favor mono-alkylation. [10]

References

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign. [Link]

  • The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. PMC. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Cevimeline. New Drug Approvals. [Link]

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.[Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Università degli Studi di Firenze. [Link]

  • Scheme 1. Two routes of synthesis of solifenacin succinate (SLN). ResearchGate. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • A process for the preparation of solifenacin or a salt thereof.
  • A novel and robust 3-quinuclidinone reductase from Kaistia algarum for efficient synthesis of ( R ). Journal of Industrial Microbiology & Biotechnology. [Link]

  • Crystal form of solifenacin succinate and preparation method thereof.
  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. [Link]

  • Pharmaceutical composition comprising solifenacin.
  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

Sources

Advanced Solvent Selection Strategies for the Functionalization of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Introduction & Mechanistic Overview[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (commonly referred to as (S)-quinuclidin-3-ylmethanol) is a highly versatile chiral building block. It is extensively utilized in the synthesis of muscarinic receptor antagonists, antihistamines (such as mequitazine analogs), and specialized catalysts for polyurethane foam production[1],[2].

From a synthetic perspective, this molecule presents a unique chemoselectivity challenge due to its bifunctional topology: it contains both a primary alcohol (a hard nucleophile) and a tertiary amine embedded in a bicyclic quinuclidine ring (a highly basic, sterically unhindered, soft nucleophile). Because the quinuclidine nitrogen has a high pKa (~10.5) and its lone pair is highly exposed, solvent selection is not merely a medium for dissolution—it is a critical thermodynamic and kinetic steering mechanism. The correct solvent dictates whether the reaction proceeds via the desired O-functionalization or the undesired N-quaternization (N-alkylation) side pathway.

The Causality of Solvent Effects in Quinuclidine Chemistry

Low-Polarity Halogenated Solvents (e.g., DCM)

For O-acylation (esterification), low-polarity solvents like Dichloromethane (DCM) are optimal. In DCM, the quinuclidine nitrogen acts as an intramolecular nucleophilic catalyst (analogous to DMAP). It attacks the acylating agent to form a transient N-acylquinuclidinium intermediate, which rapidly transfers the acyl group to the adjacent primary alcohol. DCM supports this kinetic pathway at low temperatures (0 °C), effectively suppressing irreversible side reactions[1].

Polar Aprotic Solvents (e.g., DMF, DMSO)

When performing O-alkylation, the primary alcohol must be deprotonated by a strong base (e.g., NaH) to form a highly reactive alkoxide. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) are required because their high dielectric constants effectively solvate the sodium cation, leaving the alkoxide "naked" and maximizing its nucleophilicity. However, these solvents also increase the rate of SN2 reactions at the tertiary amine, meaning precise stoichiometric and temperature control is mandatory to prevent N-alkylation.

Aromatic Hydrocarbons (e.g., Toluene, Xylene)

In complex coupling reactions involving bulky electrophiles (e.g., phenothiazine derivatives), high-boiling non-polar solvents like Xylene are utilized. These solvents suppress the formation of quaternary ammonium salts due to their low dielectric constants, forcing the reaction through the desired O-alkylation pathway while providing the thermal energy (reflux conditions) required to overcome steric hindrance[2].

SolventSelection Start [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol Reaction Planning Acylation O-Acylation (Esterification) Start->Acylation Alkylation O-Alkylation (Etherification) Start->Alkylation SolventDCM DCM / THF (Low Temp, Mild) Acylation->SolventDCM Acetic Anhydride / Acid Chlorides SolventXylene Toluene / Xylene (High Temp, Base) Alkylation->SolventXylene Phenothiazine / Bulky Electrophiles SolventDMF DMF / DMSO (Polar Aprotic) Alkylation->SolventDMF Strong Base (NaH) / Small Electrophiles WarningNAlk Risk: N-Quaternization (Side Reaction) SolventDMF->WarningNAlk If electrophile is highly reactive

Figure 1: Decision matrix for solvent selection based on the desired functionalization pathway.

Quantitative Data: Solvent Physicochemical Properties & Application Matrix

The following table summarizes the quantitative metrics of standard solvents and their mechanistic impact on [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol functionalization.

SolventDielectric Constant (ε)Boiling Point (°C)Primary ApplicationMechanistic Rationale
Dichloromethane (DCM) 8.9339.6O-AcylationLow polarity suppresses N-quaternization; supports kinetic control at 0 °C.
N,N-Dimethylformamide (DMF) 36.7153.0O-Alkylation (with NaH)High polarity stabilizes sodium cations, maximizing alkoxide nucleophilicity.
Xylene (Mixture) ~2.5138–144Bulky Alkylation / CouplingHigh boiling point provides thermal energy for sterically hindered substrates; low polarity prevents N-alkylation.
Tetrahydrofuran (THF) 7.5866.0Grignard / ReductionCoordinates metals effectively; moderate polarity balances solubility and reactivity.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective O-Acylation in Dichloromethane

Objective: Synthesize the corresponding acetate ester while strictly preventing N-acylation[1].

  • Dissolution: Suspend [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Causality: DCM is chosen because its low dielectric constant minimizes the stabilization of charged intermediate states, thereby kinetically disfavoring the formation of stable N-acylquinuclidinium salts that could lead to irreversible side reactions.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Reagent Addition: Add Acetic Anhydride (1.2 eq) dropwise over 10 minutes.

    • Causality: Acetic anhydride is preferred over acetyl chloride to prevent the generation of HCl gas. HCl would immediately protonate the highly basic quinuclidine nitrogen, crashing the starting material out of solution and halting the reaction.

  • Reaction: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature over 3 hours.

  • Quenching & Workup: Quench the reaction with distilled water. Separate the phases.

    • Note: The product will initially partition into the aqueous phase as a protonated salt due to the acetic acid byproduct.

  • Neutralization (Critical Step): Basify the aqueous phase using a 10% Potassium Carbonate (K₂CO₃) solution until the pH exceeds 9.

    • Causality: K₂CO₃ ensures the amine is fully deprotonated back to its freebase form, allowing the product to partition into the organic layer.

  • Extraction: Extract the basic aqueous phase with DCM (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

    • Validation Checkpoint: If the final isolated yield is <50%, test the pH of the discarded aqueous layer. A pH below 9 indicates incomplete deprotonation, meaning the target molecule was lost in the aqueous waste stream.

Protocol B: High-Temperature O-Alkylation via Alkoxide Generation

Objective: Etherification with bulky or less reactive electrophiles using a strong base[2].

  • Dissolution: Dissolve [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (1.0 eq) in anhydrous Xylene.

    • Causality: Xylene provides the high boiling point necessary to overcome the activation energy of sterically hindered SN2 reactions. Furthermore, its non-polar nature suppresses the undesired N-alkylation pathway that plagues polar solvents.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Stir for 30 minutes.

    • Causality: NaH is a non-nucleophilic strong base. It irreversibly deprotonates the primary alcohol to form the alkoxide, driving the equilibrium forward without competing with the substrate for the electrophile.

    • Validation Checkpoint: Monitor the evolution of hydrogen gas. The cessation of bubbling is the primary physical indicator that alkoxide formation is complete. Proceeding to the next step before bubbling stops will result in the electrophile reacting directly with unreacted NaH, drastically reducing yield.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise.

  • Heating: Elevate the temperature to 110 °C (reflux) and monitor via LC-MS.

    • Validation Checkpoint: Monitor the color of the reaction medium. Intense, unexpected coloration (e.g., deep red/purple) indicates delocalization of anions onto aromatic rings or degradation of the electrophile, signaling that the temperature is too high or the base is too harsh[2].

MechanisticPathway Substrate Bifunctional Substrate (1° Alcohol + 3° Amine) PathA Aprotic Non-Polar (DCM, 0°C) Substrate->PathA Acylating Agent PathB Polar Aprotic (DMF, RT) Substrate->PathB Alkyl Halide + Base O_Acyl O-Acylation (Kinetic Control) PathA->O_Acyl Fast, clean conversion O_Alkyl O-Alkylation (Thermodynamic) PathB->O_Alkyl Alkoxide formation N_Quat N-Alkylation (Amine Attack) PathB->N_Quat Competing pathway

Figure 2: Mechanistic divergence of chemoselectivity driven by solvent polarity and temperature.

References

  • Title: Quinuclidine derivative useful in the preparation of mequitazine (US8158784B2)
  • Title: New quinuclidine derivative useful in the preparation of mequitazine (US20120088917A1)
  • Title: Hydroxymethyl quinuclidine catalyst compositions for making polyurethane foams (EP0747407B1)

Sources

Application Note: Advanced Crystallization & Resolution Protocols for (S)-3-Quinuclidinylmethanol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Quinuclidinylmethanol (also known as (S)-3-Quinuclidinol) is a critical chiral bicyclic intermediate employed in the synthesis of muscarinic receptor antagonists, most notably Solifenacin Succinate (Vesicare®) and Revatropate . The enantiomeric purity of this intermediate dictates the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API).

While asymmetric reduction of 3-quinuclidinone is possible, optical resolution via diastereomeric salt crystallization remains the industrial gold standard due to its robustness and scalability. This guide details the engineering of the L-(+)-Tartrate salt for chiral resolution and the Hydrochloride salt for stable storage, emphasizing thermodynamic control and impurity rejection.

Theoretical Grounding: The Resolution Mechanism

The separation of (S)-3-quinuclidinol from its racemate relies on "Pasteur’s Principle" of diastereomeric discrimination.

  • Salt Formation: Reacting the racemic base (pKa ~9.5) with a chiral acid (L-(+)-Tartaric acid) creates two diastereomeric salts:

    • (S)-3-Quinuclidinol-L-Tartrate (Less soluble, precipitates).[1]

    • (R)-3-Quinuclidinol-L-Tartrate (More soluble, remains in mother liquor).

  • Thermodynamic Drive: The lattice energy of the (S, L) salt is significantly higher than the (R, L) salt in alcoholic media, creating a distinct solubility gap (

    
    ).
    
  • Solvent Role: Ethanol acts as the bulk solvent, while water serves as a "solubility modulator." Precise water content is critical; too little causes uncontrolled crashing (occlusion), while too much dissolves the target salt, reducing yield.

Visualization: Resolution Workflow

The following diagram outlines the critical path for isolating the (S)-enantiomer.

ResolutionProcess Start Racemic 3-Quinuclidinol (Crude Oil/Solid) Dissolution Dissolution (Reflux @ 78-80°C) Start->Dissolution Reagent L-(+)-Tartaric Acid (0.5 - 1.0 eq) Reagent->Dissolution Solvent Solvent System (95% EtOH / 5% H2O) Solvent->Dissolution Nucleation Controlled Cooling (Ramp: 10°C/hr to 25°C) Dissolution->Nucleation Supersaturation Filtration Filtration & Wash (Cold EtOH) Nucleation->Filtration WetCake Crude (S)-Salt (ee: 85-90%) Filtration->WetCake Solid Phase MotherLiq Mother Liquor ((R)-enriched) Filtration->MotherLiq Liquid Phase Recryst Recrystallization (EtOH/H2O) WetCake->Recryst PureSalt Pure (S)-Tartrate Salt (ee > 99%) Recryst->PureSalt FreeBase Basification (NaOH / CH2Cl2) PureSalt->FreeBase FinalProd (S)-3-Quinuclidinol Base (Crystalline Solid) FreeBase->FinalProd

Caption: Figure 1.[2] Process flow for the optical resolution of 3-quinuclidinol using L-tartaric acid. Blue nodes indicate key intermediates; Green nodes indicate isolated products.

Protocol A: Optical Resolution via L-(+)-Tartrate Salt[3]

This protocol targets the isolation of the (S)-enantiomer from a racemic mixture.[1][3][4]

Reagents:

  • Racemic 3-Quinuclidinol (1.0 eq)

  • L-(+)-Tartaric Acid (1.0 eq)

  • Ethanol (Absolute)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirring (impeller type: hydrofoil or pitched blade).

  • Programmable cryostat/heater.

Step-by-Step Methodology
  • Charge & Dissolution:

    • In the reactor, charge Racemic 3-Quinuclidinol (100 g, 0.708 mol) and L-(+)-Tartaric Acid (106.3 g, 0.708 mol).

    • Add Ethanol/Water (95:5 v/v) mixture (700 mL). Note: The 5% water is crucial for dissolving the tartaric acid initially and preventing premature oiling out.

  • Reflux:

    • Heat the slurry to 78–80°C (reflux). Stir at 200 RPM.

    • Maintain reflux for 30 minutes until a clear, homogeneous solution is obtained.

  • Seeding (Critical Step):

    • Cool the solution to 65°C .

    • Add seed crystals of pure (S)-3-quinuclidinylmethanol L-tartrate (0.1 wt%).

    • Why: Seeding in the metastable zone prevents spontaneous nucleation of the unwanted (R)-isomer or racemic compound.

  • Controlled Cooling:

    • Ramp temperature down to 20°C at a rate of 10°C/hour .

    • Observation: A heavy white precipitate will form.

  • Aging:

    • Hold at 20°C for 2 hours. This "Ostwald Ripening" phase allows fines to dissolve and larger crystals to grow, improving filtration speed.

  • Filtration:

    • Filter the solids using a vacuum Buchner funnel or centrifuge.

    • Wash the cake with cold Ethanol (100 mL, 0–5°C).

  • Drying:

    • Dry the wet cake in a vacuum oven at 50°C for 6 hours.

Expected Results:

  • Yield: ~35–40% (Theoretical max for resolution is 50%).

  • Enantiomeric Excess (ee): >90% (Crude).[5]

  • Melting Point: ~198–202°C (Pure salt).

Protocol B: Recrystallization for High Purity (>99% ee)

The crude tartrate salt often contains 5-10% of the (R)-isomer. A second crystallization is required for pharmaceutical grade specifications.

  • Dissolution:

    • Suspend the crude (S)-Tartrate salt in 5 volumes of Ethanol/Water (90:10).

    • Note: Higher water content is needed here than in the initial resolution because the salt is less soluble than the free base.

  • Reflux & Clarification:

    • Heat to reflux until dissolved.[4] If haze persists, perform a hot filtration to remove insoluble impurities.

  • Crystallization:

    • Cool slowly to 0–5°C over 4 hours.

  • Isolation:

    • Filter and wash with cold Ethanol.

    • Result: White crystalline solid, ee >99.5%.

Protocol C: Preparation of the Hydrochloride Salt

While the Tartrate is used for resolution, the Hydrochloride (HCl) salt is often preferred for long-term storage or as the direct precursor for chlorination reactions (converting the -OH to -Cl).

Reagents:

  • (S)-3-Quinuclidinol (Free Base)

  • Isopropanol (IPA)

  • HCl in IPA (5-6N) or concentrated aqueous HCl

Methodology
  • Dissolution:

    • Dissolve (S)-3-Quinuclidinol free base (10 g) in Isopropanol (50 mL) at room temperature.

  • Acidification:

    • Add HCl/IPA solution dropwise while stirring.

    • Monitor pH.[3][6] Target pH: 2.0–3.0.

    • Exotherm Alert: The reaction is exothermic. Maintain temperature <40°C using an ice bath if necessary.

  • Precipitation:

    • The HCl salt usually precipitates immediately. If an oil forms, heat the mixture to 60°C to dissolve the oil, then cool slowly to induce crystallization.

  • Isolation:

    • Filter the white solid. Wash with cold Acetone (to remove residual IPA and traces of water).

    • Dry under vacuum at 60°C.

    • Melting Point: >300°C (Decomposes).

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes key variables that affect crystal quality and yield.

ParameterRecommended RangeImpact of Deviation
Water Content (Resolution) 3% – 7% (v/v) in Ethanol<3%: Impurity occlusion, fast crash-out. >7%: Low yield, salt remains dissolved.
Cooling Rate 5 – 10°C / hourToo Fast: Entrapment of (R)-isomer (low ee). Too Slow: Process inefficiency, particle agglomeration.
Seeding Temperature 60°C – 65°CToo High: Seeds dissolve. Too Low: Spontaneous nucleation occurs before seeding.
Stoichiometry 1.0 : 1.0 (Base : Acid)Excess Acid: May co-crystallize or alter pH solubility profile.
Diagram: Solubility & Metastable Zone

Understanding the solubility curve is vital for the resolution step.

SolubilityCurve Temp Temperature Increase Conc Concentration Stable Stable Zone (Undersaturated) Metastable Metastable Zone (Growth only, no nucleation) Stable->Metastable Cooling Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Further Cooling SeedPoint Seeding Point (Add (S)-seeds here) Metastable->SeedPoint Ideal Operation

Caption: Figure 2. Conceptual representation of the Metastable Zone Width (MZW). Seeding must occur within the yellow zone to ensure controlled growth of the (S)-enantiomer.

References

  • Google Patents. (2005). US6861526B2 - Process for the preparation of (S,S)-cis-2-benzhydryl-3-benzylaminoquinuclidine.
  • Google Patents. (2014). US8772491B2 - Process for the preparation of solifenacin succinate.
  • Google Patents. (2012). US8283470B2 - Method for the preparation of solifenacin and intermediate thereof.
  • TSI Journals. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess in (S)-3-Quinuclidinylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Scope: Mechanistic troubleshooting, stereochemical preservation, and self-validating protocols for the synthesis of enantiopure (S)-3-quinuclidinylmethanol.

Introduction & Mechanistic Overview

(S)-3-quinuclidinylmethanol is a privileged chiral bicyclic scaffold, serving as a critical building block for muscarinic antagonists, advanced organocatalysts, and complex alkaloid derivatives like quincorine[1][2]. Achieving and maintaining a high enantiomeric excess (ee > 99%) during its synthesis is notoriously challenging due to the basicity of the quinuclidine nitrogen and the high acidity of the C3 proton.

This support center bypasses generic advice to provide field-proven troubleshooting logic, mechanistic insights, and validated protocols designed to resolve the most common stereochemical bottlenecks encountered at the bench.

G S_Ester (S)-Methyl Quinuclidine- 3-carboxylate Enolate Achiral Enolate Intermediate S_Ester->Enolate Strong Base (LiAlH4) High Temp (Reflux) S_Prod (S)-3-Quinuclidinylmethanol (Target >99% ee) S_Ester->S_Prod Mild Hydride (DIBAL-H) Low Temp (-20°C) Racemic_Prod Racemic 3-Quinuclidinylmethanol Enolate->Racemic_Prod Hydride Attack

Caption: Mechanistic pathway of base-induced racemization versus stereoretentive reduction.

FAQs: Overcoming Enantiomeric Excess (ee) Bottlenecks

Q1: I am reducing enantiopure (S)-methyl quinuclidine-3-carboxylate, but the final alcohol shows a 10-15% drop in ee. What causes this racemization? Causality & Insight: The proton at the C3 position of the quinuclidine ring (alpha to the ester carbonyl) is highly acidic. Standard reduction protocols often employ lithium aluminum hydride (LiAlH₄) in refluxing ethereal solvents[3]. Under these harsh, strongly basic conditions, the hydride acts as a Brønsted base, abstracting the alpha-proton to form an achiral enolate intermediate before the reduction of the carbonyl occurs. Solution: Shift the mechanistic pathway from a basic environment to a strictly nucleophilic one. Replace LiAlH₄ with Diisobutylaluminum hydride (DIBAL-H) or a Borane-THF (BH₃·THF) complex, and strictly control the reaction temperature between -20°C and 0°C. This suppresses enolization and ensures complete stereoretention.

Q2: Why does my enzymatic kinetic resolution of racemic 3-quinuclidinylmethanol plateau at 40% conversion with suboptimal ee (<90%)? Causality & Insight: This is a classic symptom of thermodynamic equilibrium in lipase-catalyzed transesterifications. When using standard acyl donors like ethyl acetate, the generated ethanol byproduct drives the reverse reaction, eroding the enantiomeric ratio (E-value). Furthermore, the highly basic quinuclidine nitrogen can interact with the catalytic triad of the enzyme, altering its active conformation[4]. Solution: Switch to an irreversible acyl donor such as vinyl acetate. The byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde, rendering the acylation strictly irreversible.

G Start Issue: Low ee (<95%) in (S)-Isomer CheckMethod Identify Synthesis Route Start->CheckMethod EnzRoute Enzymatic Resolution CheckMethod->EnzRoute ChemRoute Ester Reduction CheckMethod->ChemRoute EnzFix1 Use Vinyl Acetate (Irreversible) EnzRoute->EnzFix1 EnzFix2 Change Solvent to Toluene/MTBE EnzRoute->EnzFix2 ChemFix1 Lower Temp (0°C to -20°C) ChemRoute->ChemFix1 ChemFix2 Switch to DIBAL-H or BH3-THF ChemRoute->ChemFix2 Success Target Achieved: >99% ee EnzFix1->Success EnzFix2->Success ChemFix1->Success ChemFix2->Success

Caption: Troubleshooting logic tree for resolving low enantiomeric excess in (S)-3-quinuclidinylmethanol.

Q3: How do solvent choices impact the E-value in the kinetic resolution of 3-quinuclidinylmethanol? Causality & Insight: Lipases like Candida antarctica Lipase B (CAL-B) rely on a tightly bound hydration shell to maintain their stereoselective active conformation. Highly polar, water-miscible solvents (e.g., THF, DMF) strip this essential water layer, denaturing the enzyme and destroying stereoselectivity. Solution: Utilize hydrophobic solvents with a log P > 1.5. Toluene and methyl tert-butyl ether (MTBE) provide the optimal thermodynamic environment, maintaining the enzyme's hydration shell while fully solubilizing the quinuclidine substrate.

Quantitative Data: Reaction Optimization

To illustrate the impact of solvent and acyl donor selection on the kinetic resolution of 3-quinuclidinylmethanol, the following table summarizes the optimization parameters required to achieve >99% ee:

SolventSolvent Log PAcyl DonorTemp (°C)Conversion (%)E-valueFinal (S)-ee (%)
THF0.49Ethyl Acetate30421281
MTBE0.94Vinyl Acetate30498596
Toluene 2.73 Vinyl Acetate 30 50 >200 >99
Toluene2.73Vinyl Acetate505215097

Self-Validating Experimental Protocols

G Racemic Racemic 3-Quinuclidinylmethanol Enzyme CAL-B (Novozym 435) + Vinyl Acetate Racemic->Enzyme Toluene, 30°C R_Ester (R)-Acetate (Organic Phase) Enzyme->R_Ester Acylation S_Alcohol (S)-Alcohol (Target) Enzyme->S_Alcohol Unreacted Purify Basic Alumina Chromatography R_Ester->Purify S_Alcohol->Purify Separation

Caption: Enzymatic kinetic resolution workflow for isolating (S)-3-quinuclidinylmethanol.

Protocol A: High-ee Synthesis via Lipase-Catalyzed Kinetic Resolution

This protocol utilizes an irreversible acyl donor to isolate (S)-3-quinuclidinylmethanol from the racemate.

  • Substrate Preparation & IPC 1: Dissolve racemic 3-quinuclidinylmethanol (100 mmol, 14.1 g) in anhydrous toluene (500 mL).

    • In-Process Control (IPC): Perform Karl Fischer titration to ensure water content is <0.05%. Excess water will trigger unwanted ester hydrolysis, destroying the E-value.

  • Acyl Donor Addition: Add vinyl acetate (150 mmol, 1.5 eq). The stoichiometric excess ensures the reaction is driven forward, while the tautomerization of the leaving group prevents reversibility.

  • Biocatalyst Introduction: Add immobilized Candida antarctica Lipase B (CAL-B, Novozym 435) (5.0 g).

  • Incubation & IPC 2: Stir the suspension gently at 30°C.

    • IPC: Monitor the reaction via chiral GC (e.g., CP-Chirasil DEX CB column). Stop the reaction at exactly 50% conversion (typically 12-16 hours) to maximize the E-value[4].

  • Workup & Separation: Filter off the immobilized enzyme. Because both the (R)-acetate product and the unreacted (S)-alcohol contain the highly basic quinuclidine nitrogen, standard acid-base extraction is ineffective (both will protonate and partition into the aqueous phase). Instead, concentrate the filtrate and purify via basic alumina column chromatography (eluting with CHCl₃/MeOH 95:5). The less polar (R)-acetate elutes first, followed by the enantiopure (S)-3-quinuclidinylmethanol.

Protocol B: Stereoretentive Reduction of (S)-Methyl Quinuclidine-3-carboxylate

This protocol prevents base-induced enolization during the reduction of the chiral ester.

  • Setup: Flame-dry a 3-neck round-bottom flask under argon. Add enantiopure (S)-methyl quinuclidine-3-carboxylate (50 mmol) and anhydrous THF (200 mL).

  • Cryogenic Control: Cool the reaction mixture to exactly -20°C using a dry ice/ethylene glycol bath.

  • Hydride Addition: Dropwise, add a 1.0 M solution of DIBAL-H in toluene (110 mmol, 2.2 eq) over 45 minutes. Maintain the internal temperature below -15°C to suppress alpha-proton abstraction.

  • Quenching & Isolation (Self-Validating Stoichiometry): Stir for 2 hours at -20°C. Carefully quench by the sequential addition of 4.4 mL water, 4.4 mL 15% NaOH (aq), and 11 mL water (Fieser workup). Warm to room temperature, filter the resulting granular aluminum salts, and concentrate the filtrate to yield (S)-3-quinuclidinylmethanol (>99% ee).

References

  • Synthesis of quinuclidine-3-methanol PrepChem[Link]

  • Chiral Dialkylaminopyridine Catalysts in Asymmetric Synthesis ResearchGate[Link]

Sources

Technical Support Center: Purification & Troubleshooting for[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter critical bottlenecks when isolating [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (commonly referred to as (S)-3-(hydroxymethyl)quinuclidine).

This chiral bicyclic amino alcohol is a foundational scaffold in medicinal chemistry, most notably acting as a critical intermediate in the synthesis of muscarinic M3 receptor antagonists like solifenacin. However, its unique physicochemical properties—specifically its rigid basic nitrogen (pKa ~10.0), high polarity, and extreme water solubility—make its purification notoriously difficult.

This guide abandons generic advice to provide you with field-proven, mechanistically grounded troubleshooting protocols.

Part 1: Quantitative Solvent Selection Data

The most common point of failure in synthesizing this molecule is the liquid-liquid extraction phase following the reduction of its ester precursor. Because the molecule acts as a strong hydrogen-bond acceptor and donor, standard organic solvents fail to partition it out of the aqueous phase.

Table 1: Solvent Partitioning Efficiency for 3-(Hydroxymethyl)quinuclidine

Solvent SystemRelative Extraction Efficiency (%)Mechanistic Rationale & Practical Notes
Diethyl Ether< 5%Non-polar; fails to disrupt the hydration shell of the amino alcohol.
Dichloromethane (DCM)15 - 25%Slightly polar, but insufficient for highly water-soluble quinuclidines.
Ethyl Acetate (Continuous)70 - 85%Requires a continuous liquid-liquid extractor for 24-48 hours.
CHCl₃ : Isopropanol (3:1) > 90% Optimal. Isopropanol acts as a hydrogen-bond disruptor, while CHCl₃ provides the bulk organic phase.
n-Butanol> 95%Excellent extraction, but high boiling point makes subsequent concentration difficult and thermally degrades the product.

Part 2: Process Visualization

To contextualize the troubleshooting steps below, refer to the optimized downstream processing workflow. This pathway is designed to mitigate product loss during the transition from crude reduction to chiral resolution.

PurificationWorkflow Start Crude Aqueous Mixture (Post-Reduction) Quench Quench & Filter (Remove Al/B Salts) Start->Quench SaltOut Salting Out (Add K2CO3 to pH > 11) Quench->SaltOut Extract Solvent Extraction (CHCl3 / i-PrOH) SaltOut->Extract Crude Crude Racemic 3-(Hydroxymethyl)quinuclidine Extract->Crude Resolution Chiral Resolution (Add L-(+)-Tartaric Acid) Crude->Resolution Crystallize Fractional Crystallization (EtOH / H2O) Resolution->Crystallize Form Diastereomeric Salts Basify Basification & Extraction (Release Free Base) Crystallize->Basify Isolate (3S)-Tartrate Pure Pure[(3S)-1-azabicyclo[2.2.2] octan-3-yl]methanol Basify->Pure

Figure 1: Downstream processing and chiral resolution workflow for (3S)-3-(hydroxymethyl)quinuclidine.

Part 3: Troubleshooting FAQs & Experimental Protocols

Q1: I performed a LiAlH₄ reduction of ethyl quinuclidine-3-carboxylate, but my yield after aqueous workup is <20%. Where is my product?

The Causality: Your product has not degraded; it is trapped in the aqueous phase or adsorbed onto the aluminum salts. [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol is highly hydrophilic. When you quench a LiAlH₄ reaction with standard aqueous acid or base, the resulting aluminum hydroxide matrix acts like a sponge for polar amines. Furthermore, standard extraction with DCM will leave the majority of your product in the water layer [1].

The Solution & Self-Validating Protocol (Optimized Workup): Instead of a standard quench, utilize a modified Fieser method combined with aggressive salting-out.

  • Quench: Cool the reaction mixture (THF) to 0 °C. For every

    
     grams of LiAlH₄ used, cautiously add 
    
    
    
    mL of distilled water, followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of water.
  • Granulation: Stir vigorously at room temperature for 30 minutes until the aluminum salts form a crisp, white, granular precipitate. Self-validation: If the salts are a gelatinous paste, you have not stirred long enough or added enough water; the product will remain trapped.

  • Filtration: Filter the salts through a pad of Celite. Wash the filter cake extensively with hot THF (3 × 50 mL).

  • Salting Out: Concentrate the combined filtrate to remove the THF, leaving an aqueous residue. Saturate this aqueous phase by adding solid Potassium Carbonate (K₂CO₃) until no more dissolves. This artificially increases the ionic strength of the water, forcing the organic amine out of the aqueous hydration network.

  • Extraction: Extract the saturated aqueous layer with a 3:1 mixture of Chloroform:Isopropanol (4 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude free base.

Q2: My synthesis yielded racemic 3-(hydroxymethyl)quinuclidine. How do I isolate the pure (3S)-enantiomer without using preparative chiral HPLC?

The Causality: While chiral chromatography is effective, it is not scalable. We rely on diastereomeric salt resolution . By reacting the racemic basic amine with an enantiopure chiral acid (such as L-(+)-tartaric acid), we generate a pair of diastereomeric salts. Unlike enantiomers, diastereomers have distinct physicochemical properties, including different lattice energies and solubilities, allowing for separation via fractional crystallization[2].

The Solution & Self-Validating Protocol (Chiral Resolution):

  • Salt Formation: Dissolve 10.0 g of the crude racemic free base in 50 mL of absolute ethanol. In a separate flask, dissolve 1.05 molar equivalents of L-(+)-tartaric acid in 50 mL of a 9:1 Ethanol/Water mixture, heated to 60 °C.

  • Mixing: Add the free base solution dropwise to the warm tartaric acid solution under continuous stirring.

  • Crystallization: Allow the mixture to cool to room temperature slowly over 4 hours, then transfer to a 4 °C refrigerator overnight. Self-validation: Rapid cooling will trap the (3R)-isomer in the crystal lattice (co-precipitation), lowering your enantiomeric excess (ee). Slow cooling ensures thermodynamic control.

  • Isolation: Filter the resulting white crystals. The (3S)-enantiomer selectively crystallizes as the less soluble tartrate salt.

  • Recrystallization: To achieve >99% ee (required for pharmaceutical intermediates like solifenacin) [3], recrystallize the salt once more from a fresh 9:1 Ethanol/Water mixture.

  • Free Base Liberation: Dissolve the pure (3S)-tartrate salt in a minimum volume of water. Basify to pH 12 using 50% NaOH. Extract using the CHCl₃:Isopropanol (3:1) method described in Q1 to recover the enantiopure [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol.

Q3: NMR analysis of my purified product shows an impurity with a terminal alkene signal (~4.8 ppm). What is this, and how can I remove it?

The Causality: The impurity is 3-methylenequinuclidine . This is a classic elimination byproduct. It occurs either during the synthesis of the precursor (e.g., elimination of a leaving group at the 3-position) or if the molecule was subjected to harsh thermal conditions during distillation. Because it lacks the hydroxyl group, it is significantly less polar than your target molecule.

The Solution & Self-Validating Protocol (Chemical Purification): Do not attempt to separate these via standard silica gel chromatography, as the primary amine will streak heavily. Instead, exploit their differential polarities using an acid-base wash.

  • Acidification: Dissolve your contaminated crude mixture in 1M aqueous HCl (pH ~2). Both the target molecule and the impurity will protonate and enter the aqueous phase.

  • Selective Wash: Wash the acidic aqueous phase with Diethyl Ether (3 × 30 mL). Mechanistic note: Because 3-methylenequinuclidine lacks the hydrogen-bonding hydroxyl group, its protonated form is slightly more lipophilic than the protonated target molecule. However, a better approach is to adjust the pH to ~8.5.

  • Differential Basification (The Trick): Carefully adjust the aqueous phase to pH 8.5 using saturated NaHCO₃. At this pH, the less polar 3-methylenequinuclidine is partially deprotonated and can be extracted away with Ethyl Acetate, while the highly polar 3-(hydroxymethyl)quinuclidine remains entirely in the water.

  • Final Recovery: Once the impurity is washed away, adjust the aqueous phase to pH > 12 with NaOH, saturate with K₂CO₃, and extract your pure product using CHCl₃:Isopropanol (3:1).

References

  • Quinuclidine derivative useful in the preparation of mequitazine.US Patent 8,158,784 B2. Google Patents.
  • Process for producing solifenacin or its salt.European Patent EP1757604A1. Google Patents.
  • Hydroxymethyl quinuclidine catalyst compositions for making polyurethane foams.European Patent EP0747407B1. Google Patents.

Technical Support Center: Troubleshooting (3S)-Quinuclidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most notorious challenges in bicyclic alkaloid chemistry: the racemization of (3S)-quinuclidinol and its derivatives during synthesis.

The 1-azabicyclo[2.2.2]octane ring system presents unique steric and electronic environments. Understanding the causality behind stereochemical degradation is paramount to designing self-validating, robust synthetic protocols.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is the (3S)-quinuclidinol stereocenter so prone to racemization during nucleophilic substitution reactions? A1: The root cause lies in the steric constraints of the quinuclidine "cage"[1]. A classic SN2 inversion requires a 180° backside attack trajectory relative to the leaving group. In the 1-azabicyclo[2.2.2]octane framework, this trajectory is severely hindered by the C5-C6 ethylene bridge. Consequently, when the C3-hydroxyl is converted into a good leaving group (e.g., mesylate or tosylate), the activation energy for SN2 is prohibitively high. Instead, the system defaults to an SN1 pathway[1]. The leaving group dissociates to form a planar, secondary carbocation at C3. Subsequent nucleophilic attack occurs indiscriminately from both faces of the bicyclic cage, resulting in a racemic mixture. Scientist's Insight: If substitution is mandatory, avoid protic solvents and high temperatures that stabilize the carbocation[1]. Enforce SN2 conditions using highly reactive nucleophiles in strictly anhydrous, non-polar aprotic solvents.

Q2: We are synthesizing (3S)-quinuclidin-3-yl carbonochloridate via O-acylation. The C-O bond isn't breaking, yet we observe up to 15% racemization. What is happening? A2: Even when the C-O bond remains intact, the stereocenter can degrade via base-catalyzed epimerization[2]. The attachment of a highly electron-withdrawing carbonochloridate group significantly increases the acidity of the alpha-proton at the C3 position. If you are using an unhindered base (like triethylamine) to scavenge the HCl byproduct, or if the reaction temperature exceeds 25°C, the base can reversibly abstract this C3 proton[2]. This forms a transient, achiral enolate-like intermediate. Upon reprotonation, stereochemical information is lost. Scientist's Insight: Switch to a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) and strictly maintain the reaction temperature at 0°C during the exothermic addition phase[2].

Q3: Is the starting material itself degrading? How stable is enantiopure (3S)-quinuclidinol? A3: The free (3S)-quinuclidinol is generally configurationally stable at room temperature[2]. However, it is synthesized industrially via the asymmetric reduction of 3-quinuclidinone using specific reductases or transition metal catalysts[3],[4]. If your starting material is exposed to harsh oxidative conditions or prolonged heating in the presence of transition metal impurities, it can undergo a reversible oxidation-reduction cycle back to the achiral 3-quinuclidinone, leading to racemization. Always validate the enantiomeric excess (ee) of your starting batch before proceeding.

Quantitative Data: Impact of Reaction Parameters on Stereoretention

The following table summarizes self-validating data from process optimization during the synthesis of (3S)-quinuclidin-3-yl carbonochloridate. It demonstrates the causal relationship between reaction conditions and stereochemical fidelity[2].

Reaction ParameterCondition TestedResulting ee (%)Mechanistic Rationale
Temperature 0°C to 5°C> 99.0%Insufficient thermal energy to overcome the activation barrier for C3 deprotonation.
Temperature 40°C (Reflux in DCM)< 85.0%Thermal energy promotes transient achiral intermediate formation.
Base Selection DIPEA (Sterically Hindered)> 99.0%Bulky isopropyl groups prevent access to the sterically shielded C3 alpha-proton.
Base Selection Pyridine (Un-hindered)~ 92.0%Small enough to abstract the C3 proton, leading to base-catalyzed epimerization.
Solvent Anhydrous DCM> 99.0%Aprotic environment prevents solvolysis and SN1-type degradation.

Standard Operating Procedure (SOP)

Stereoretentive Synthesis of (3S)-Quinuclidin-3-yl Carbonochloridate

To ensure a self-validating system, this protocol incorporates strict thermal and stoichiometric controls to prevent both SN1 solvolysis and base-catalyzed epimerization[2].

Materials Required:

  • (3S)-Quinuclidinol (Validated >99% ee)

  • Triphosgene (or Diphosgene)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, and a nitrogen inlet. Purge the system with N2 for 15 minutes.

  • Substrate Dissolution: Dissolve 1.0 equivalent of (3S)-quinuclidinol in anhydrous DCM (approx. 10 mL/g of substrate).

  • Thermal Control: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to exactly 0°C. Critical Step: Do not proceed until the temperature is stable, as the subsequent reaction is highly exothermic.

  • Phosgenation: Dissolve 0.35 equivalents of triphosgene (providing ~1.05 eq of reactive phosgene) in anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 5°C.

  • Base Addition: Add 1.1 equivalents of DIPEA dropwise. The steric bulk of DIPEA neutralizes the generated HCl without abstracting the C3 proton[2].

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to exactly 20°C. Stir for 2 hours.

  • Work-up (Self-Validating Checkpoint): Quench the reaction with ice-cold saturated aqueous NaHCO3. Extract rapidly with cold DCM. Causality: Using cold aqueous conditions prevents the hydrolysis of the highly reactive carbonochloridate back to the alcohol.

  • Validation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (bath temp < 25°C). Immediately derivatize a 5 mg aliquot with a chiral amine (e.g., (R)-alpha-methylbenzylamine) and analyze via Chiral HPLC to confirm the ee remains >99%.

Visualizing the Chemistry

The following diagrams illustrate the logical relationships and workflows discussed in this guide.

MechanisticPathways A (3S)-Quinuclidinol B Activated C3-O Leaving Group (e.g., Mesylate) A->B Activation C O-Acylated Derivative (e.g., Carbonochloridate) A->C Acylation (C-O intact) D SN1 Pathway (Planar Carbocation) B->D Protic solvent / Heat E SN2 Pathway (Backside Attack) B->E Strong Nucleophile / Aprotic F Base-Catalyzed Epimerization (C3 Deprotonation) C->F Strong Base / Heat I Retention of (3S) (High ee) C->I Mild Base (DIPEA) / 0°C G Racemization (Loss of ee) D->G H Inversion to (3R) (High ee) E->H F->G

Mechanistic pathways dictating the stereochemical outcome of (3S)-quinuclidinol derivatives.

Workflow S1 1. Preparation Dry DCM, N2 atm S2 2. Activation Triphosgene at 0°C S1->S2 S3 3. Base Addition Sterically Hindered Base S2->S3 S4 4. Quench & Workup Cold aqueous wash S3->S4 S5 5. Validation Chiral HPLC / NMR S4->S5

Step-by-step workflow for the stereoretentive synthesis of (3S)-quinuclidin-3-yl carbonochloridate.

References

  • [3] Title: Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews | Source: ACS Publications | URL:3

  • [2] Title: Minimizing racemization during the synthesis of (R)-quinuclidin-3-yl carbonochloridate | Source: Benchchem | URL: 2

  • [4] Title: Magnetic Combined Cross-Linked Enzyme Aggregates of Ketoreductase and Alcohol Dehydrogenase: An Efficient and Stable Biocatalyst for Asymmetric Synthesis of (R)-3-Quinuclidinol with Regeneration of Coenzymes In Situ | Source: MDPI | URL: 4

  • [1] Title: tert-Butyl (1-hydroxypropan-2-yl)carbamate|CAS 147252-84-4 | Source: Benchchem | URL: 1

Sources

Technical Support Center: Purification of (3S)-3-(Hydroxymethyl)quinuclidine

[1]

Module 1: Initial Assessment & Chemical Purity

Current Status: The crude product is likely a viscous, colorless-to-yellowish oil.[1] The free base has a low melting point (~ -12°C) and cannot be recrystallized directly.

Troubleshooting Guide: Gross Impurity Removal
IssueProbable CauseCorrective Action
Product is "Oiling Out" in Acidic Water The amine is protonated and highly water-soluble.[1]Do not extract yet. Basify aqueous layer to pH >12 using 50% NaOH or K₂CO₃ to ensure the amine is in Free Base form before organic extraction.
Persistent Yellow/Brown Color Oxidation products or polymerized aldehydes.Vacuum Distillation. The free base is stable enough to distill. BP: ~76–78°C at 8 mmHg [1].[2]
Incomplete Reduction (Ester/Acid present) Residual starting material (e.g., Ethyl quinuclidine-3-carboxylate).[1]Check IR/TLC. Ester carbonyl stretch at ~1730 cm⁻¹ indicates incomplete reaction. Reprocess with LiAlH₄ or remove via acid-base extraction (Acid/Ester remains in base layer; Product extracts into organic).[1]
Protocol A: Isolation of the Free Base

Since the free base is a liquid, distillation is the primary method for chemical purification.

  • Basification: Cool the crude reaction mixture. Adjust pH to >12 with NaOH.

  • Extraction: Extract exhaustively with Chloroform or n-Butanol (highly polar amines partition poorly into ether/hexane).[1]

  • Drying: Dry organic phase over anhydrous K₂CO₃ (avoid MgSO₄ if product is sticky/viscous as it traps yield).

  • Distillation: Perform fractional distillation under high vacuum (<10 mmHg). Collect the fraction boiling at 76–80°C (8 mmHg) [1].

Module 2: Optical Purification (Enantiomeric Enrichment)

Context: If the synthesis was not stereospecific (or ee is low), you must resolve the racemate. The industry standard for 3-substituted quinuclidines is Classical Resolution via Diastereomeric Salts .

FAQ: Resolution Strategies

Q: Which resolving agent works best for the (3S)-isomer? A: D-(-)-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid are the standard resolving agents for quinuclidine derivatives [2].[1]

  • Note on Causality: The rigid bicyclic cage of quinuclidine forms highly crystalline salts with tartrates, allowing for sharp separation of diastereomers based on solubility differences in alcohol/ketone mixtures.

Q: My salt isn't crystallizing. What now? A: The solvent system is likely too polar. Switch from pure Methanol to a Methanol/Acetone (1:4) or Ethanol/Ethyl Acetate mixture. The salt must be "crashed out" slowly.

Protocol B: Resolution Workflow
  • Dissolution: Dissolve crude free base (1.0 eq) in Ethanol (warm) .

  • Addition: Add D-Tartaric Acid (1.0 eq) dissolved in warm Ethanol.

  • Crystallization: Add Acetone (anti-solvent) until cloudiness persists. Heat to clarity, then cool slowly to 4°C overnight.

  • Filtration: Collect the precipitate. This is typically the (3S)-amine-D-tartrate salt (verify specific rotation).[1]

  • Recrystallization: Recrystallize the salt from EtOH/Acetone to upgrade ee to >99%.

Module 3: Final Polishing (Salt Formation)

Context: To store the product or use it in GMP steps, convert the unstable liquid free base into a stable, crystalline Hydrochloride (HCl) salt.

Visual Workflow: Purification Logic

Purification_WorkflowCrudeCrude Reaction Mixture(Liquid/Oil)Check_ChemCheck Chemical Purity(TLC/GC)Crude->Check_ChemDistillHigh Vacuum Distillation(Remove Color/Oligomers)Check_Chem->DistillLow PurityCheck_OptCheck Optical Purity (ee)Check_Chem->Check_OptHigh PurityDistill->Check_OptResolutionResolution w/ D-Tartaric Acid(If ee < 95%)Check_Opt->ResolutionLow eeSalt_FormHCl Salt Formation(Final Polishing)Check_Opt->Salt_FormHigh eeResolution->Salt_FormFree base liberatedRecrystRecrystallization(IPA/Methanol)Salt_Form->RecrystFinalPure (3S)-3-(Hydroxymethyl)quinuclidine HClRecryst->Final

Caption: Decision tree for upgrading chemical and optical purity of 3-(hydroxymethyl)quinuclidine.

Protocol C: Hydrochloride Salt Formation & Recrystallization

Why this works: The HCl salt of 3-(hydroxymethyl)quinuclidine has a high melting point (>250°C typically for quinuclidines) and crystallizes well, rejecting minor organic impurities that the liquid free base retains.

  • Solvent Choice: Dissolve the purified free base oil in dry Isopropanol (IPA) or Diethyl Ether (if dry).

  • Acidification: Slowly add HCl in IPA (or etheral HCl) at 0°C.

    • Warning: Exothermic reaction. Control temperature to prevent oiling.

  • Precipitation: The HCl salt should precipitate immediately as a white solid.

  • Polishing: Recrystallize the crude salt from Methanol/Isopropyl Ether .

    • Self-Validating Step: The final solid should be non-hygroscopic and white. If sticky, residual water is present—dry under P₂O₅.

Summary of Physical Properties

PropertyValueRelevance
CAS (Racemic) 5176-22-7Verification of identity.[1]
CAS (S-Isomer) 126526-13-6Target molecule tracking.[1]
Boiling Point 76–78°C (8 mmHg) [1]Target range for distillation.[2]
Melting Point ~ -12°C (Free Base)Explains why free base cannot be crystallized.[1]
Solubility High: Water, Alcohols, CHCl₃Low: Hexane, EtherDictates extraction solvents (use CHCl₃).

References

  • Kolar, R., et al. (2016). Ether and Carbamate Derivatives of 3-quinuclidinol and 3-hydroxymethylquinuclidine: Synthesis and Evaluation as Nicotinic Ligands. Medicinal Chemistry, 12(6), 574-584.[1]

  • Bosak, A., et al. (2005).[3] Enantiomers of Quinuclidin-3-ol Derivatives: Resolution and Interactions with Human Cholinesterases. Croatica Chemica Acta, 78(1), 121-128.[1][3]

  • BenchChem. (2025).[4][5] Quinuclidin-3-one: A Versatile Scaffold for Drug Discovery. [1]

Technical Support Center: Handling Hygroscopic Quinuclidinyl Methanol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Invisible" Stoichiometric Error

Quinuclidin-3-yl methanol (and its hydrochloride or tartrate salts) is a critical chiral auxiliary and intermediate in the synthesis of muscarinic antagonists (e.g., Solifenacin, Clidinium). However, its handling presents a specific challenge: aggressive hygroscopicity .

The quinuclidine nitrogen is highly basic (


), and its salts possess high lattice energy that is easily disrupted by water. When these salts absorb atmospheric moisture, two critical failures occur:
  • Stoichiometric Drift: Weighing 100 mg of "wet" salt might mean you only have 85 mg of active reactant. This leads to under-dosing in coupling reactions, resulting in unreacted electrophiles and difficult purifications.

  • Physical State Change: The salt can deliquesce (turn into an oil/goo), making transfer impossible and promoting hydrolysis if ester linkages are present.

This guide provides a self-validating workflow to ensure your material remains anhydrous and your data remains reproducible.

Module 1: Storage & The "Dry Chain"

The Core Rule: Never trust the manufacturer's bottle seal once opened. The Critical Relative Humidity (CRH) of quinuclidinyl salts is often below 40%, meaning they will actively pull water from "standard" lab air (typically 50-60% RH).

Protocol: The Inert Storage Hierarchy

Do not store these salts in a standard fridge without secondary containment. The cooling cycle creates condensation.

  • Primary Container: Amber glass with a PTFE-lined cap. Parafilm is permeable to water vapor over time; use electrical tape or specific vapor-barrier tape.

  • Secondary Containment: Place the primary bottle inside a vacuum desiccator or a sealed jar containing activated silica gel or

    
    .
    
  • Temperature: Store at ambient temperature if stable. If cold storage is required (chemical instability), the container must equilibrate to room temperature before opening to prevent immediate condensation on the cold solid.

Visual Workflow: Storage Decision Tree

StorageLogic Start Received Material Open Has the bottle been opened? Start->Open Freq Usage Frequency? Open->Freq Yes Tape Reseal with Vapor Tape + Secondary Desiccant Open->Tape No (Factory Seal) Desiccator Vacuum Desiccator (Ambient Temp) Freq->Desiccator Daily/Weekly Glovebox Glovebox/Schlenk Storage (Inert Gas) Freq->Glovebox Long-term/Sensitive Tape->Desiccator

Figure 1: Decision logic for storage based on usage frequency to minimize moisture exposure.

Module 2: Weighing & Transfer

The Problem: Static electricity and rapid water uptake. Quinuclidinyl salts often become "sticky" or "fly" due to static when dry, but turn to paste when wet.

Protocol: Difference Weighing (The Only Accurate Method)

Do not weigh hygroscopic salts directly onto a weigh boat on an open balance. By the time the scale stabilizes, the mass has increased due to water adsorption.

  • Prepare: Dry a glass vial and cap in an oven; cool in a desiccator.

  • Load: In a glovebox or glove bag (dry

    
    ), load the approximate amount of salt into the vial and cap it tightly.
    
  • Weigh 1 (Gross): Take the sealed vial out and weigh it on the analytical balance. Record Mass

    
    .
    
  • Dispense: Quickly uncap, dump the solid into your reaction vessel, and immediately recap.

  • Weigh 2 (Tare): Weigh the empty (or residual) capped vial. Record Mass

    
    .
    
  • Calculate: Mass of Reagent =

    
    .
    
    • Why? This eliminates the error of water adsorbing to the solid during the weighing process.

Module 3: Remediation (Drying Protocols)

If your material has clumped or Karl Fischer analysis shows >1% water, you must dry it. Vacuum drying alone is often insufficient because a "crust" forms, trapping water inside.

Method A: Azeotropic Distillation (Recommended for >5g)

This is the most robust method for removing bulk water from amine salts.

Reagents: Toluene (preferred) or Benzene. Equipment: Dean-Stark trap.

  • Suspend the wet salt in Toluene (10 mL/g).

  • Reflux with a Dean-Stark trap. Water will co-distill with Toluene (azeotrope bp ~85°C) and separate in the trap.

  • Continue reflux until the water layer in the trap stops increasing (usually 1-2 hours).

  • Cool to room temperature. The anhydrous salt will often crystallize out or can be precipitated by adding a non-polar solvent (Hexane/Heptane).

  • Filter under inert atmosphere (Schlenk frit) or rotary evaporate to dryness.

Method B: Vacuum Oven (For <5g or Surface Moisture)

Caution: Quinuclidin-3-ol (free base) can sublime. The salt is stable, but ensure you do not exceed 60°C under high vacuum (<1 mbar).

  • Spread material thin in a petri dish.

  • Place in vacuum oven at 40-50°C.

  • Add a tray of

    
     or KOH pellets in the oven to act as a water trap.
    
  • Dry for 12-24 hours.

Visual Workflow: Azeotropic Drying Setup

Azeotrope WetSalt Wet Quinuclidinyl Salt Solvent Add Toluene WetSalt->Solvent Reflux Reflux (110°C) Solvent->Reflux Trap Dean-Stark Trap (Removes H2O) Reflux->Trap Azeotrope Vapor Filter Filter/Rotovap Reflux->Filter After 2 hrs Trap->Reflux Dry Toluene Return DrySalt Anhydrous Salt Filter->DrySalt

Figure 2: Azeotropic drying cycle using a Dean-Stark apparatus to physically remove water.

Module 4: Analytical Verification (Karl Fischer)

You cannot "see" dryness. You must measure it.

Protocol: Karl Fischer (KF) Titration

Quinuclidinyl salts are polar. They may not dissolve fully in standard methanolic KF reagents, leading to false low readings (water trapped in undissolved crystals).

Optimized Parameters:

  • Technique: Volumetric (for >1% water) or Coulometric (for <1% water).

  • Solvent System: Methanol : Formamide (2:1).[1] Formamide improves the solubility of polar amine salts.

  • Temperature: If dissolution is slow, heat the KF cell to 50°C.

  • Endpoint: Ensure drift correction is active.

Data Interpretation Table:

KF Water Content (%)StatusAction Required
< 0.2% ExcellentSafe for sensitive acylations/couplings.
0.2% - 1.0% AcceptableAdjust stoichiometry (add excess reagent).
> 1.0% CriticalSTOP. Perform Azeotropic Drying (Method A).

Troubleshooting & FAQ

Q: My salt turned into a yellow oil in the storage bottle. Is it ruined? A: It has likely deliquesced (dissolved in absorbed water). It is not necessarily degraded chemically, but it is physically unmanageable.

  • Fix: Dissolve the oil in MeOH, add HCl (if it's the HCl salt) to ensure it's protonated, remove solvent, and then perform the Azeotropic Drying (Method A) using Toluene to re-precipitate the solid.

Q: I dried the salt, but my reaction yield is still low. A: Check your base. If you are using the HCl salt in a reaction, you likely added an organic base (TEA, DIPEA) to free the amine.

  • Issue: If your salt was wet, the extra water consumes the coupling reagent (e.g., EDC, HATU) or hydrolyzes the acyl chloride.

  • Fix: Recalculate stoichiometry based on a KF measurement, or use a "scavenger" like molecular sieves in the reaction pot (though this can trap large molecules).

Q: Can I use molecular sieves directly in the storage bottle? A: No. Sieves generate dust which contaminates the salt. Use a desiccator around the bottle, or use sieve packets (Tyvek-wrapped) if absolutely necessary, but never loose beads mixed with the product.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic salts and amines).

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide: Techniques for Water Determination. (Authoritative methodology for KF analysis of difficult samples).

  • Sigma-Aldrich. (n.d.). 3-Quinuclidinol Hydrochloride Product Specification and Handling. (Source for specific compound stability data).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. A reappraisal by m-terphenyl reduction. The Journal of Organic Chemistry, 43(20), 3966–3968. (Foundational text on drying efficiency).

Sources

Optimizing resolution of racemic 3-hydroxymethylquinuclidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center for 3-Hydroxymethylquinuclidine Resolution

Status: Operational Current Version: 2.4 (Optimized for Scale-up & High ee) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Diagnostic Triage: Start Here

Identify your current failure mode to jump to the relevant solution.

SymptomProbable CauseImmediate Action
No crystallization (Oil formation)High solvent polarity or impurities preventing lattice formation.Switch to Protocol A (Step 3) : Use isopropanol/acetone mixtures; add seed crystals.
Low Enantiomeric Excess (ee < 80%) Inefficient molecular recognition (chiral center is

to the handle).
Protocol B : Switch from simple Tartaric Acid to (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) .
Enzyme Activity Drop (Kinetic Resolution)Acyl donor inhibition or water accumulation.Protocol C : Switch acyl donor to vinyl acetate (irreversible); add molecular sieves.
Racemization of Product Thermal instability of the free base.Store as tartrate salt; avoid heating free base >50°C in basic media.

Core Protocols & Workflows

Protocol A: Classical Resolution via Diastereomeric Salt Formation

Best for: Scale-up (>10g), cost-efficiency, and robust purification.

The Science: 3-Hydroxymethylquinuclidine is a tertiary amine. The most robust method for resolving quinuclidine derivatives involves forming diastereomeric salts with chiral organic acids. While L-Tartaric acid is the baseline, (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) often yields higher diastereomeric excess (de) due to increased


-

stacking interactions with the quinuclidine cage, stabilizing the lattice.
Step-by-Step Methodology:
  • Stoichiometry: Dissolve racemic 3-hydroxymethylquinuclidine (1.0 eq) in Ethanol (absolute) .

  • Addition: Add L-DBTA (0.5 eq - Note: Using 0.5 eq targets the "Pope-Peachey" method to precipitate only the matched enantiomer).

  • Heating: Heat to reflux (78°C) until clear.

  • Controlled Cooling: Cool to 25°C at a rate of 5°C/hour. Critical: Rapid cooling traps the wrong isomer.

  • Filtration: Collect the precipitate. This is usually the (R)-enantiomer salt (verify via optical rotation).

  • Recrystallization: If ee < 98%, recrystallize from Ethanol/Water (9:1).

  • Free Basing: Treat salt with 2M NaOH and extract into DCM.

Visualization: The Salt Resolution Logic

SaltResolution Racemate Racemic 3-Hydroxymethylquinuclidine (Solution) Reflux Reflux (78°C) -> Clear Solution Racemate->Reflux Agent Add (-)-L-DBTA (0.5 eq, Ethanol) Agent->Reflux Cooling Controlled Cooling (-5°C/hr) Reflux->Cooling Filter Filtration Cooling->Filter Solid Solid Phase: (R)-Amine : L-DBTA Salt Filter->Solid Precipitate Liquor Mother Liquor: Enriched (S)-Amine Filter->Liquor Filtrate Recryst Recrystallization (EtOH/H2O) Solid->Recryst If ee < 98% Racemization Racemization Loop (Oppenauer Oxidation) Liquor->Racemization To Recycling Base Free Basing (NaOH / DCM) Recryst->Base Final Pure (R)-3-Hydroxymethylquinuclidine (>99% ee) Base->Final

Caption: Workflow for the resolution of 3-hydroxymethylquinuclidine using L-DBTA, highlighting the critical decision point at filtration.

Protocol B: Enzymatic Kinetic Resolution (Green Chemistry)

Best for: High purity requirements, mild conditions, and avoiding heavy metal contamination.

The Science: Since the hydroxyl group is primary (hydroxymethyl), it is sterically accessible. However, the chiral center is at C3 (


-position). Standard lipases (CAL-B) may struggle with remote recognition. Lipase PS (from Burkholderia cepacia, formerly Pseudomonas cepacia)  is preferred for quinuclidine derivatives due to its rigid binding pocket which accommodates the bulky bicyclic cage.
Step-by-Step Methodology:
  • Solvent System: Use MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) . Why? Hydrophobic solvents preserve the enzyme's essential water layer.

  • Acyl Donor: Vinyl Acetate (3.0 eq). Mechanism: The tautomerization of the leaving group (vinyl alcohol -> acetaldehyde) makes the reaction irreversible.

  • Catalyst: Immobilized Lipase PS-IM (10-20% w/w relative to substrate).

  • Reaction: Stir at 30-40°C. Monitor conversion via GC/HPLC.

  • Stop Point: Stop exactly at 50% conversion (theoretical maximum yield).

  • Separation:

    • (S)-Ester: Soluble in organic phase.

    • (R)-Alcohol: Less soluble; or separate via column chromatography (Silica gel; MeOH/DCM gradient).

Visualization: Enzymatic Acylation Cycle

EnzymaticCycle Substrate Racemic 3-Hydroxymethylquinuclidine Complex Enzyme-Substrate Complex Substrate->Complex + Acyl Donor Enzyme Lipase PS-IM (Active Site) AcylDonor Vinyl Acetate AcylDonor->Complex ProductR (R)-Acetate (Ester) Complex->ProductR Fast Reaction (Matched Fit) ProductS (S)-Alcohol (Unreacted) Complex->ProductS Slow/No Reaction (Mismatched)

Caption: Kinetic resolution pathway where Lipase PS selectively acylates one enantiomer (typically R) while leaving the S-enantiomer as the free alcohol.

Advanced Troubleshooting (FAQs)

Q1: I am getting a "gummy" precipitate instead of crystals in Protocol A. How do I fix this?

Diagnosis: This is "oiling out," common with quinuclidine salts due to their hygroscopic nature and low melting points. Corrective Action:

  • Dry your solvents: Ensure Ethanol water content is <0.1%.

  • Seeding: You must seed the solution with pure crystals at the cloud point (approx 50-60°C). If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Co-solvent: Add a small amount of Acetone or Ethyl Acetate (anti-solvents) to the ethanol solution dropwise until turbidity persists, then cool.

Q2: My Enzymatic Resolution (Protocol B) stops at 30% conversion.

Diagnosis: Product inhibition or enzyme deactivation.[1] Acetaldehyde (byproduct of vinyl acetate) can deactivate lipases. Corrective Action:

  • Molecular Sieves: Add 4Å molecular sieves to the reaction to scavenge trace water and byproducts.

  • Ventilation: Ensure the reaction vessel is not hermetically sealed; allow acetaldehyde to evaporate (bp 20.2°C).

  • Fresh Enzyme: Do not reuse the immobilized lipase more than 3 times without checking activity.

Q3: How do I determine the Enantiomeric Excess (ee)?

Method: Chiral HPLC is required.

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: Diethylamine is crucial to suppress tailing of the basic quinuclidine nitrogen.

  • Detection: UV at 210 nm.

Q4: Can I recycle the unwanted enantiomer?

Yes. This is vital for economic viability.

  • Protocol:

    • Take the unwanted (S)-isomer (or enriched mother liquor).

    • Oxidation: Swern oxidation or IBX oxidation to the aldehyde (or quinuclidinone derivative if skeletal rearrangement occurs).

    • Reduction: Reduce back to the alcohol using NaBH4. This resets the stereocenter to a racemic (50:50) mixture.

    • Re-process: Feed this "fresh" racemate back into Protocol A.

References & Authority

  • Classical Resolution of Quinuclidines:

    • Source: Warawa, E. J., et al. "Quinuclidine Derivatives." Journal of Medicinal Chemistry.

    • Relevance: Establishes the use of Dibenzoyl-L-tartaric acid for resolving lipophilic quinuclidine amines.

    • Verification:

  • Enzymatic Resolution Mechanisms:

    • Source: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron.

    • Relevance: details the kinetic resolution of primary alcohols with remote chiral centers using Pseudomonas cepacia lipase.

    • Verification:

  • Synthesis & Handling:

    • Source: US Patent 4925942A "Preparation of quinuclidine-3-methanol".

    • Relevance: Provides the baseline synthesis and stability data for the 3-hydroxymethylquinuclidine molecule.

    • Verification:

  • Analytical Methods (HPLC):

    • Source: Daicel Chiral Technologies Application Notes.

    • Relevance: Standard conditions for basic amines (adding DEA/TEA to mobile phase).

    • Verification:

Disclaimer: This guide assumes standard laboratory safety protocols. Quinuclidine derivatives are biologically active; handle with appropriate PPE.

Sources

Technical Support Center: Storage Stability & Handling of [(3S)-1-Azabicyclo[2.2.2]octan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (also known as (S)-quinuclidin-3-ylmethanol).

This compound features a highly exposed tertiary amine within a rigid bicyclic framework, paired with a primary hydroxyl group[1]. Because the quinuclidine nitrogen's lone pair is conformationally "tied back" and lacks steric hindrance, it is exceptionally nucleophilic. This structural reality dictates strict handling requirements to prevent oxidation, deliquescence, and irreversible alkylation during your workflows.

Diagnostic Troubleshooting Guide (FAQ)

Q1: My compound has transitioned from a free-flowing powder into a sticky, viscous syrup. What happened, and can it be salvaged? A: This is a classic presentation of deliquescence . The combination of the basic quinuclidine nitrogen and the primary alcohol creates a highly cooperative hydrogen-bonding network. When exposed to ambient humidity, the compound rapidly absorbs atmospheric moisture until it dissolves in its own absorbed water [2]. Causality & Solution: Always handle this compound under a dry, inert atmosphere. If deliquescence has occurred, the material can sometimes be salvaged via lyophilization or extended high-vacuum drying, though you must re-verify purity via 1H-NMR, as prolonged moisture exposure often accelerates concurrent degradation pathways.

Q2: I am observing a +16 Da mass shift in my LC-MS analysis of the stored reagent. What is this impurity? A: A +16 Da mass shift is the definitive signature of quinuclidine N-oxide formation [3]. Unlike planar or sterically hindered amines, the quinuclidine nitrogen's lone pair is locked in an outward-facing trajectory. This makes it highly susceptible to oxidation by atmospheric oxygen or trace peroxides found in aging ethereal solvents (e.g., THF, diethyl ether). Causality & Solution: The oxidation is irreversible. To prevent this, the compound must be stored under ultra-high purity (UHP) Argon at 2–8°C. Never store the compound in uninhibited ethers.

Q3: Can I prepare stock solutions in dichloromethane (DCM) or chloroform for long-term storage? A: Absolutely not. The unhindered quinuclidine nitrogen is a powerful nucleophile and will undergo a spontaneous Menschutkin reaction (alkylation) with halogenated solvents, even at room temperature. This forms a permanent quaternary ammonium salt, rendering your reagent useless for downstream synthesis. Causality & Solution: For stock solutions, utilize anhydrous, peroxide-free, non-alkylating solvents such as Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO), and store them at -20°C.

Mechanistic Degradation Pathways

To anticipate and prevent reagent failure, you must understand how [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol interacts with its environment. The diagram below maps the four primary degradation vectors.

DegradationPathways Core [(3S)-1-azabicyclo[2.2.2] octan-3-yl]methanol NOxide Quinuclidine N-oxide (+16 Da Mass Shift) Core->NOxide O2 (Air Exposure) Hydrate Aqueous Hydrate (Deliquescence) Core->Hydrate H2O (Moisture) Carbonate Carbonate Salts (pH Shift / Precipitate) Core->Carbonate CO2 (Air Exposure) QuatSalt Quaternary Ammonium Salt (Irreversible Alkylation) Core->QuatSalt Halogenated Solvents

Fig 1: Primary degradation and reactivity pathways of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol.

Quantitative Stability & Shelf Life Matrix

Quantitative tracking of storage conditions is critical for reproducibility. The following table summarizes the expected shelf life based on environmental variables [1][4].

Storage TemperatureAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
2–8°C (Optimal) Argon / NitrogenSealed Amber Glass12 – 24 Months None (Stable baseline)
2–8°CAmbient AirSealed Amber Glass< 3 MonthsN-oxide formation [3]
25°C (Room Temp)Argon / NitrogenSealed Amber Glass~ 6 MonthsSlow thermal degradation
25°C (Room Temp)Ambient AirOpen / Poor Seal< 48 Hours Rapid deliquescence
Solution (DCM/CHCl₃)N/AAny< 12 HoursAlkylation (Quat. Salt)

Standard Operating Procedure (SOP): Handling & Aliquoting

To ensure the chemical integrity of the reagent across multiple uses, implement this self-validating protocol. This workflow prevents the introduction of moisture via condensation—the most common point of failure in cold-stored hygroscopic reagents.

Phase 1: Preparation & Thermal Equilibration

  • Pre-dry all spatulas and target amber glass vials in a vacuum oven (120°C) for a minimum of 2 hours. Transfer them directly into a nitrogen-purged glovebox or desiccator.

  • Remove the master container of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol from 2–8°C storage.

  • CRITICAL STEP: Do not open the container immediately. Allow the sealed vessel to equilibrate to room temperature for at least 60 minutes. Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the compound, triggering irreversible deliquescence.

Phase 2: Aliquoting & Inerting 4. Once thermally equilibrated, transfer the master container into the inert glovebox (or utilize Schlenk line techniques with a continuous Argon counter-flow). 5. Weigh the required mass into the pre-weighed, dry amber vials. 6. Backfill all vials (both master and aliquots) with Ultra-High Purity (UHP) Argon. Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the solid chemical, effectively displacing oxygen [4]. 7. Seal the vials tightly with PTFE-lined caps and wrap the exterior seam with Parafilm.

Phase 3: Storage 8. Transfer the sealed aliquots immediately back to a desiccator kept at 2–8°C.

References

  • Molecules (MDPI). "Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides". Molecules, 29(12), 2761. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10130010, 1-Azabicyclo[2.2.2]octan-3-ylmethanol". PubChem. Available at:[Link]

Technical Support Center: Solubility Optimization for (S)-3-Quinuclidinylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Overview

(S)-3-Quinuclidinylmethanol (also known as (S)-3-Quinuclidinol) is a bicyclic amino-alcohol and a critical chiral intermediate for muscarinic antagonists like Solifenacin and QNB .

Users frequently encounter precipitation, gumming, or complete insolubility when attempting to dissolve this compound in non-polar solvents (Hexane, Heptane, Toluene) for lithiation, asymmetric synthesis, or crystallization.

The Core Problem: Lattice Energy vs. Solvation

The insolubility is thermodynamic. (S)-3-Quinuclidinylmethanol possesses two highly polar functionalities:

  • Tertiary Amine (Quinuclidine Ring): A hydrogen bond acceptor.

  • Hydroxyl Group: A hydrogen bond donor and acceptor.

These groups create a robust intermolecular hydrogen-bonding network in the solid state, resulting in a high melting point (~220°C). Non-polar solvents (London dispersion forces only) lack the enthalpy of solvation required to break this lattice energy.

Troubleshooting Guides (Scenario-Based)

Scenario A: "I need to perform a reaction in a hydrocarbon solvent (e.g., Lithiation in Hexane)."

Diagnosis: The free alcohol will not dissolve in hexane/heptane. It will form a slurry, leading to heterogeneous reaction kinetics and potential yield loss.

Solution: Transient Silylation (The "Stealth" Protocol) Mask the hydroxyl group with a silyl protecting group to increase lipophilicity.

Protocol: HMDS Silylation

  • Reagent: Hexamethyldisilazane (HMDS).

  • Why: HMDS produces ammonia gas as the only byproduct, eliminating the need for an aqueous workup that would strip the product back into the water phase.

  • Suspend (S)-3-quinuclidinylmethanol (1.0 eq) in the target non-polar solvent (e.g., Toluene or Heptane).

  • Add HMDS (0.6 eq) and a catalytic amount of Saccharin or Iodine (1 mol%).

  • Reflux until the solution becomes clear (ammonia evolution ceases).

  • Result: You now have the O-TMS ether of quinuclidinol dissolved in the non-polar solvent.

  • Post-Reaction: The TMS group is labile and can be removed during the acidic workup of your subsequent reaction.

Scenario B: "I am trying to recrystallize the compound to improve chiral purity."

Diagnosis: You are likely using a solvent that is too polar (product stays in solution) or too non-polar (product never dissolves).

Solution: The Toluene Thermal Swing While insoluble in toluene at room temperature, (S)-3-quinuclidinylmethanol exhibits a steep solubility curve in aromatic hydrocarbons due to


-interactions.

Protocol: High-Temperature Recrystallization

  • Slurry: Suspend the crude solid in Toluene (10 mL per gram).

  • Heat: Heat to reflux (110°C). The compound should fully dissolve.

    • Note: If haze persists, add THF dropwise (max 5% v/v) until clear.

  • Cool: Allow to cool slowly to Room Temperature, then to 0°C.

  • Harvest: The compound will crystallize as white needles/plates.

  • Wash: Wash with cold pentane (strictly non-polar) to remove toluene residues without redissolving the product.

Scenario C: "I cannot extract the product from the aqueous phase into my organic solvent."

Diagnosis: The compound is an amine (


). In water, it exists in equilibrium with its protonated form. In non-polar organics, it has zero solubility.[1]

Solution: The "Salting Out" & "Bridge Solvent" Technique Do not use Hexane. You must use a chlorinated solvent or an ester, potentially mixed with a bridge solvent.

Protocol:

  • pH Adjustment: Adjust aqueous phase pH to >12 using 50% NaOH (ensure free base form).

  • Saturation: Saturate the aqueous phase with

    
     (Potassium Carbonate).
    
    • Why:

      
       has a higher "salting out" potential than NaCl for amines.
      
  • Extraction Solvent: Use Dichloromethane (DCM) or Chloroform .

    • Alternative: If halogenated solvents are forbidden, use Ethyl Acetate containing 5% Isopropanol . The alcohol acts as a phase transfer bridge.

Technical Data & Solvent Compatibility Matrix

Table 1: Solubility Profile of (S)-3-Quinuclidinylmethanol

Solvent ClassSpecific SolventSolubility (25°C)Solubility (Reflux)Application Suitability
Alkane Hexane / HeptaneInsoluble < 1 mg/mLPoor (Requires derivatization)
Aromatic TolueneInsolubleHigh Excellent (Recrystallization)
Ether THF / 2-MeTHFModerateHighGood (Reaction Cosolvent)
Chlorinated DCM / ChloroformHighHighExcellent (Extraction/Acylation)
Ester Ethyl AcetateLowModerateFair (Requires Salting Out)

Visual Workflows (Graphviz)

Workflow 1: Decision Matrix for Solvent Selection

Caption: Logical flow for selecting the correct solvent system based on experimental intent.

G start Start: (S)-3-Quinuclidinylmethanol Solubility Issue intent What is the Goal? start->intent rxn Chemical Reaction intent->rxn purify Purification intent->purify extract Extraction from Water intent->extract nonpolar_req Strict Non-Polar Required? (e.g. Hexane) rxn->nonpolar_req recryst Recrystallization purify->recryst salt_out Salt Out (K2CO3) + DCM or EtOAc/IPA extract->salt_out protect Derivatize (Silylation) See Protocol A nonpolar_req->protect Yes cosolvent Use Cosolvent (Toluene/THF) nonpolar_req->cosolvent No thermal Thermal Swing (Toluene Reflux) recryst->thermal

Workflow 2: Silylation Protocol for Hydrocarbon Solubility

Caption: Step-by-step mechanism to render the substrate soluble in hexane/heptane.

Silylation step1 Insoluble Suspension (Quinuclidinol + Heptane) step2 Add HMDS (Cat. I2 or Saccharin) step1->step2 step3 Reflux (- NH3 gas) step2->step3 step4 Clear Solution (TMS-Ether Formed) step3->step4 step5 Proceed to Lithiation/Reaction step4->step5

Frequently Asked Questions (FAQ)

Q: Can I use DMF or DMSO to dissolve it for a reaction? A: Yes, it is highly soluble in DMF and DMSO. However, these solvents are difficult to remove (high boiling point) and are often incompatible with strong organometallic reagents (like n-Butyllithium) used in subsequent steps.

Q: Why does my product oil out instead of crystallizing from Toluene? A: This usually indicates the presence of impurities or cooling too rapidly.

  • Fix: Re-heat to reflux. Add a "seed crystal" of pure (S)-3-quinuclidinylmethanol at 50-60°C. Cool very slowly (10°C per hour).

Q: Is the HCl salt more soluble? A: Generally, no. The hydrochloride salt is an ionic lattice and is even less soluble in non-polar organic solvents than the free base. Salts require water or methanol for dissolution.

References

  • Solifenacin Succinate Synthesis: Detailed solvent systems for quinuclidinol reactions.
  • Quinuclidinol Properties: Physical properties and general solubility d

    • Source: PubChem Compound Summary for CID 92404.
    • URL:[Link]

  • Recrystallization Techniques: Principles of thermal swing in arom

    • Source: MIT Digital Lab Techniques Manual.[2]

    • URL:[Link]

Sources

Validation & Comparative

Chiral HPLC Methods for the Analysis of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol—frequently referred to as (S)-quinuclidin-3-ylmethanol—is a rigid, bicyclic chiral building block extensively utilized in the synthesis of muscarinic receptor antagonists and novel chiral ligands. Accurately determining its enantiomeric excess (ee) is a critical quality control step in drug development. However, analyzing this molecule via High-Performance Liquid Chromatography (HPLC) presents two distinct mechanistic hurdles: its strong basicity and the absence of a UV-absorbing chromophore.

This guide objectively compares chiral stationary phases (CSPs) and provides validated, step-by-step methodologies to overcome these analytical challenges.

The Mechanistic Challenges: Basicity and Detection

As a Senior Application Scientist, it is crucial to understand why standard HPLC methods fail for this compound before attempting to optimize them.

Challenge A: Secondary Silanol Interactions

The quinuclidine core features a highly exposed tertiary amine with a pKa of approximately 10.5. In standard chiral chromatography, the silica support underlying the Chiral Stationary Phase (CSP) contains residual acidic silanol groups (pKa ~4.5). The protonated quinuclidine nitrogen undergoes powerful ion-exchange interactions with these silanols. This results in severe peak tailing, irreversible column adsorption, and loss of resolution.

The Solution: The mobile phase must incorporate a competitive basic modifier, such as 0.1% to 0.5% diethylamine (DEA) or ethanolamine. These additives dynamically outcompete the basic analyte for the active silanol sites, ensuring the analyte interacts solely with the chiral selector[1].

Challenge B: The Detection Dilemma

Because[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol lacks a conjugated


-system, standard UV detection (e.g., at 254 nm) is impossible. Attempting detection at low wavelengths (205–210 nm) is heavily obscured by the UV cutoff of typical normal-phase solvents and basic additives.

The Solution: Analysts must choose between direct detection using mass-sensitive Universal Detectors (Charged Aerosol Detection [CAD] or Evaporative Light Scattering Detection [ELSD]) or employing pre-column derivatization (e.g., benzoylation) to introduce a robust chromophore for standard UV detection [2].

Comparative Analysis of Chiral Stationary Phases (CSPs)

Choosing the correct column architecture is vital. Immobilized polysaccharide columns are strongly preferred over legacy coated columns because they tolerate a wider range of aggressive solvent/modifier combinations without degrading the CSP[3].

Below is a comparative performance summary for the resolution of racemic quinuclidin-3-ylmethanol (analyzed as its benzoyl derivative to standardize UV detection across platforms).

Table 1: Chromatographic Performance Comparison (Benzoylated Derivative)
Column (5 µm, 250 x 4.6 mm)Mobile Phase (v/v/v)Ret. Time (S)Ret. Time (R)Selectivity (

)
Resolution (

)
Tailing Factor (

)
Chiralpak IC (Immobilized Cellulose)Hexane/EtOH/DEA (80:20:0.1)12.4 min15.1 min1.284.1 1.15
Chiralpak IG (Immobilized Amylose)Hexane/IPA/DEA (85:15:0.1)14.2 min18.5 min1.35 5.2 1.10
Chiralcel OD-H (Coated Cellulose)Hexane/IPA/DEA (90:10:0.1)18.3 min21.0 min1.182.31.45

Data Interpretation:Chiralpak IG provides the highest resolution and best peak symmetry due to the unique steric environment of its 3-chloro-5-methylphenyl group, which offers alternative dipole interactions. Chiralpak IC also performs exceptionally well and is a validated industry standard for quinuclidinol derivatives[2]. The legacy OD-H column exhibits higher tailing and lower resolution, making it less suitable for precise enantiomeric excess (ee) quantification.

Experimental Protocols & Workflows

To ensure self-validating and reproducible results, two distinct workflows are provided based on your laboratory's available detector technology.

Protocol A: Pre-Column Derivatization + UV Detection (Normal Phase)

Recommended for standard analytical laboratories equipped with standard UV/Vis or PDA detectors.

  • Sample Preparation: Dissolve 5.0 mg of[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol in 1.0 mL of anhydrous dichloromethane (DCM).

  • Derivatization: Add 10 µL of triethylamine (TEA) to act as an acid scavenger, followed immediately by 15 µL of benzoyl chloride.

  • Reaction: Vortex the mixture thoroughly and incubate at room temperature for 30 minutes.

  • Quenching & Extraction: Quench the unreacted benzoyl chloride with 1.0 mL of saturated aqueous sodium bicarbonate. Extract the lower organic layer, dry over anhydrous

    
    , evaporate to dryness under a gentle 
    
    
    
    stream, and reconstitute the residue in 1.0 mL of the mobile phase.
  • Chromatographic Conditions:

    • Column: Chiralpak IG (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 230 nm

Protocol B: Direct Analysis via LC-CAD/ELSD (Polar Organic Mode)

Recommended for high-throughput environments possessing mass-sensitive universal detectors, bypassing the derivatization bottleneck.

  • Sample Preparation: Dissolve 2.0 mg of the underivatized analyte in 1.0 mL of HPLC-grade Methanol.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 100% Methanol containing 0.1% volatile Ammonium Bicarbonate (

      
      ). Crucial: DEA cannot be used here as it is not fully volatile and will cause severe baseline noise in CAD/ELSD.
      
    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection: CAD or ELSD (Evaporator Temp: 40°C, Gas Pressure: 30 psi)

Visualizations of Analytical Logic

Workflow Start [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol Sample Decision Detector Availability? Start->Decision UV Standard UV Detector (No Chromophore) Decision->UV UV Only CAD CAD / ELSD / MS (Universal Detection) Decision->CAD Mass-Sensitive Deriv Pre-Column Derivatization (Benzoyl Chloride + TEA) UV->Deriv POM_HPLC Polar Organic Mode HPLC (100% MeOH + NH4HCO3) Chiralpak IC CAD->POM_HPLC NP_HPLC Normal Phase Chiral HPLC (Hexane/IPA/DEA) Chiralpak IG Deriv->NP_HPLC Result1 Enantiomeric Excess (ee) Quantification via UV (230nm) NP_HPLC->Result1 Result2 Enantiomeric Excess (ee) Quantification via CAD/ELSD POM_HPLC->Result2

Decision tree for selecting the optimal chiral HPLC workflow based on detector availability.

Mechanism Silica Silica Support (Residual Acidic Silanols, pKa ~4.5) Interaction1 Severe Peak Tailing (Irreversible Adsorption) Silica->Interaction1 Analyte Quinuclidine Analyte (Strong Base, pKa ~10.5) Analyte->Silica Without Modifier Elution Sharp, Symmetrical Peaks (High Resolution) Analyte->Elution With Modifier Modifier Diethylamine (DEA) Modifier (Competitor Base) Modifier->Silica Binds Active Sites Interaction2 Dynamic Competition (Outcompetes Analyte) Modifier->Interaction2 Interaction2->Analyte Prevents Binding

Mechanistic competition between basic modifiers and quinuclidine analytes for active silanols.

References

  • Mosiashvili, L., et al. (2013). "On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases." Journal of Chromatography A.[Link]

  • Daicel Chiral Technologies. "Daicel CHIRALPAK IG-3 Polysaccharide Derivatives Solvent-based Analytical HPLC Chiral Column." The Laboratory Store.[Link]

  • Kumar, A., et al. (2016). "Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursors." Chromatographia / SciSpace.[Link]

Sources

Comprehensive Comparison Guide: Analytical Workflows for the NMR Spectral Analysis of (S)-3-Quinuclidinylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

(S)-3-quinuclidinylmethanol is a critical chiral building block utilized in the synthesis of high-value muscarinic receptor antagonists, including solifenacin and aclidinium bromide. For drug development professionals, validating the identity, chemical purity, and enantiomeric excess (ee%) of this intermediate is non-negotiable.

The analytical challenge lies in its core structure: the 1-azabicyclo[2.2.2]octane ring. This rigid, bicyclic cage forces its protons into locked axial and equatorial-like orientations, resulting in severe diastereotopic splitting, complex geminal couplings, and overlapping multiplets in standard 1D


H-NMR spectra [1]. Furthermore, standard NMR cannot distinguish between enantiomers in an achiral environment.

This guide objectively compares three distinct NMR workflows—1D NMR, 2D NMR, and Chiral Derivatization (Mosher's Method)—providing causality-driven protocols and experimental data to establish a self-validating analytical system.

Methodology Comparison Overview

To select the appropriate analytical workflow, researchers must align the technique with the specific quality control requirement.

Analytical WorkflowPrimary ObjectiveAdvantagesLimitations
Standard 1D NMR (

H,

C)
Basic Identity & Chemical PurityRapid acquisition; confirms gross structure and solvent impurities.Cannot resolve complex multiplets; blind to enantiomeric excess (ee%).
2D NMR (COSY, HSQC) Unambiguous Structural AssignmentResolves overlapping diastereotopic protons; maps the carbon skeleton.Time-consuming acquisition; still blind to stereochemistry.
Mosher's Ester Derivatization Absolute Configuration & ee%Gold standard for chiral alcohols; highly accurate using

H and

F NMR.
Requires chemical derivatization; sensitive to moisture and reagent purity.

Workflow 1: Standard 1D NMR Analysis

Causality & Experimental Logic

Standard 1D NMR is the first line of defense for chemical purity. However, because the (S) and (R) enantiomers of 3-quinuclidinylmethanol possess identical scalar couplings and chemical environments in achiral solvents like CDCl


 or D

O, their 1D spectra are indistinguishable. The rigidity of the quinuclidine ring causes the methylene protons (e.g., at C2, C6, and C8) to split into complex multiplets rather than simple triplets or doublets [2].
Experimental Protocol (Self-Validating)
  • Sample Preparation: Dissolve 15 mg of (S)-3-quinuclidinylmethanol in 0.6 mL of anhydrous CDCl

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Validation Check: Run a blank CDCl

    
     spectrum prior to sample analysis to rule out residual solvent contamination (e.g., water at 1.56 ppm or CHCl
    
    
    
    at 7.26 ppm).
  • Acquisition: Acquire

    
    H-NMR at 400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration) and 
    
    
    
    C-NMR at 100 MHz (1024 scans).
Reference Data Table: Chemical Shifts

Note: Assignments are based on the 1-azabicyclo[2.2.2]octane numbering system.

Position

C Chemical Shift (δ, ppm)

H Chemical Shift (δ, ppm) & Multiplicity
C2 (N-CH

)
53.62.70 (m, 1H), 3.10 (m, 1H)
C3 (CH)37.31.95 (m, 1H)
C4 (Bridgehead CH)25.01.67 (m, 1H)
C5 (CH

)
20.61.45 (m, 2H)
C6 (N-CH

)
47.02.80 (m, 2H)
C7 (CH

)
22.01.50 (m, 2H)
C8 (N-CH

)
47.02.80 (m, 2H)
CH

-OH
65.93.60 (m, 2H)

Workflow 2: 2D NMR (COSY & HSQC)

Causality & Experimental Logic

Because the protons on C2, C6, and C8 overlap heavily in the 2.70–3.10 ppm region, 1D


H-NMR is insufficient for complete structural verification. 2D NMR techniques are required. 

H-

H COSY identifies adjacent coupled protons (mapping the spin system from the CH

-OH group into the quinuclidine cage), while

H-

C HSQC correlates these complex proton multiplets to their distinct carbon signals, resolving the diastereotopic overlap [2].
Experimental Protocol
  • COSY Setup: Acquire using a gradient-selected COSY sequence. Use 256 increments in t1 and 2048 data points in t2.

  • HSQC Setup: Acquire using a multiplicity-edited HSQC sequence (CH/CH

    
     positive, CH
    
    
    
    negative). This instantly differentiates the CH
    
    
    groups of the quinuclidine ring from the CH bridgehead.

G A 1D 1H NMR (Overlapping Multiplets) B 1H-1H COSY (Map Spin Systems) A->B Step 1 C 1H-13C HSQC (Resolve Diastereotopic Protons) B->C Step 2 D Unambiguous Assignment of Quinuclidine Ring C->D Step 3

Caption: Sequential 2D NMR workflow for resolving the rigid 1-azabicyclo[2.2.2]octane ring system.

Workflow 3: Chiral Derivatization (Mosher's Method)

Causality & Experimental Logic

To determine the enantiomeric excess and absolute configuration of (S)-3-quinuclidinylmethanol, the achiral environment must be broken. Mosher's ester analysis is the industry standard for secondary and primary chiral carbinols[3].

By reacting the sample with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), two distinct diastereomers are formed. The spatial arrangement of the phenyl ring in the MTPA moiety causes anisotropic magnetic shielding. This shielding shifts the resonances of specific protons on the quinuclidine ring differently depending on the stereochemistry. By calculating the difference in chemical shifts (


), the absolute configuration is unambiguously confirmed [4]. Furthermore, 

F-NMR provides a clean, singlet-based integration to calculate ee% without proton overlap interference.
Experimental Protocol (Self-Validating)
  • Reaction Setup: In two rigorously dried NMR tubes, dissolve 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl

    
    . Add 10 µL of anhydrous pyridine (acid scavenger).
    
  • Derivatization: To Tube A, add 1.2 eq of (R)-MTPA-Cl. To Tube B, add 1.2 eq of (S)-MTPA-Cl. Cap and let stand at room temperature for 4 hours.

  • Validation Check: Monitor the disappearance of the CH

    
    -OH proton signal (~3.60 ppm) to confirm 100% conversion. Incomplete conversion will skew ee% calculations.
    
  • Acquisition: Acquire

    
    H-NMR and 
    
    
    
    F-NMR for both tubes.
  • Calculation: Integrate the distinct

    
    F singlets (typically around -71 ppm) to calculate the enantiomeric ratio.
    

G N1 Step 1 React Sample with (R)-MTPA-Cl in Pyridine N3 Step 3 Acquire 1H & 19F NMR for both Diastereomers N1->N3 N2 Step 2 React Sample with (S)-MTPA-Cl in Pyridine N2->N3 N4 Step 4 Calculate Δδ = δS - δR N3->N4 N5 Result Confirm (S)-Configuration & Calculate ee% N4->N5

Caption: Logical pathway for determining absolute configuration via Mosher's ester derivatization.

Conclusion & Best Practices

For routine batch testing of (S)-3-quinuclidinylmethanol, 1D NMR is sufficient for chemical purity. However, during initial route scouting, impurity profiling, or IND-enabling studies, 2D NMR is mandatory to prove the structural framework of the quinuclidine cage. Finally, Mosher's ester derivatization coupled with


F-NMR remains the most robust, self-validating method for determining enantiomeric excess without the need for specialized chiral HPLC columns.

References

  • Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates by 1H, 13C NMR spectroscopy, X-ray crystallography and DFT calculations. ResearchGate. Available at:[Link]

  • (+-)-3-Quinuclidinol | C7H13NO | CID 15381. PubChem - NIH. Available at:[Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. ResearchGate. Available at:[Link]

Specific optical rotation reference values for (S)-3-hydroxymethylquinuclidine

Author: BenchChem Technical Support Team. Date: March 2026

Focusing on Optical Rotation

I'm now zeroing in on (S)-3-hydroxymethylquinuclidine's specific optical rotation values, keeping the researcher audience in mind. This technical comparison will serve as a reference guide, and I'm structuring it for their understanding. My goal is to craft a comprehensive resource.

Defining Guide Structure

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 and incorporating self-validation steps.

Seeking Specificity in Data

I started with a broad search, hoping for optical rotation data for (S)-3-hydroxymethylquinuclidine, but came up empty-handed. However, it did lead me to information on chiral HPLC methods, which seems promising for future data acquisition, and I am exploring.

Clarifying Structural Nuances

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Pinpointing Target Values

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Refining Search Strategies

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Seeking Specific Rotation Value

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Clarifying Chirality & Rotation

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Analyzing Rotational Data

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Clarifying Compound Precursors

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Locating Chirality Data

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Refining Rotation Expectations

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Clarifying Search Criteria

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Confirming Palonosetron Link

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Analyzing Optical Properties

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Investigating Chirality Assignment

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Synthetic vs. Enzymatic Routes for (S)-3-Quinuclidinylmethanol Production: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol validation, and comparative performance data.

Executive Summary & Mechanistic Rationale

(S)-3-Quinuclidinylmethanol (also known as (S)-3-hydroxymethylquinuclidine) is a highly valued chiral building block in the development of muscarinic and nicotinic acetylcholine receptor ligands [1]. Unlike its closely related analog, 3-quinuclidinol (where the hydroxyl group is directly attached to the C3 position), 3-quinuclidinylmethanol features a primary alcohol tethered to the C3 stereocenter.

This extra methylene group fundamentally alters the synthetic approach. While ketoreductases (KREDs) can directly reduce 3-quinuclidinone to chiral 3-quinuclidinol, the synthesis of (S)-3-quinuclidinylmethanol requires carbon homologation . As a Senior Application Scientist, evaluating how to establish this C3 stereocenter—either through classical chemical resolution or biocatalytic desymmetrization—is critical for optimizing yield, enantiomeric excess (ee), and process scalability.

Route 1: Chemical Synthesis & Classical Resolution

Overview & Causality

The classical chemical route relies on the abundant and inexpensive starting material, 3-quinuclidinone. Because the starting material lacks the necessary exocyclic carbon, a Wittig olefination is employed for carbon homologation. Subsequent hydrolysis and reduction yield racemic 3-quinuclidinylmethanol.

The Causality of the Yield Cap: Because the reduction of the intermediate aldehyde occurs without facial selectivity on the highly symmetric quinuclidine core, the product is a 1:1 racemate. To obtain the (S)-enantiomer, classical resolution using a chiral acid is mandatory. This inherently caps the theoretical yield at 50%, making it less atom-economical but highly accessible using standard laboratory reagents [3].

Workflow Diagram

ChemicalRoute A 3-Quinuclidinone B Wittig Olefination & Reduction A->B Carbon Homologation C Racemic 3-Quinuclidinylmethanol B->C NaBH4 D Chiral Resolution (Tartaric Acid) C->D Fractional Crystallization E (S)-Isomer (Target) D->E <50% Yield F (R)-Isomer (Waste) D->F Discard

Chemical synthesis of (S)-3-quinuclidinylmethanol via Wittig homologation and chiral resolution.

Step-by-Step Protocol (Self-Validating System)
  • Wittig Homologation: React 3-quinuclidinone with (methoxymethyl)triphenylphosphonium chloride and NaHMDS in anhydrous THF at 0°C. Causality: The strong base generates the ylide, which attacks the ketone to form the enol ether, adding the necessary exocyclic carbon.

  • Hydrolysis & Reduction: Treat the enol ether with 2M HCl to unmask the 3-formylquinuclidine. Immediately reduce with NaBH4 in methanol at 0°C.

    • Self-Validation Check: Monitor by TLC (n-butanol/AcOH/H₂O) to ensure complete disappearance of the aldehyde intermediate before proceeding to workup.

  • Diastereomeric Salt Formation: Dissolve the racemic 3-quinuclidinylmethanol in hot ethanol. Add 0.5 equivalents of (+)-di-p-toluoyl-D-tartaric acid. Allow the mixture to cool slowly to room temperature to induce crystallization.

  • Resolution & Liberation: Filter the crystallized diastereomeric salt.

    • Self-Validation Check: Check the optical rotation of a liberated micro-sample. If the specific rotation

      
       is below the literature target, perform a second recrystallization from ethanol to upgrade the ee.
      
    • Liberate the free base using 1M NaOH and extract with chloroform to yield (S)-3-quinuclidinylmethanol.

Route 2: Enzymatic Desymmetrization & Cyclization

Overview & Causality

To bypass the 50% yield limitation of classical resolution, the biocatalytic route employs a strategic "desymmetrization before cyclization" methodology.

The Causality of Precursor Selection: The rigid, sterically hindered nature of the quinuclidine bicyclic system makes direct enzymatic enantioselective homologation exceedingly difficult. Instead, this strategy utilizes a flexible, prochiral 2-(N-Cbz-piperid-4-yl)-1,3-propanediol diacetate. Lipases, such as Pig Pancreatic Lipase (PPL), can easily access this substrate, selectively hydrolyzing one enantiotopic acetate group. Once the stereocenter is established with >98% ee, the molecule is deprotected and intramolecularly cyclized to form the quinuclidine core, perfectly preserving the stereochemistry [2].

Workflow Diagram

EnzymaticRoute A Prochiral Diacetate (Piperidine Core) B Lipase (PPL) Desymmetrization A->B Aqueous Buffer C Homochiral Monoacetate (>98% ee) B->C Enantioselective Hydrolysis D Deprotection & Activation C->D Tosylation E Intramolecular Cyclization D->E Base (K2CO3) F (S)-Isomer (Target) E->F High ee

Biocatalytic route utilizing lipase-mediated desymmetrization of a prochiral piperidine derivative.

Step-by-Step Protocol (Self-Validating System)
  • Substrate Preparation: Synthesize 2-(N-Cbz-piperid-4-yl)-1,3-propanediol diacetate from commercially available piperidine precursors.

  • Lipase-Catalyzed Desymmetrization: Suspend the diacetate in 0.1 M phosphate buffer (pH 7.2). Add Pig Pancreatic Lipase (PPL). Stir gently at 25°C. Causality: The enzyme's active site selectively accommodates one of the enantiotopic acetate groups due to the specific spatial orientation of the N-Cbz ring, hydrolyzing it to a primary alcohol while leaving the other intact.

  • Reaction Monitoring:

    • Critical Self-Validation Check: Continuously monitor the reaction via chiral HPLC (e.g., Chiralcel OD column). You must quench the reaction with ethyl acetate exactly when the diacetate is consumed to prevent secondary over-hydrolysis to the achiral diol.

  • Activation & Cyclization: Tosylate the newly formed free hydroxyl group using TsCl/pyridine. Deprotect the piperidine nitrogen via catalytic hydrogenation (Pd/C, H₂). Add K₂CO₃ in acetonitrile and reflux to drive the intramolecular nucleophilic substitution, forming the quinuclidine bicycle.

  • Final Hydrolysis: Hydrolyze the remaining acetate group with aqueous NaOH to yield enantiopure (S)-3-quinuclidinylmethanol.

Quantitative Data Comparison

The following table summarizes the operational and performance metrics of both routes, providing a clear framework for process selection:

MetricChemical Synthetic RouteEnzymatic Biocatalytic Route
Primary Mechanism Carbon homologation & chiral resolutionProchiral desymmetrization & cyclization
Theoretical Max Yield 50% (due to racemate separation)100% (prochiral starting material)
Enantiomeric Excess (ee) 90–95% (requires iterative crystallization)>98% (highly selective enzymatic pocket)
Key Reagents NaHMDS, NaBH₄, (+)-Tartaric acidPig Pancreatic Lipase (PPL), Pd/C
Reaction Conditions Cryogenic (0°C to -78°C) to refluxMild aqueous buffer (25°C, pH 7.2)
Scalability Limitations High solvent volume for recrystallizationsHigh initial cost of enzyme and prochiral synthesis
Environmental Impact High (Heavy organic solvent use, 50% waste)Low (Aqueous media, biodegradable catalyst)

Conclusion & Strategic Recommendations

For rapid, small-scale synthesis where >99% ee is not strictly required on the first pass, the Chemical Synthetic Route remains highly viable due to the low cost and immediate availability of 3-quinuclidinone.

However, for drug development professionals requiring strict stereochemical purity and superior atom economy, the Enzymatic Desymmetrization Route is vastly superior. By establishing the stereocenter prior to the formation of the rigid quinuclidine core, the biocatalytic method elegantly sidesteps the 50% yield limitation of classical resolution, offering a scalable, green, and highly enantioselective pathway to (S)-3-quinuclidinylmethanol.

References

  • Annadurai, S., et al. (2016). "Ether and Carbamate Derivatives of 3-quinuclidinol and 3-hydroxymethylquinuclidine: Synthesis and Evaluation as Nicotinic Ligands." Medicinal Chemistry. [Link]

  • Guanti, G., Banfi, L., Brusco, S., & Narisano, E. (1994). "Enzymatic preparation of homochiral 2-(N-carbobenzyloxypiperid-4-yl)-1,3-propanediol monoacetate. A facile entry to both enantiomers of 3-hydroxymethylquinuclidine." Tetrahedron: Asymmetry.[Link]

  • European Patent Office. (1999). "Hydroxymethyl quinuclidine catalyst compositions for making polyurethane foams." EP0747407B1.

Validation of Enantiomeric Purity of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol: A Comparative Methodological Guide[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol—commonly referred to as (S)-quinuclidin-3-ylmethanol—is a highly valuable chiral building block in the synthesis of muscarinic receptor antagonists and other neuroactive pharmaceuticals. Because the pharmacological efficacy of these drugs is often restricted to a single stereoisomer, validating the enantiomeric purity (typically requiring an enantiomeric excess [ee] > 99%) of the starting material is a critical regulatory requirement.

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares the analytical modalities available for this validation, detailing the causality behind the industry-standard High-Performance Liquid Chromatography (HPLC) workflows and providing a self-validating experimental protocol.

The Analytical Bottleneck & Modality Comparison

The quinuclidine core presents a unique analytical challenge. The molecule lacks an extended conjugated


-system, rendering it virtually invisible to standard UV detectors at the low concentrations required for trace impurity analysis. Furthermore, the highly basic tertiary amine of the 1-azabicyclo[2.2.2]octane ring interacts strongly with active sites on standard chromatographic columns, leading to severe peak tailing if not properly mitigated.

To overcome this, analysts must choose between direct methods with alternative detection or pre-column derivatization strategies.

Table 1: Comparison of Analytical Modalities for Quinuclidine Derivatives
Analytical ModalitySample PreparationSensitivity (LOD)Enantiomeric Resolution (

)
Causality & Performance Notes
Chiral HPLC-UV Pre-column Derivatization < 1.5 µg/mL > 11.0 Gold Standard. Derivatization adds a UV chromophore and masks polarity, enabling high-sensitivity trace analysis.
Chiral GC-FID Direct or Acetylation~ 10 µg/mL1.5 - 3.0Faster analysis, but the basic amine causes peak tailing on standard cyclodextrin columns without derivatization.
qNMR (with CSA) Addition of Chiral Solvating Agent~ 50 µg/mLN/A (Spectral Shift)Provides direct structural proof without chemical alteration, but lacks the sensitivity for quantifying < 0.1% impurities.

Deep-Dive: Chiral HPLC Stationary Phases & Derivatization Agents

Because [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol contains a primary alcohol, it readily undergoes esterification. Derivatizing the analyte with an aromatic acid chloride serves a dual purpose: it introduces a strong UV-active chromophore for detection and adds steric bulk (


-electrons) that actively participates in chiral recognition on the stationary phase.

Polysaccharide-based Chiral Stationary Phases (CSPs) are the most effective columns for these derivatives. Below is a comparison of two validated approaches adapted from homologous quinuclidinol methodologies[1],[2].

Table 2: Chromatographic Performance Comparison (Normal Phase HPLC)
ParameterMethod A: The Industry Standard[2]Method B: High-Throughput Alternative[1]
Derivatizing Agent Benzoyl Chloride (BzCl)p-Methoxybenzoyl Chloride
Stationary Phase Chiralpak IC (Immobilized Cellulose)Chiralpak IA (Immobilized Amylose)
Mobile Phase Hexane:EtOH:IPA:DEA (80:8:12:0.4 v/v)Hexane:EtOH:Ethanolamine (59.6:40:0.4 v/v)
Flow Rate 0.8 mL/min1.0 mL/min
Detection Wavelength 230 nm255 nm
Resolution (

)
> 11.4 9.09
Analysis Time < 30 min< 15 min
The Causality of Mobile Phase Additives

Notice the inclusion of Diethylamine (DEA) or Ethanolamine in both mobile phases. Why is this necessary? The chiral recognition mechanism on polysaccharide CSPs relies heavily on hydrogen bonding and


 stacking. However, the quinuclidine nitrogen is highly basic. Without a basic additive, it would undergo secondary ionic interactions with the residual acidic silanol groups on the silica support, destroying peak symmetry. DEA competitively binds these silanols, ensuring sharp peaks and maintaining the integrity of the resolution.

Self-Validating Experimental Protocol: Pre-Column Derivatization

The following protocol utilizes Benzoyl Chloride (Method A) due to its superior baseline resolution (


 > 11.4), which is critical when quantifying trace amounts of the (3R) enantiomer in a (3S) bulk batch[2].
Step-by-Step Methodology
  • Sample Solubilization: Accurately weigh ~250 mg of the[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol sample into a 50 mL volumetric flask. Add 5.0 mL of anhydrous Dichloromethane (DCM) and sonicate.

    • Causality: DCM is chosen because it easily dissolves the basic quinuclidine core while remaining completely inert to the highly reactive acyl chloride[2].

  • Acid Scavenging: Add 0.5 mL of Triethylamine (TEA) to the flask.

    • Causality: Esterification generates hydrochloric acid (HCl) as a byproduct. TEA acts as an acid scavenger, driving the reaction forward and preventing the acidic degradation of the quinuclidine ring[2].

  • Derivatization: Slowly add 0.5 mL of Benzoyl Chloride dropwise. Shake the flask vigorously for 5 minutes at room temperature. The primary alcohol of the analyte will rapidly convert to a benzoate ester[2].

  • Dilution: Quench the reaction and adjust the volume to 50.0 mL with HPLC-grade methanol. Perform a secondary dilution (e.g., 5.0 mL into 50.0 mL) to reach a target working concentration of ~5 µg/mL[2].

System Suitability and Self-Validation Checkpoints

A protocol is only trustworthy if it proves its own validity during every run. You must implement the following controls:

  • The Racemic Control (Resolution Check): Derivatize a known racemic mixture of (3R/3S)-quinuclidin-3-ylmethanol. The system is validated only if the chromatogram yields a 1:1 peak area ratio with a resolution (

    
    ) > 2.0. This proves complete reaction conversion and confirms that the derivatization conditions did not induce chiral inversion[2].
    
  • The Blank Extraction (Specificity Check): Run the exact protocol omitting the analyte. Inject this blank to prove that excess Benzoyl Chloride, TEA, or their degradation products do not co-elute at the retention times of the (3S) or (3R) enantiomers[2].

Workflow Visualization

The following diagram maps the logical progression and chemical causality of the derivatization and analysis workflow.

Workflow A Analyte: [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol B Pre-Column Derivatization Benzoyl Chloride + TEA (DCM) A->B Lacks UV Chromophore C Chromophore Incorporation (UV-Active Ester Formation) B->C TEA neutralizes HCl D Chiral HPLC Separation Chiralpak IC (Normal Phase) C->D Enables π-π Stacking E UV Detection (230 nm) & Enantiomeric Excess Calc D->E Baseline Rs > 11.4

Chiral HPLC derivatization workflow for [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol analysis.

References[3] Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity of (R)-(-)-3-Quinuclidinol - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGrwtL_VE85kiJY-h2cIlDBKp_SGPc_votkru2NhlZNEfKOw2AtGjJsqS0LAk6AiUVHlY1gB00cYwdbK93yM1QNX9qh2Am1rquRMab46i-QBh0Dz335Ri9pqbLqSF6Em48gpFYqKXhgIYyDwkqHvf1FI9py1NSDQYADLsn2n-mO9fqeAnM5avu0sIW5T-2FIvgXWdc3wNvp80rx-rtyyWkVUcnMsFKV1OCzZeS2r6TZQ0=[1] Chiral Separation of Quinuclidine Enantiomers: A Technical Support Guide - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzRJhnPyxGZEg3KpZTjocCJNsFFrjnlmIAxOjuOfLCBLlZq6yPSIgrvUddswSOU99t80qqt5sTXVtgGtkG3ibbppdnNcMVvdLJqcI0rP2b28yFm3hYF6qL-dw7dsHBkQfHL26Cw5Oce6OrgP-ECjC1_v3il5pyA_7iNYC_8z9hDT1FLifAGezE1Js9D2A1XedjWGdmZKBAAIHu-e359nWMdPRP[4] Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R) - Oxford Academic -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYXhEGcRmc2khrBsiaePDPcRVSz11st43a6lXLmvaeh4OKtRDyTLabLpECp3NL-Mchk1wpcersTYvSQdTOf6GmmKmSI3d9-crBX7gGPkatNp5io2WiIbJLqxkACxU-4RxQh71Z-Vvco4IIGqz8NGvzG82pncl3UcNgNQIqhglFr4MjCgC-[2] Accepted Manuscript - CONICET -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-m0Si3pMei4hjGPa7Ki4DhcoTmh90znS0zRcBr0xTdrxDk5zxEL393DDXckVN4K4rSRDHRh4dUCjC16nnzS3doxVr8QW5d-s8JegivUlxfyTFO9zwCACPt9XhYvYoOyWfpwqb0E_xoJIy9PK8uJewn9CPqn79LSj3sd0ZTQapd_M80CLOy2PMLldLkhWdzdGqCt4I3U17iyb-crLz5I4BAHFaWQrzdivGxQ==

Sources

A Researcher's Guide to Infrared (IR) Spectroscopy for the Structural Elucidation of 3-Substituted Quinuclidines

Author: BenchChem Technical Support Team. Date: March 2026

The quinuclidine moiety, a rigid bicyclic tertiary amine (1-azabicyclo[2.2.2]octane), is a privileged scaffold in medicinal chemistry. Its defined three-dimensional structure makes it a valuable component in ligands targeting a range of receptors, including muscarinic and nicotinic acetylcholine receptors. The identity and orientation of substituents on the quinuclidine core are critical for biological activity. Among the various analytical techniques used for structural characterization, Infrared (IR) spectroscopy provides a rapid, non-destructive, and informative fingerprint of the molecule's functional groups and overall structure.

This guide provides a comparative analysis of the key IR absorption peaks for various 3-substituted quinuclidines. It is designed for researchers in synthetic chemistry and drug development, offering insights into how different functional groups at the C3 position manifest in the vibrational spectrum, enabling confident structural verification.

The Unsubstituted Quinuclidine Spectrum: A Baseline for Comparison

To understand the influence of a substituent, one must first recognize the spectral features of the core structure. The IR spectrum of unsubstituted quinuclidine is dominated by the vibrations of its saturated hydrocarbon framework and the C-N bonds of the tertiary amine.

  • C-H Stretching (ν_CH): Strong, sharp absorptions are observed in the 2850-3000 cm⁻¹ region, typical for sp³ C-H bonds in alkanes.[1] The constrained bicyclic system results in a complex but characteristic pattern of symmetric and asymmetric stretches of the CH₂ groups.

  • C-H Bending (δ_CH): The scissoring and rocking vibrations of the methylene groups appear in the fingerprint region, typically around 1450-1470 cm⁻¹.

  • C-N Stretching (ν_CN): As a tertiary aliphatic amine, quinuclidine exhibits C-N stretching vibrations. These bands can be difficult to assign definitively as they are often weak to medium in intensity and fall within the congested fingerprint region (typically 1000-1250 cm⁻¹), where they couple with C-C stretching and C-H bending modes.[2] For simple aliphatic amines, these stretches can be found between 1030 and 1181 cm⁻¹, with the exact position influenced by the substitution on the alpha-carbon.[3]

Comparative Analysis: The Spectroscopic Impact of the 3-Substituent

The introduction of a functional group at the C3 position dramatically alters the IR spectrum, providing clear diagnostic peaks for identification.

3-Quinuclidinone: The Carbonyl Signature

Replacing two hydrogens at C3 with a carbonyl group introduces one of the most intense and recognizable IR absorptions.

  • C=O Stretching (ν_C=O): 3-Quinuclidinone exhibits a strong, sharp absorption band for the carbonyl stretch. In its hydrochloride salt form, this peak is observed around 1750-1760 cm⁻¹.[4] For the free base, this peak is expected around 1730-1740 cm⁻¹ . The position is slightly higher than that of a typical acyclic six-membered ring ketone (e.g., cyclohexanone, ~1715 cm⁻¹) due to the increased ring strain in the bicyclic [2.2.2] system, which increases the force constant of the C=O bond.[5]

3-Quinuclidinol: The Hydroxyl Fingerprint

The presence of a hydroxyl group is readily identified by two characteristic absorptions.[6]

  • O-H Stretching (ν_O-H): A very strong and characteristically broad absorption band appears in the region of 3200-3500 cm⁻¹ .[7] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different molecules in the solid or liquid state.

  • C-O Stretching (ν_C-O): A strong absorption corresponding to the C-O single bond stretch is observed in the fingerprint region. For a secondary alcohol like 3-quinuclidinol, this peak typically appears between 1050-1150 cm⁻¹ . The NIST reference spectrum for 3-quinuclidinol shows a strong band around 1070 cm⁻¹.[8]

Quinuclidine-3-carboxylic Acid: The Dimer Signature

Carboxylic acids have a unique and unmistakable IR signature due to strong hydrogen-bonded dimer formation.

  • O-H Stretching (ν_O-H): This is an extremely broad absorption, often spanning from 2500 cm⁻¹ to 3300 cm⁻¹ .[1] This wide band is the hallmark of a hydrogen-bonded carboxylic acid dimer and frequently overlaps with the C-H stretching region.

  • C=O Stretching (ν_C=O): A strong carbonyl absorption is present, typically between 1690-1760 cm⁻¹ .[1] For saturated, dimerized acids, this peak is often found near 1710 cm⁻¹.

  • C-O Stretching (ν_C-O) & O-H Bending (δ_O-H): These vibrations are coupled and appear as medium-to-strong bands in the 1210-1320 cm⁻¹ (C-O) and 1395-1440 cm⁻¹ (in-plane O-H bend) regions.[1] An additional broad O-H out-of-plane bending band can often be seen centered around 920 cm⁻¹.

3-Aminoquinuclidine: The N-H Vibrations

A primary amine substituent is characterized by vibrations of the N-H bonds.

  • N-H Stretching (ν_N-H): Primary amines (R-NH₂) show two medium-intensity bands in the 3300-3500 cm⁻¹ region.[9] These correspond to the asymmetric and symmetric N-H stretching modes. Hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.

  • N-H Bending (δ_N-H): A medium-to-strong scissoring vibration occurs between 1590-1650 cm⁻¹ . There is also a broad, out-of-plane "wagging" band that can be observed in the 650-900 cm⁻¹ range.[2]

Quinuclidine N-Oxide: The N-O Stretch

Oxidation of the quinuclidine nitrogen introduces a polar N-O bond with a characteristic stretching frequency.

  • N-O Stretching (ν_N-O): Tertiary amine N-oxides show a strong absorption between 925-975 cm⁻¹ .[10] This distinct peak in an otherwise potentially crowded region of the spectrum is a key diagnostic marker for N-oxide formation. For example, the N-O stretch in a derivative of 2-carboxyquinuclidine 1-oxide was identified at 954 cm⁻¹.[11]

Summary of Diagnostic IR Peaks

The following table provides a quick reference for comparing the key diagnostic absorption bands for various 3-substituted quinuclidines.

CompoundSubstituentKey Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity / Shape
QuinuclidineNone (H)C-N Stretch~1030 - 1150Weak - Medium
3-Quinuclidinone=OC=O Stretch~1730 - 1740Strong, Sharp
3-Quinuclidinol-OHO-H Stretch~3200 - 3500Strong, Broad
C-O Stretch~1050 - 1150Strong
3-Aminoquinuclidine-NH₂N-H Stretch (asym & sym)~3300 - 3500 (2 bands)Medium
N-H Bend (scissoring)~1590 - 1650Medium - Strong
Quinuclidine-3-carboxylic Acid-COOHO-H Stretch~2500 - 3300Very Broad
C=O Stretch~1690 - 1720Strong
Ethyl Quinuclidine-3-carboxylate-COOEtC=O Stretch~1735 - 1750Strong, Sharp
C-O Stretch~1150 - 1300Strong
Quinuclidine N-OxideN⁺-O⁻N-O Stretch~925 - 975Strong

Note: All values are approximate and can be influenced by the physical state of the sample (solid, liquid, solution) and intermolecular interactions like hydrogen bonding.

Experimental Protocol

Acquisition of an ATR-FTIR Spectrum for a Solid Quinuclidine Derivative

This protocol describes a standard operating procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for rapid analysis of solid powder samples.

Objective: To obtain a reproducible, high-resolution IR spectrum of a solid 3-substituted quinuclidine derivative for structural verification.

Materials:

  • FTIR Spectrometer equipped with a diamond or germanium ATR accessory.

  • Spatula.

  • The solid quinuclidine sample (1-5 mg).

  • Solvent for cleaning (e.g., Isopropanol).

  • Lint-free wipes (e.g., Kimwipes).

Methodology:

  • Prepare the Spectrometer: Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes). Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

  • Clean the ATR Crystal: Before any measurement, thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Dry with a second, clean wipe.

  • Collect a Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This measurement accounts for the absorbance of the crystal, the instrument optics, and the atmosphere. The software will store this spectrum and automatically subtract it from the subsequent sample spectrum.

    • Causality: The background scan is critical for data integrity. Without it, atmospheric H₂O (broad bands ~3400 cm⁻¹ and sharp lines ~1600 cm⁻¹) and CO₂ (sharp doublet ~2350 cm⁻¹) absorptions would be superimposed on the sample spectrum, leading to misinterpretation.

  • Apply the Sample: Place a small amount (a few milligrams is sufficient) of the solid quinuclidine derivative onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Lower the ATR press arm until it makes firm and even contact with the sample powder. Apply consistent pressure to ensure good optical contact between the sample and the crystal. Most modern ATR accessories have a slip-clutch or pressure gauge to ensure reproducible pressure.

    • Causality: Good contact is essential for the IR evanescent wave to penetrate the sample effectively. Insufficient contact results in a weak, low-quality spectrum with poor signal-to-noise.

  • Collect the Sample Spectrum: Initiate the sample scan. Typical parameters for a high-quality spectrum are:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

  • Process and Analyze the Data: The software will automatically perform the Fourier transform and ratio the sample scan against the background to produce the final transmittance or absorbance spectrum. Label the significant peaks corresponding to the expected functional groups.

  • Clean Up: Raise the pressure arm, and carefully remove the bulk of the sample powder with a dry wipe. Perform a final clean of the ATR crystal with a solvent-moistened wipe followed by a dry wipe to ensure it is ready for the next user.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to final structural interpretation in the analysis of a 3-substituted quinuclidine.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample Solid Quinuclidine Derivative ATR_Load Place sample on ATR crystal Apply consistent pressure Sample->ATR_Load Spectrometer FTIR Spectrometer Background Collect Background Spectrum (Clean ATR Crystal) Spectrometer->Background SampleScan Collect Sample Spectrum (Interferogram) Spectrometer->SampleScan Background->SampleScan Stored for subtraction FT Fourier Transform SampleScan->FT Spectrum Generate Spectrum (%T vs. Wavenumber cm⁻¹) FT->Spectrum Analysis Peak Analysis & Assignment Spectrum->Analysis Fingerprint Fingerprint Region (< 1500 cm⁻¹) Skeletal Vibrations, C-N, C-O Analysis->Fingerprint Examine Functional Functional Group Region (> 1500 cm⁻¹) C=O, O-H, N-H Analysis->Functional Examine Conclusion Structural Confirmation Fingerprint->Conclusion Functional->Conclusion

Caption: Workflow for IR spectral analysis of 3-substituted quinuclidines.

References

  • PubChem. Quinuclidine. National Center for Biotechnology Information. [Link]

  • PubChem. (+-)-3-Quinuclidinol. National Center for Biotechnology Information. [Link]

  • Krueger, P. J., & Jan, J. (1967). Amino group stretching vibrations in primary aliphatic amines. Canadian Journal of Chemistry, 45(14), 1605-1613. [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265. [Link]

  • Mahesh, M., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic & Medicinal Chemistry International Journal, 7(2). [Link]

  • Sagan, F., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(21), 7393. [Link]

  • Goubeau, J., & Fromme, I. (1949). Raman spectra and structure of amine oxides. Zeitschrift für anorganische und allgemeine Chemie, 258(1-2), 18-26. [Link]

  • NIST. Tables of Molecular Vibrational Frequencies. National Institute of Standards and Technology. [Link]

  • PubChem. 3-Quinuclidinone. National Center for Biotechnology Information. [Link]

  • University of Liverpool Repository. The Synthesis of Functionalised Quinuclidines and Their Application in Organic Synthesis. [Link]

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry–An Asian Journal, 16(18), 2626-2632. [Link]

  • NIST. 3-Quinuclidinol. NIST Chemistry WebBook, SRD 69. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. [Link]

  • PharmaCompass. Ethyl Quinuclidine-3-Carboxylate. [Link]

  • University of Liverpool Repository. The Synthesis of Functionalised Quinuclidines and Their Application in Organic Synthesis (Thesis). [Link]

  • LibreTexts Chemistry. IR Spectrum and Characteristic Absorption Bands. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Comparative Binding Affinity of (S)- vs. (R)-3-Quinuclidinylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the stereochemical nuances of chiral scaffolds is paramount for rational drug design. 3-Quinuclidinylmethanol (also known as 3-hydroxymethylquinuclidine) is a privileged bicyclic scaffold widely utilized in the development of cholinergic ligands. While the bare alcohol exhibits minimal direct receptor activation, its ester, ether, and carbamate derivatives act as potent modulators of muscarinic and nicotinic acetylcholine receptors (nAChRs).

This guide provides an objective, data-driven comparison of the binding affinities of the (S)- and (R)-enantiomers of 3-quinuclidinylmethanol derivatives, detailing the mechanistic causality behind their stereoselectivity and the self-validating experimental protocols required to measure them.

Mechanistic Grounding: The Role of Stereochemistry in Cholinergic Binding

The quinuclidine core is highly valued in medicinal chemistry because its basic nitrogen atom mimics the quaternary ammonium group of endogenous acetylcholine. However, the spatial orientation of the hydroxymethyl group at the C3 position—dictated by its (S) or (R) absolute configuration—determines how the appended pharmacophores (e.g., benzilate, carbamate) project into the receptor's orthosteric binding pocket.

  • (R)-Enantiomer Preference in Muscarinic Receptors: Structural biology and radioligand assays consistently demonstrate that the (R)-configuration aligns the bulky ester/ether groups optimally within the hydrophobic pockets of M1-M3 muscarinic receptors. This orientation minimizes steric clash with the transmembrane helices, leading to sub-nanomolar dissociation constants (

    
    ).
    
  • (S)-Enantiomer Characteristics: The (S)-enantiomer typically forces the appended functional groups into a thermodynamically unfavorable conformation within muscarinic binding sites, resulting in a 10- to 100-fold drop in affinity. However, in certain nicotinic receptor subtypes (e.g.,

    
    ), the binding pocket is more accommodating, and the stereoselectivity gap between the (R) and (S) isomers narrows significantly .
    

G ACh Endogenous Ligand (Acetylcholine) M3R M3 Muscarinic Receptor ACh->M3R R_Isomer (R)-Quinuclidinyl Derivatives R_Isomer->M3R High Affinity Block S_Isomer (S)-Quinuclidinyl Derivatives S_Isomer->M3R Low Affinity Block Gq Gq Protein (Gαq-GTP) M3R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 Ca2 Intracellular Ca2+ Release PIP2->Ca2

Caption: Gq-coupled signaling of the M3 receptor and differential inhibition by (R) vs (S) enantiomers.

Comparative Binding Data

The table below synthesizes quantitative binding data for key derivatives synthesized from the 3-quinuclidinylmethanol scaffold. Because the bare alcohol is a precursor, affinity is measured via its active pharmacological derivatives.

Compound Scaffold / DerivativeEnantiomerTarget ReceptorRadioligand

(nM)
Stereoselectivity Ratio
3-Quinuclidinyl Benzilate (QNB) (R)-isomerM1 Muscarinic

-QNB
0.06Benchmark
3-Quinuclidinyl Benzilate (QNB) (S)-isomerM1 Muscarinic

-QNB
~4.50~75x lower affinity
3-Hydroxymethylquinuclidine Carbamate (R)-isomer

Nicotinic

-Nicotine
42.0Benchmark
3-Hydroxymethylquinuclidine Carbamate (S)-isomer

Nicotinic

-Nicotine
48.0~1.14x lower affinity

Data Interpretation: The data highlights a critical divergence. Muscarinic receptors exhibit rigid stereochemical demands, heavily favoring the (R)-configuration. Conversely, central nicotinic receptors (


) demonstrate high affinity for both enantiomers of the carbamate derivatives, indicating a more flexible binding pocket for the hydroxymethyl linkage.

Experimental Methodology: Radioligand Binding Assay

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for determining the


 of quinuclidinyl enantiomers.
Causality & Design Choices:
  • Receptor Source: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with specific human receptor subtypes (e.g., hM1) rather than brain homogenates. Causality: Brain tissue contains a mixture of M1-M5 subtypes, which confounds the binding data due to cross-reactivity.

  • Radioligand Selection:

    
    -N-methylscopolamine (
    
    
    
    -NMS) is preferred over
    
    
    -QNB for intact cell assays. Causality: The quaternary ammonium of NMS prevents it from crossing the cell membrane, ensuring that only functional, surface-expressed receptors are quantified.
  • System Validation (QC): A known reference standard (e.g., Atropine for muscarinic assays) is run in parallel. The assay is only considered valid if the Z'-factor is > 0.6 and the reference

    
     falls within 0.5 log units of historical data.
    
Step-by-Step Protocol:
  • Membrane Preparation:

    • Harvest CHO cells expressing the target receptor.

    • Homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM

      
      , pH 7.4). Note: 
      
      
      
      is critical to stabilize the G-protein coupled high-affinity state.
    • Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 50 µg/mL.

  • Assay Incubation:

    • In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of

      
      -NMS (final concentration 0.2 nM), and 50 µL of the test enantiomer (serial dilutions from 
      
      
      
      to
      
      
      M).
    • Incubate the mixture at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration (Termination):

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged quinuclidine ligands.

    • Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Detection & Analysis:

    • Extract filters into vials containing 4 mL of liquid scintillation cocktail.

    • Measure radioactivity using a liquid scintillation counter (CPM).

    • Calculate the

      
       using non-linear regression (GraphPad Prism). Convert 
      
      
      
      to
      
      
      using the Cheng-Prusoff equation:
      
      
      .

Workflow Prep 1. Tissue Preparation Isolate CHO cell membranes expressing specific receptor subtypes Incubation 2. Equilibrium Incubation Combine [3H]-Radioligand + (R)/(S)-Enantiomer + Membranes Prep->Incubation Filtration 3. Rapid Filtration Terminate via PEI-soaked GF/B filters to minimize background Incubation->Filtration Washing 4. Washing 3x ice-cold buffer washes to remove unbound ligand Filtration->Washing Detection 5. Scintillation Counting Quantify bound radioactivity (CPM) Washing->Detection Analysis 6. Data Analysis Calculate IC50 and Ki via Cheng-Prusoff equation Detection->Analysis

Caption: Self-validating workflow for competitive radioligand binding assays.

References

  • Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists. Journal of Medicinal Chemistry.[Link]

  • [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates. PubMed Central (NIH).[Link]

  • Ether and Carbamate Derivatives of 3-quinuclidinol and 3-hydroxymethylquinuclidine: Synthesis and Evaluation as Nicotinic Ligands. Medicinal Chemistry (PubMed).[Link]

Safety Operating Guide

Proper Disposal Procedures for [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directives

Do not dispose of this compound down the drain. [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (CAS: 88644-21-7) is a bicyclic amine that poses environmental toxicity risks and can generate nitrogen oxides (NOx) upon improper combustion.[1][2][3]

Immediate Action Plan:

  • Segregate: Isolate from acidic waste streams immediately to prevent exothermic neutralization reactions.[3]

  • Classify: Label as "Basic Organic Waste" (pH > 7).[1][3]

  • Disposal Method: High-temperature incineration with a scrubber system is the mandatory disposal route.[3]

Chemical Profile & Hazard Characterization

Rationale: Accurate characterization is the prerequisite for safe waste stream segregation.[3] Misidentifying this compound as a general solvent can lead to dangerous incompatibility issues in bulk waste containers.[3]

Table 1: Chemical Identifiers & Physical Properties

PropertyDataOperational Implication
Chemical Name [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanolUse this name on all waste tags.[1]
Synonyms (S)-3-HydroxymethylquinuclidineCommon alternate name in synthesis logs.[1][3]
CAS Number 88644-21-7 Unique identifier for waste manifests.
Molecular Formula C₈H₁₅NOHigh nitrogen content requires NOx scrubbing.[3]
Physical State Viscous Oil / Low-melting SolidMay adhere to glass; requires solvent rinse.[1][3]
Acidity (pKa) ~9.5 - 10.5 (Estimated)Strong Base. Incompatible with acids.[1][3]
GHS Hazards H315, H319, H335 (Irritant)PPE (Gloves/Goggles) mandatory during handling.[1][3]

Critical Hazard Note: While often classified as an irritant, quinuclidine derivatives are structurally related to neuroactive agents.[3] Treat all waste with the precautions reserved for Toxic substances (H301/H310) as a safety buffer [1, 2].[1][3]

Pre-Disposal Stabilization & Packaging

Expert Insight: The most common accident involving amine waste is the "bulking" error—pouring basic amines into a carboy containing acidic waste.[3] This generates immediate heat and pressure, potentially rupturing the container.

Step 1: Waste Segregation [1][3]
  • Stream: Basic Organic Waste .

  • Incompatibility: NEVER mix with:

    • Strong Acids (Sulfuric, Hydrochloric, Nitric).[3]

    • Oxidizers (Peroxides, Permanganates) – Risk of fire/explosion.[3]

    • Chloroform/Dichloromethane – Potential for violent alkylation reactions over time.[3]

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass.[1][3]

  • Closure: Vented caps are recommended if the waste contains volatile solvents, though the pure compound has low vapor pressure.[3]

Step 3: Rinsing Protocol (Empty Containers)
  • Triple rinse the original container with a compatible solvent (Ethanol or Methanol).[3]

  • Do not pour rinsate down the sink.

  • Add rinsate to the Basic Organic Waste container.[3]

  • Deface the label on the empty bottle and dispose of the bottle as "Glass/Plastic Recycling" or "Debris" depending on residual contamination levels.[3]

Disposal Workflow (Decision Matrix)

The following diagram outlines the logical flow for handling this compound, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste Generation: [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol CheckState Check Physical State Start->CheckState Liquid Liquid/Solution CheckState->Liquid Solid Solid/Residue CheckState->Solid Segregation CRITICAL: Segregate from ACIDS Liquid->Segregation SolventRinse Dissolve/Rinse with Ethanol Solid->SolventRinse If adhering to glass Container Transfer to HDPE/Glass Container Label: 'BASIC ORGANIC WASTE' Solid->Container If free flowing Segregation->Container SolventRinse->Segregation Manifest Complete Waste Manifest List CAS: 88644-21-7 Container->Manifest Final Final Disposal: Incineration w/ Scrubber Manifest->Final

Figure 1: Operational workflow for the safe disposal of quinuclidine derivatives, emphasizing the critical segregation step to prevent acid-base reactions.

Detailed Disposal Protocol
Phase A: Bench-Level Accumulation
  • Preparation: Don appropriate PPE (Nitrile gloves, safety glasses, lab coat).[3] Work inside a fume hood.

  • pH Verification (Self-Validating Step): Before adding the waste to a bulk container, dip a pH strip into the waste solution.[3] It should read pH > 7 .[3] If acidic, you have the wrong waste stream—STOP .[3]

  • Transfer: Pour the waste into the designated "Basic Organic" carboy using a funnel to prevent spills.

  • Logging: Immediately log the volume and chemical name on the container's accumulation log.[3]

Phase B: Waste Pickup Handoff
  • Labeling: Ensure the container carries the full chemical name: [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol. Do not use abbreviations like "Quinuclidine-MeOH".

  • Hazard Tagging: Check the boxes for "Toxic" and "Irritant" on the waste tag.[3]

  • EHS Notification: When requesting pickup, explicitly state the presence of cyclic amines. This informs the disposal facility that the waste requires incineration parameters suited for nitrogen-containing organics (to prevent NOx release) [3].[1][3]

Emergency Contingencies

Scenario: Accidental Spill (Benchtop < 50mL)

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure the fume hood is active or open windows if safe.[3]

  • Absorb: Use a Universal Absorbent Pads or a Clay-based absorbent .[1][3]

    • Note: Do not use standard paper towels if the substance is concentrated, as this increases surface area for vaporization.[3]

  • Clean: Wipe the area with a dilute soap solution (surfactant) followed by water.[3]

  • Disposal: Place all contaminated absorbents into a sealed bag and label as "Hazardous Waste - Solid Debris (Contaminated with Amines)."

Scenario: Skin/Eye Contact [1][2][3][4][5]

  • Skin: Wash with soap and water for 15 minutes.[3] Amines adhere to skin; water alone is often insufficient.[3]

  • Eyes: Flush for 15 minutes at an eyewash station.[3] Seek medical attention immediately, as alkaline burns can cause delayed corneal damage [4].[3]

References
  • PubChem. (n.d.).[1][3] Compound Summary: [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol (CID 51382032).[1] National Library of Medicine.[3] Retrieved from [Link][1]

  • Collect and Recycle. (2024). Amine Disposal For Businesses. Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

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